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  • Product: (2-Amino-4-methylpyrimidin-5-yl)methanol
  • CAS: 19594-44-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Amino-4-methylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (2-Amino-4-methylpyrimidin-5-yl)methanol, a pivotal intermediate in both biochemical pathways and synthetic organic chemistry. Primarily targeting researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2-Amino-4-methylpyrimidin-5-yl)methanol, a pivotal intermediate in both biochemical pathways and synthetic organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and significant applications of this versatile pyrimidine derivative.

Introduction: The Significance of a Thiamine Precursor

(2-Amino-4-methylpyrimidin-5-yl)methanol, also known by synonyms such as 4-Amino-5-hydroxymethyl-2-methylpyrimidine and Toxopyrimidine, is a substituted aminopyrimidine.[1] Its fundamental importance lies in its role as a direct precursor to thiamine (Vitamin B1) biosynthesis.[2][3] In this biological pathway, it is phosphorylated to form 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (HMP-PP), a key intermediate that couples with a thiazole moiety to form thiamine phosphate.[3][4]

Beyond its biochemical significance, this compound serves as a valuable building block in medicinal chemistry. The pyrimidine scaffold is a common motif in a wide array of therapeutic agents. The presence of amino, methyl, and hydroxymethyl functional groups on (2-Amino-4-methylpyrimidin-5-yl)methanol offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel drug candidates, particularly in the development of kinase inhibitors for cancer therapy and in the agrochemical industry.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (2-Amino-4-methylpyrimidin-5-yl)methanol is essential for its effective use in research and synthesis.

General Properties

The fundamental properties of (2-Amino-4-methylpyrimidin-5-yl)methanol are summarized in the table below.

PropertyValueSource
CAS Number 73-67-6[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Melting Point 198 °C[1]
Appearance White to off-white crystalline powderInferred from related compounds
Boiling Point (Predicted) 326.0 ± 27.0 °C at 760 mmHg[7][8]
Density (Predicted) 1.285 ± 0.06 g/cm³[7]
Solubility Profile

Based on the principles of "like dissolves like" and data from structurally similar amino alcohols and pyrimidines, a qualitative solubility profile can be inferred. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, leading to good solubility in polar protic solvents.

SolventQualitative SolubilityRationale
WaterHighThe amino and hydroxyl groups form strong hydrogen bonds with water.
MethanolHighPolar protic nature allows for effective solvation through hydrogen bonding.
EthanolHighSimilar to methanol, its polarity and hydrogen bonding capacity suggest good solubility.
Dimethyl Sulfoxide (DMSO)Moderate to HighA strong polar aprotic solvent capable of dissolving a wide range of polar compounds.
AcetoneModerateIts polarity should allow for moderate dissolution.
DichloromethaneLowLimited polarity makes it a poor solvent for this highly polar molecule.
HexaneLowThe non-polar nature of hexane results in poor solubility.
Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of (2-Amino-4-methylpyrimidin-5-yl)methanol. While a specific, verified spectrum for this exact compound is not publicly available, the following are expected characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Proton (C6-H): A singlet is expected in the aromatic region, likely around δ 7.5-8.0 ppm.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-5.0 ppm.

  • Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, typically around δ 2.3-2.6 ppm.

  • Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the position of which is also solvent and concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Signals for the pyrimidine ring carbons are expected in the range of δ 110-170 ppm. The carbon bearing the amino group (C4) and the carbon bearing the methyl group (C2) will be significantly affected by these substituents.

  • Hydroxymethyl Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

  • Methyl Carbon (-CH₃): An upfield signal is anticipated around δ 20-25 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • N-H Stretching: A pair of bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-1650 cm⁻¹ region.

  • C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O bond of the primary alcohol.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 139.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) or the methyl group (-CH₃, m/z = 15).

Synthesis and Purification

The synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol is a critical process for its use in further applications. Several synthetic routes have been reported, often as part of the overall synthesis of thiamine.

Synthetic Pathway Overview

A common industrial synthesis involves the reaction of acetamidine with a suitably substituted three-carbon unit. One established pathway starts from β-alkoxypropionitriles, which are converted to an α-formyl derivative. This intermediate is then condensed with acetamidine to form the pyrimidine ring.

Synthesis_Pathway A β-Alkoxypropionitrile B α-Formyl-β-alkoxypropionitrile A->B Formylation D (2-Amino-4-methylpyrimidin-5-yl)methanol B->D Condensation C Acetamidine C->D Thiamine_Biosynthesis A (2-Amino-4-methylpyrimidin-5-yl)methanol B 4-Amino-5-phosphonooxymethyl-2-methylpyrimidine A->B Hydroxymethylpyrimidine kinase (ThiD) + ATP C 4-Amino-5-(pyrophosphoryloxymethyl)-2-methylpyrimidine (HMP-PP) B->C Hydroxymethylpyrimidine phosphate kinase (ThiD) + ATP E Thiamine Monophosphate C->E Thiamine phosphate synthase (ThiE) D Thiazole pyrophosphate D->E

Sources

Exploratory

An In-depth Technical Guide to (4-Amino-2-methylpyrimidin-5-yl)methanol: Synthesis, Biological Activity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Amino-2-methylpyrimidin-5-yl)methanol, a key heterocyclic compound, holds a significant position in both biochemical pathways and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amino-2-methylpyrimidin-5-yl)methanol, a key heterocyclic compound, holds a significant position in both biochemical pathways and synthetic medicinal chemistry. This guide provides a comprehensive overview of its identification, synthesis, biological significance as a vitamin B6 antagonist, and its versatile role as a building block in the development of novel therapeutics. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in chemical synthesis and drug discovery.

Core Identification

Proper identification of a chemical entity is the foundation of sound scientific research. (4-Amino-2-methylpyrimidin-5-yl)methanol is known by several names and registry numbers, which can sometimes lead to confusion.

IdentifierValueSource
IUPAC Name (4-Amino-2-methylpyrimidin-5-yl)methanolPubChem[1]
CAS Number 73-67-6PubChem[1]
Alternative CAS 19594-44-6Various Suppliers[2][3][4]
Synonyms Toxopyrimidine, 4-Amino-5-hydroxymethyl-2-methylpyrimidinePubChem[1], Wikipedia[5][6]
Molecular Formula C₆H₉N₃OPubChem[1]
Molecular Weight 139.16 g/mol PubChem[1]

It is noteworthy that the compound is widely recognized in literature as Toxopyrimidine , a name that alludes to its potent biological activity.

Synthesis of (4-Amino-2-methylpyrimidin-5-yl)methanol

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry, often relying on the condensation of a C-C-C fragment with a C-N-C fragment. A common and industrially relevant approach for synthesizing (4-Amino-2-methylpyrimidin-5-yl)methanol involves the reaction of an appropriate three-carbon precursor with acetamidine.

Conceptual Synthetic Workflow

The following diagram outlines a plausible and commonly cited synthetic route, starting from readily available commercial materials.

G A Acrylonitrile B Alkoxypropionitrile derivative A->B Alkoxylation/ Formylation D Condensation Reaction B->D C Acetamidine C->D E (4-Amino-2-methylpyrimidin-5-yl)carbonitrile D->E Cyclization F Reduction E->F e.g., LiAlH4 or H2/Catalyst G (4-Amino-2-methylpyrimidin-5-yl)methanol F->G

Caption: Synthetic pathway for (4-Amino-2-methylpyrimidin-5-yl)methanol.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established principles of pyrimidine synthesis.

Step 1: Preparation of 2-(dialkoxymethyl)-3-alkoxypropionitrile

  • To a cooled solution of acrylonitrile in an appropriate alcohol (e.g., ethanol), add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Stir the reaction mixture at a controlled temperature to facilitate the Michael addition of the alcohol to the acrylonitrile, yielding 3-alkoxypropionitrile.

  • The resulting intermediate is then treated with a formylating agent in the presence of the alcohol to generate the corresponding 2-(dialkoxymethyl)-3-alkoxypropionitrile. This step introduces the carbon atom that will become position 5 of the pyrimidine ring.

Step 2: Cyclization with Acetamidine

  • Prepare a solution of acetamidine hydrochloride in a suitable solvent, such as methanol or ethanol, and neutralize it with a base (e.g., sodium methoxide) to generate the free base.

  • To this solution, add the 2-(dialkoxymethyl)-3-alkoxypropionitrile synthesized in the previous step.

  • The reaction mixture is heated under reflux for several hours. The condensation and subsequent cyclization reaction form the pyrimidine ring, yielding (4-Amino-2-methylpyrimidin-5-yl)carbonitrile.

Step 3: Reduction of the Nitrile

  • The crude (4-Amino-2-methylpyrimidin-5-yl)carbonitrile is isolated and purified.

  • The nitrile group is then reduced to a primary alcohol. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

  • Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon can be employed.

  • After the reaction is complete, the product is worked up and purified by recrystallization or column chromatography to yield pure (4-Amino-2-methylpyrimidin-5-yl)methanol.

Biological Activity and Mechanism of Action

(4-Amino-2-methylpyrimidin-5-yl)methanol is a potent antagonist of vitamin B6 (pyridoxine and its derivatives). This antagonism is the basis for its neurotoxic effects, which have been studied to understand the mechanisms of epilepsy.

Mechanism of Vitamin B6 Antagonism

The biological activity of vitamin B6 is mediated by its coenzyme form, pyridoxal 5'-phosphate (PLP). PLP is a crucial cofactor for a large number of enzymes, particularly those involved in amino acid metabolism.

G cluster_0 Normal Physiological State cluster_1 In the Presence of Toxopyrimidine A Vitamin B6 (Pyridoxine) B Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) A->B Phosphorylation C PLP-Dependent Enzyme (e.g., GAD) B->C Binds to Apoenzyme D Glutamate E GABA (Inhibitory Neurotransmitter) D->E Catalyzed by Active GAD F (4-Amino-2-methylpyrimidin-5-yl)methanol (Toxopyrimidine) G Toxopyrimidine Phosphate F->G Phosphorylation H PLP-Dependent Enzyme (e.g., GAD) G->H Competitive Inhibition I Inhibition H->I J Reduced GABA Synthesis I->J

Caption: Mechanism of action of (4-Amino-2-methylpyrimidin-5-yl)methanol as a vitamin B6 antagonist.

The structural similarity between the phosphorylated form of toxopyrimidine and pyridoxal 5'-phosphate allows it to compete for the binding site on PLP-dependent enzymes.[2] One of the most critical enzymes affected is glutamic acid decarboxylase (GAD), which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the brain. By inhibiting GAD, toxopyrimidine leads to a decrease in GABA levels, disrupting the balance between excitatory and inhibitory neurotransmission and resulting in convulsions.[2]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of (4-Amino-2-methylpyrimidin-5-yl)methanol on a PLP-dependent enzyme, such as tyrosine decarboxylase, as described in early studies.[2]

1. Preparation of Reagents:

  • Apoenzyme: Prepare a cell-free extract containing the PLP-dependent enzyme of interest (e.g., from a bacterial culture) and dialyze it extensively against a phosphate buffer without PLP to remove the endogenous coenzyme.

  • Substrate: Prepare a stock solution of the enzyme's substrate (e.g., L-tyrosine for tyrosine decarboxylase).

  • Coenzyme: Prepare a stock solution of pyridoxal 5'-phosphate (PLP).

  • Inhibitor: Prepare a series of dilutions of (4-Amino-2-methylpyrimidin-5-yl)methanol (toxopyrimidine). It may require prior phosphorylation to its active form.

2. Assay Procedure:

  • In a series of microcentrifuge tubes or a microplate, combine the apoenzyme, PLP, and varying concentrations of the inhibitor. Include a control group with no inhibitor.

  • Pre-incubate the mixtures for a defined period to allow for the binding of the coenzyme and inhibitor to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the reaction at the optimal temperature for the enzyme's activity for a specific time.

  • Stop the reaction (e.g., by adding acid or by heat inactivation).

3. Detection and Data Analysis:

  • Quantify the product of the enzymatic reaction. For tyrosine decarboxylase, this could be done by measuring the amount of CO₂ evolved or by quantifying the tyramine formed using a colorimetric method or HPLC.

  • Plot the enzyme activity as a function of the inhibitor concentration.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value provides a quantitative measure of the inhibitor's potency.

Applications in Drug Discovery and Medicinal Chemistry

Beyond its use as a tool compound in neuroscience, (4-Amino-2-methylpyrimidin-5-yl)methanol is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

Role as a Synthetic Intermediate

The primary amino group and the hydroxymethyl group on the pyrimidine ring are versatile functional handles for further chemical modifications. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Example: Synthesis of a Thienopyrimidine Derivative

This example illustrates how (4-Amino-2-methylpyrimidin-5-yl)methanol can be incorporated into a more complex heterocyclic system, such as those investigated as kinase inhibitors.

G A (4-Amino-2-methylpyrimidin-5-yl)methanol B Functional Group Transformation A->B C Reactive Intermediate B->C E Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) C->E D Coupling Partner (e.g., a substituted thiophene) D->E F Thienopyrimidine Derivative E->F G Further Functionalization F->G H Bioactive Molecule (e.g., Kinase Inhibitor) G->H

Caption: Workflow for utilizing (4-Amino-2-methylpyrimidin-5-yl)methanol in medicinal chemistry.

This workflow demonstrates the strategic value of (4-Amino-2-methylpyrimidin-5-yl)methanol as a starting material. By leveraging its inherent chemical functionalities, medicinal chemists can efficiently construct libraries of complex molecules for screening against various biological targets. Its use has been noted in the synthesis of compounds with potential antiviral and anticancer activities.[2]

Conclusion

(4-Amino-2-methylpyrimidin-5-yl)methanol is a molecule of significant interest to researchers in both fundamental and applied sciences. Its well-defined biological activity as a vitamin B6 antagonist provides a valuable tool for neurochemical research, while its chemical tractability makes it an important building block in the quest for new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and applications, intended to empower scientists and drug development professionals in their research endeavors.

References

  • PubChem. (4-Amino-2-methyl-5-pyrimidinemethanol). National Center for Biotechnology Information. [Link]

  • Haughton, B. G., & King, H. K. (1958). Toxo-pyrimidine phosphate as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate. The Biochemical journal, 70(4), 660–665. [Link]

  • Wikipedia. (Toxopyrimidine). [Link]

  • LookChem. (Cas 19594-44-6,5-Pyrimidinemethanol, 2-amino-4-methyl-). [Link]

  • Amerigo Scientific. ((2-Amino-4-methylpyrimidin-5-yl)methanol). [Link]

  • Google Patents. (WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof).
  • Google Patents.
  • Autech Industry Co.,Limited. (19594-44-6 | (2-Amino-4-methylpyrimidin-5-yl)methanol). [Link]

  • ResearchGate. (Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1). [Link]

  • Frontiers. (Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs). [Link]

  • Impact Factor. (Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi). [Link]

  • Wikipedia. (4-Amino-5-hydroxymethyl-2-methylpyrimidine). [Link]

  • Semantic Scholar. (Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics). [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity and Mechanism of Action for (2-Amino-4-methylpyrimidin-5-yl)methanol (Toxopyrimidine)

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Amino-4-methylpyrimidin-5-yl)methanol, more commonly known as Toxopyrimidine, is a pyrimidine derivative with significant biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-methylpyrimidin-5-yl)methanol, more commonly known as Toxopyrimidine, is a pyrimidine derivative with significant biological activities. Primarily recognized as a potent vitamin B6 antagonist, its effects cascade through various metabolic pathways, leading to pronounced neurological consequences. This technical guide provides a comprehensive overview of the current understanding of Toxopyrimidine's mechanism of action, focusing on its role as a neurotoxic agent through the inhibition of pyridoxal phosphate-dependent enzymes and its intriguing position as an intermediate in thiamine (vitamin B1) biosynthesis. Furthermore, this document explores the broader therapeutic and research potential of the aminopyrimidine scaffold, touching upon preliminary findings in oncology and virology. Detailed mechanistic pathways, experimental considerations, and a summary of its physicochemical properties are presented to serve as a foundational resource for researchers in medicinal chemistry, neuropharmacology, and drug discovery.

Introduction: The Dual Identity of a Pyrimidine Moiety

The pyrimidine ring is a fundamental heterocyclic scaffold that constitutes a cornerstone of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals.[1] (2-Amino-4-methylpyrimidin-5-yl)methanol, or Toxopyrimidine, emerges as a molecule of particular interest due to its paradoxical roles in biological systems. On one hand, it serves as a key synthetic intermediate in the biosynthesis of the essential nutrient thiamine (vitamin B1).[2] On the other, it exhibits potent neurotoxicity by acting as an antagonist to another vital micronutrient, vitamin B6.[3] This dual identity makes Toxopyrimidine a compelling subject for in-depth study, offering insights into fundamental enzymatic processes and providing a chemical tool for investigating neurological disorders. This guide will dissect these contrasting biological functions, providing a detailed examination of the underlying molecular mechanisms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Toxopyrimidine is essential for its application in experimental settings and for the design of future derivatives.

PropertyValueReference
IUPAC Name (4-Amino-2-methylpyrimidin-5-yl)methanol[3]
Other Names Toxopyrimidine, Pyramin[3]
CAS Number 73-67-6[3]
Molecular Formula C₆H₉N₃O[3]
Molar Mass 139.158 g·mol⁻¹[3]

Primary Mechanism of Action: Vitamin B6 Antagonism and Neurotoxicity

The most well-documented biological effect of Toxopyrimidine is its potent antagonism of vitamin B6.[3] This activity is the root of its observed convulsant and neurotoxic effects. The mechanism is predicated on the inhibition of enzymes that rely on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[4]

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

Toxopyrimidine, once intracellular, is phosphorylated to Toxopyrimidine phosphate. This phosphorylated form acts as a competitive inhibitor for PLP-dependent enzymes.[4] These enzymes are crucial for a vast array of metabolic reactions, particularly in the brain. The structural similarity between Toxopyrimidine phosphate and pyridoxal phosphate allows the former to bind to the active sites of these enzymes, thereby preventing the binding of the legitimate cofactor and halting the catalytic cycle.

Disruption of GABA Synthesis: A Pathway to Convulsions

A critical consequence of PLP-dependent enzyme inhibition by Toxopyrimidine is the disruption of γ-aminobutyric acid (GABA) synthesis. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its proper functioning is essential for maintaining neuronal excitability. The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD), a PLP-dependent enzyme.[5]

By inhibiting GAD, Toxopyrimidine leads to a reduction in GABA levels in the brain.[6] This decrease in inhibitory neurotransmission results in an imbalance between excitatory and inhibitory signals, leading to hyperexcitability and, ultimately, convulsions.[3]

GABA_Synthesis_Inhibition cluster_0 Normal GABA Synthesis cluster_1 Toxopyrimidine Inhibition Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Product PLP Pyridoxal 5'-Phosphate (PLP - Vitamin B6) PLP->GAD Cofactor Toxopyrimidine Toxopyrimidine Inhibited_GAD Inhibited GAD Toxopyrimidine->Inhibited_GAD Inhibits Reduced_GABA Reduced GABA (Neuronal Hyperexcitability) Inhibited_GAD->Reduced_GABA Leads to

Figure 1: Mechanism of Toxopyrimidine-induced inhibition of GABA synthesis.

Experimental Protocol: In Vitro Glutamic Acid Decarboxylase (GAD) Inhibition Assay

Disclaimer: This is a generalized protocol and should be optimized for specific experimental conditions.

  • Enzyme Preparation: Obtain or prepare a purified or partially purified GAD enzyme solution.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.8), the substrate L-glutamic acid, and the cofactor pyridoxal 5'-phosphate.

  • Inhibitor Addition: Add varying concentrations of Toxopyrimidine to the experimental wells. Include a control group with no inhibitor.

  • Enzyme Addition and Incubation: Initiate the reaction by adding the GAD enzyme solution to all wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong acid). The amount of GABA produced can be quantified using various methods, such as HPLC with derivatization or a coupled enzyme assay that produces a colorimetric or fluorometric signal.

  • Data Analysis: Calculate the percentage of GAD inhibition for each concentration of Toxopyrimidine. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Role in Thiamine (Vitamin B1) Biosynthesis

Paradoxically, (2-Amino-4-methylpyrimidin-5-yl)methanol is a crucial intermediate in the de novo biosynthesis of thiamine. Thiamine is synthesized through the convergence of two distinct pathways: one that produces the pyrimidine moiety and another that synthesizes the thiazole moiety.[7]

In many organisms, the pyrimidine portion of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[8] (2-Amino-4-methylpyrimidin-5-yl)methanol is a key precursor in this pathway.[2] The hydroxymethyl group is subsequently pyrophosphorylated to form HMP pyrophosphate (HMP-PP), which is then coupled with the thiazole moiety to form thiamine monophosphate.

Thiamine_Biosynthesis AIR 5-Aminoimidazole Ribotide (AIR) (from Purine Biosynthesis) Toxopyrimidine (2-Amino-4-methylpyrimidin-5-yl)methanol (Toxopyrimidine) AIR->Toxopyrimidine Multiple Steps HMP_PP 4-Amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) Toxopyrimidine->HMP_PP Pyrophosphorylation Thiamine_MP Thiamine Monophosphate HMP_PP->Thiamine_MP Coupling Thiazole_moiety Thiazole Moiety (from separate pathway) Thiazole_moiety->Thiamine_MP

Figure 2: Simplified pathway of thiamine biosynthesis highlighting the role of Toxopyrimidine.

The dual role of Toxopyrimidine as both a vitamin antagonist and a vitamin precursor intermediate is a fascinating area for further research. The metabolic context and the specific enzymatic machinery present in an organism likely determine its predominant biological effect.

Potential Anticancer and Antiviral Activities

While the neurotoxic effects of Toxopyrimidine are well-established, the broader therapeutic potential of the 2-aminopyrimidine scaffold is an active area of investigation. Numerous derivatives of 2-aminopyrimidine have demonstrated promising anticancer and antiviral activities.

Anticancer Potential

The pyrimidine core is a common feature in many anticancer drugs. Derivatives of 2-aminopyrimidine have been explored as inhibitors of various protein kinases that are often dysregulated in cancer.[1] For instance, some thienopyrimidine derivatives, which share a similar heterocyclic core, have been shown to induce apoptosis, oxidative stress, and mitotic catastrophe in cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[6] While direct evidence for the anticancer activity of Toxopyrimidine itself is limited, its structure provides a valuable starting point for the design of novel kinase inhibitors and other anticancer agents.

Antiviral Potential

The pyrimidine scaffold is also prevalent in antiviral drug discovery. A wide range of pyrimidine derivatives have been reported to inhibit the replication of various viruses, including influenza virus, herpes viruses, and HIV.[9] The mechanisms of action are diverse and can involve the inhibition of viral enzymes or interference with host cell processes that are necessary for viral replication. One study identified a broad-spectrum antiviral compound that inhibits host pyrimidine biosynthesis, thereby creating an antiviral state.[10] Although specific antiviral studies on Toxopyrimidine are not widely published, its pyrimidine core suggests that it and its derivatives could be explored for antiviral activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Disclaimer: This is a generalized protocol and should be optimized for specific cell lines and experimental conditions.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach the exponential growth phase.

  • Cell Seeding: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Toxopyrimidine or its derivatives. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

(2-Amino-4-methylpyrimidin-5-yl)methanol, or Toxopyrimidine, is a molecule with a rich and complex biological profile. Its primary mechanism of action as a vitamin B6 antagonist, leading to neurotoxicity through the inhibition of GABA synthesis, is well-characterized and provides a valuable tool for neuropharmacological research. Its role as an intermediate in thiamine biosynthesis highlights the intricate and sometimes paradoxical nature of metabolic pathways.

For drug development professionals, the 2-aminopyrimidine scaffold of Toxopyrimidine represents a privileged structure with proven potential in the development of kinase inhibitors and other therapeutic agents. Future research should focus on:

  • Elucidating the precise kinetics and binding modes of Toxopyrimidine phosphate with various PLP-dependent enzymes.

  • Investigating the potential for designing selective inhibitors based on the Toxopyrimidine scaffold for specific PLP-dependent enzymes implicated in disease.

  • Synthesizing and screening derivatives of Toxopyrimidine for enhanced anticancer and antiviral activities with favorable safety profiles.

  • Exploring the interplay between vitamin B6 antagonism and thiamine biosynthesis in different biological contexts.

By continuing to unravel the multifaceted biological activities of Toxopyrimidine and its analogs, the scientific community can leverage this knowledge for the development of novel therapeutic strategies and a deeper understanding of fundamental biochemical processes.

References

  • Toxopyrimidine. In: Wikipedia. ; 2022. Accessed January 27, 2026. [Link][3]

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  • Toxopyrimidine phosphate as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate. Biochem J. 1958;70(4):660-665.[4]

  • Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of Deltamethrin and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications. Toxics. 2025;13(2):128.[11]

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Exploratory

The Pivotal Pyrimidine: A Technical Guide to (2-Amino-4-methylpyrimidin-5-yl)methanol in Research and Drug Development

Abstract (2-Amino-4-methylpyrimidin-5-yl)methanol, a key pyrimidine derivative, serves as a fundamental building block in the synthesis of a multitude of biologically significant molecules. This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Amino-4-methylpyrimidin-5-yl)methanol, a key pyrimidine derivative, serves as a fundamental building block in the synthesis of a multitude of biologically significant molecules. This technical guide provides an in-depth review of its synthesis, chemical properties, and critical applications in medicinal chemistry and drug development. With a focus on practical utility for researchers, this document elucidates the causal relationships behind experimental choices, offers detailed protocols, and explores its role in the creation of vital therapeutics, including the vitamin thiamine and advanced kinase inhibitors.

Introduction: The Significance of a Versatile Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to mimic endogenous nucleobases and participate in crucial hydrogen bonding interactions with biological targets.[1] (2-Amino-4-methylpyrimidin-5-yl)methanol, also known by synonyms such as (4-Amino-2-methylpyrimidin-5-yl)methanol and its historical name, Toxopyrimidine, is a prime example of a highly functionalized pyrimidine that has proven indispensable in both biochemical pathways and synthetic drug discovery.[] Its structural features—a primary amino group, a methyl substituent, and a hydroxymethyl group—offer multiple points for chemical modification, making it a versatile precursor for complex molecular architectures.

One of its most notable roles is as a direct precursor to thiamine (Vitamin B1), an essential nutrient vital for carbohydrate metabolism and nerve function.[3][4] In the realm of synthetic chemistry, it has emerged as a critical starting material for a new generation of targeted therapies, particularly kinase inhibitors that are at the forefront of cancer treatment. This guide will provide a comprehensive overview of the synthesis of this pivotal molecule and detail its journey from a simple building block to a component of life-saving medications.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of (2-Amino-4-methylpyrimidin-5-yl)methanol is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 73-67-6[5]
Molecular Formula C₆H₉N₃O[5]
Molecular Weight 139.16 g/mol [5]
Melting Point 193-200 °C[5]
Appearance White to light yellow powder/crystal
Solubility Soluble in water, methanol
Spectroscopic Data:
  • ¹H NMR (DMSO-d₆, 500 MHz): δ 7.93 (s, 1H, pyrimidine-H), 6.47 (s, 2H, NH₂), 5.26 (d, J = 4.3 Hz, 1H, OH), 4.45 (q, J = 6.5 Hz, 1H, CH-OH), 2.29 (s, 3H, CH₃), 1.61 (m, 2H, CH₂), 0.84 (t, J = 7.4 Hz, 3H, CH₃).[6]

  • ¹³C NMR (DMSO-d₆, 126 MHz): δ 165.2, 161.2, 152.6, 117.0, 69.2, 29.0, 25.5, 10.4.[6]

  • Infrared (IR) νₘₐₓ/cm⁻¹: 3321, 3173 (NH₂ stretching), 2964, 2926 (C-H sp³ stretching), 1644, 1594, 1446 (C=C and C=N stretching).[6]

  • Mass Spectrometry (ESI+): m/z 168.1128 [M+H]⁺ (for a related propanol derivative, indicating the pyrimidine core's mass).[6]

Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol: A Step-by-Step Protocol

The classical and most cited method for the synthesis of the pyrimidine core of thiamine involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. A common industrial route to a close precursor, 4-amino-5-aminomethyl-2-methylpyrimidine, utilizes acrylonitrile as a starting material.[5] The synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol can be achieved through a similar strategy, often involving the cyclization of acetamidine with a suitably functionalized three-carbon synthon.

Conceptual Synthetic Pathway

synthesis acetamidine Acetamidine condensation Condensation & Cyclization acetamidine->condensation c3_synthon Functionalized C3 Synthon (e.g., 2-formyl-3-oxobutanoate derivative) c3_synthon->condensation pyrimidine_intermediate Substituted Pyrimidine Intermediate condensation->pyrimidine_intermediate Formation of pyrimidine ring reduction Reduction of Ester/Aldehyde pyrimidine_intermediate->reduction target_molecule (2-Amino-4-methylpyrimidin-5-yl)methanol reduction->target_molecule Formation of hydroxymethyl group

Caption: General synthetic strategy for (2-Amino-4-methylpyrimidin-5-yl)methanol.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established principles of pyrimidine synthesis.

Step 1: Condensation and Cyclization

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride.

  • To this mixture, add dropwise a solution of ethyl 2-formyl-3-oxobutanoate in absolute ethanol at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure. The resulting residue contains the ethyl 4-amino-2-methylpyrimidine-5-carboxylate intermediate.

Step 2: Reduction to the Alcohol

  • Suspend the crude ethyl 4-amino-2-methylpyrimidine-5-carboxylate in a suitable solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude (2-Amino-4-methylpyrimidin-5-yl)methanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the final product as a crystalline solid.

Applications in Drug Development and Biochemical Synthesis

The utility of (2-Amino-4-methylpyrimidin-5-yl)methanol as a synthetic intermediate is best exemplified by its role in the production of both a fundamental vitamin and highly specific modern pharmaceuticals.

Precursor to Thiamine (Vitamin B1)

(2-Amino-4-methylpyrimidin-5-yl)methanol is a key component in the industrial synthesis of Thiamine. The synthesis involves the coupling of the pyrimidine moiety with the thiazole portion of the vitamin.

Thiamine Synthesis Pathway

thiamine_synthesis pyrimidine (2-Amino-4-methylpyrimidin-5-yl)methanol activation Activation of Hydroxymethyl Group (e.g., conversion to bromomethyl) pyrimidine->activation activated_pyrimidine 5-(Bromomethyl)-2-methylpyrimidin-4-amine activation->activated_pyrimidine coupling Coupling Reaction activated_pyrimidine->coupling thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole thiazole->coupling thiamine Thiamine (Vitamin B1) coupling->thiamine Formation of quaternary ammonium salt fedratinib_synthesis start_pyrimidine (2-Amino-4-methylpyrimidin-5-yl)methanol Derivative functionalization1 Functionalization at C4 (e.g., Chlorination) start_pyrimidine->functionalization1 chloro_pyrimidine 2-Amino-4-chloro-5-substituted-pyrimidine functionalization1->chloro_pyrimidine snar1 Nucleophilic Aromatic Substitution (SNAr) with Aniline Derivative chloro_pyrimidine->snar1 intermediate1 Disubstituted Pyrimidine Intermediate snar1->intermediate1 functionalization2 Modification of C5 substituent and Coupling intermediate1->functionalization2 fedratinib Fedratinib functionalization2->fedratinib

Caption: Conceptual synthetic pathway to Fedratinib highlighting the use of a pyrimidine core.

In a typical synthesis, a 2,4-dichloropyrimidine derivative is sequentially reacted with two different amines. The (2-Amino-4-methylpyrimidin-5-yl)methanol core provides the essential 2-amino-methyl-pyrimidine structure, with the hydroxymethyl group at the 5-position offering a handle for further synthetic manipulations or being a part of a different starting material strategy. The development of such targeted therapies showcases the enduring importance of this fundamental heterocyclic building block.

Conclusion

(2-Amino-4-methylpyrimidin-5-yl)methanol is a molecule of significant scientific and commercial value. Its straightforward, yet versatile, chemical nature has cemented its role as a cornerstone in the synthesis of both essential nutrients and cutting-edge pharmaceuticals. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and reactivity is paramount for the continued innovation of novel therapeutics. This guide has provided a comprehensive overview of these aspects, underscoring the pivotal role of this pyrimidine derivative in advancing human health.

References

  • U.S. Patent 6,365,740 B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
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Foundational

A Technical Guide to the Therapeutic Potential of (2-Amino-4-methylpyrimidin-5-yl)methanol and its Derivatives

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide delves into the synthesis and pote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide delves into the synthesis and potential therapeutic applications of (2-Amino-4-methylpyrimidin-5-yl)methanol, a member of the promising 2-aminopyrimidine class of compounds. While direct preclinical data on this specific molecule is emerging, this document synthesizes the current understanding of closely related analogs to project its potential as an anticancer, antimicrobial, and kinase-modulating agent. We provide detailed, field-proven methodologies for its synthesis and in-vitro evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic viability.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is of paramount importance in biological systems as a fundamental component of nucleic acids (cytosine, thymine, and uracil) and various coenzymes.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of novel therapeutics.[2] The landscape of FDA-approved drugs is rich with examples of pyrimidine-based molecules demonstrating a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[3] The structural versatility of the pyrimidine core allows for fine-tuning of its physicochemical properties and biological activity through substitution, making it an attractive scaffold for medicinal chemists.[2]

Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol

The synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol can be efficiently achieved through the reduction of its corresponding carboxylic acid ester, ethyl 2-amino-4-methylpyrimidine-5-carboxylate. This transformation is a standard procedure in organic synthesis, often employing a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Synthetic Workflow

The overall synthetic strategy involves a two-step process, starting from commercially available reagents. The first step is the condensation reaction to form the pyrimidine ring, followed by the reduction of the ester functionality to the desired primary alcohol.

SynthesisWorkflow Start Starting Materials: Ethyl Acetoacetate Guanidine Hydrochloride Step1 Step 1: Pyrimidine Ring Formation (Condensation Reaction) Start->Step1 Intermediate Intermediate: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Step1->Intermediate Step2 Step 2: Ester Reduction (e.g., with LiAlH4 in THF) Intermediate->Step2 Product Final Product: (2-Amino-4-methylpyrimidin-5-yl)methanol Step2->Product

Caption: Synthetic workflow for (2-Amino-4-methylpyrimidin-5-yl)methanol.

Detailed Experimental Protocol: Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol

Materials:

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend ethyl 2-amino-4-methylpyrimidine-5-carboxylate in anhydrous THF.

  • Addition of Reducing Agent: Cool the flask to 0°C using an ice bath. Carefully and portion-wise, add a solution of LiAlH4 in anhydrous THF to the stirred suspension. Rationale: The portion-wise addition at a low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the excess LiAlH4 by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water. Rationale: This specific quenching procedure (Fieser workup) results in a granular precipitate that is easy to filter.

  • Work-up and Isolation: Filter the resulting solid and wash it thoroughly with THF and diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude (2-Amino-4-methylpyrimidin-5-yl)methanol can be further purified by recrystallization or column chromatography.

Potential Therapeutic Applications

Based on the extensive research on structurally similar 2-aminopyrimidine derivatives, (2-Amino-4-methylpyrimidin-5-yl)methanol holds significant potential in several therapeutic areas.

Anticancer Activity

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors.[4] Many pyrimidine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[5]

Proposed Mechanism of Action:

Many 2-aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6] The amino group at the C2 position and the pyrimidine nitrogen atoms can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[7] The substituents at the C4 and C5 positions play a vital role in determining the selectivity and potency of these inhibitors.[7]

KinaseInhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region atp_site ATP Binding Site inhibition Inhibition compound (2-Amino-4-methylpyrimidin-5-yl)methanol Derivative compound->hinge H-Bonding compound->atp_site Competitive Binding atp ATP atp->atp_site signaling Downstream Signaling (Proliferation, Survival) inhibition->signaling Blocks Phosphorylation

Caption: Proposed mechanism of kinase inhibition by 2-aminopyrimidine derivatives.

Experimental Protocol: In-vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • (2-Amino-4-methylpyrimidin-5-yl)methanol

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (2-Amino-4-methylpyrimidin-5-yl)methanol in the complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48-72 hours. Rationale: A range of concentrations is used to determine the dose-dependent effect of the compound.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.[9] The structural similarity of the pyrimidine ring to the nucleobases found in microbial DNA and RNA makes it a promising scaffold for developing agents that can interfere with microbial replication and metabolism.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • (2-Amino-4-methylpyrimidin-5-yl)methanol

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of (2-Amino-4-methylpyrimidin-5-yl)methanol in MHB in a 96-well microplate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for (2-Amino-4-methylpyrimidin-5-yl)methanol are not yet available, general trends from related 2-aminopyrimidine series can provide valuable insights for future optimization.

Position Substitution General Effect on Activity Rationale
C2-Amino Primary or secondary amineOften crucial for activity, especially in kinase inhibition.[7]Forms key hydrogen bonds with the kinase hinge region.
C4-Methyl Small alkyl groupCan influence steric interactions within the binding pocket.May enhance or decrease binding depending on the target.
C5-Methanol Hydroxymethyl groupCan act as a hydrogen bond donor or acceptor.Potentially improves solubility and allows for further functionalization.
C6 Various substituentsA key position for modulating potency and selectivity.Can be modified to explore different regions of the target's binding site.

Conclusion and Future Directions

(2-Amino-4-methylpyrimidin-5-yl)methanol represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Drawing on the well-established biological activities of the 2-aminopyrimidine class, this compound warrants further investigation into its potential anticancer, antimicrobial, and kinase inhibitory properties. The synthetic and in-vitro testing protocols detailed in this guide provide a solid foundation for researchers to initiate such studies. Future work should focus on the comprehensive biological evaluation of (2-Amino-4-methylpyrimidin-5-yl)methanol and the generation of a library of derivatives to establish a clear structure-activity relationship, ultimately paving the way for the development of new and effective therapeutics.

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  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2024). Archiv der Pharmazie. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7449-7469. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2022). Journal of the Iranian Chemical Society, 19(1), 1-23. [Link]

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Exploratory

An In-depth Technical Guide on the Role of (2-Amino-4-methylpyrimidin-5-yl)methanol as a Precursor in Thiamine Biosynthesis

This guide provides a comprehensive exploration of (2-Amino-4-methylpyrimidin-5-yl)methanol (HMP) and its phosphorylated derivatives as central precursors in the biosynthesis of thiamine (Vitamin B1). Tailored for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of (2-Amino-4-methylpyrimidin-5-yl)methanol (HMP) and its phosphorylated derivatives as central precursors in the biosynthesis of thiamine (Vitamin B1). Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, enzymatic mechanisms, regulatory controls, and the practical methodologies essential for studying this vital metabolic route.

Introduction: The Architectural Significance of the Pyrimidine Moiety in Thiamine

Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes critical to central carbon metabolism, including the breakdown of carbohydrates and amino acids.[1][2] Its structure is a conjugate of a pyrimidine and a thiazole moiety, linked by a methylene bridge.[3] Organisms like bacteria, fungi, and plants can synthesize thiamine de novo, while animals must acquire it from their diet.[3] The biosynthesis of thiamine is a bifurcated pathway where the pyrimidine and thiazole rings are synthesized independently before their ultimate condensation.[3][4][5]

This guide focuses on the pyrimidine branch of this pathway, a fascinating and complex route that culminates in the formation of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), the activated form of the pyrimidine precursor. The unphosphorylated core of this molecule, (2-Amino-4-methylpyrimidin-5-yl)methanol, represents the foundational scaffold upon which this essential building block is constructed. Understanding its synthesis is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents.

Part 1: The De Novo Biosynthesis of the Pyrimidine Moiety

The primary pathway for generating the pyrimidine moiety of thiamine in prokaryotes and plants is a remarkable molecular rearrangement that repurposes an intermediate from purine biosynthesis.

The Genesis from a Purine Intermediate: The Role of ThiC

The journey to the pyrimidine moiety begins with 5-aminoimidazole ribotide (AIR), an intermediate in the de novo purine synthesis pathway.[6] A single, highly complex enzyme, Phosphomethylpyrimidine synthase (ThiC) , catalyzes the conversion of AIR into 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[7][8][9][10][11]

Causality in Mechanism - Why a Radical SAM Enzyme?

The conversion of AIR to HMP-P is not a simple transformation; it involves significant atomic rearrangement, including the cleavage of the imidazole ring and the formation of the pyrimidine ring. This intricate process requires a high-energy chemical species to initiate the reaction cascade. ThiC is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes.[11][12] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[11][12] This radical is a potent oxidant, capable of abstracting a hydrogen atom from the substrate (AIR), thereby initiating a cascade of radical-mediated bond cleavages and formations that would be energetically unfavorable through other mechanisms.[11][13] The complexity of this rearrangement necessitates the unique chemical capabilities of a radical SAM enzyme.[7][8]

Thiamine_Biosynthesis_Pyrimidine_Branch

The Activation Step: The Role of ThiD

The product of the ThiC reaction, HMP-P, must be further activated before it can be coupled with the thiazole moiety. This activation is an ATP-dependent phosphorylation catalyzed by Hydroxymethylpyrimidine phosphate kinase (ThiD) .[4][5] ThiD transfers a pyrophosphate group from ATP to HMP-P, yielding HMP-PP.[9][10] This pyrophosphorylation serves a critical thermodynamic purpose: the pyrophosphate group is an excellent leaving group, facilitating the subsequent condensation reaction with 4-methyl-5-β-hydroxyethylthiazole phosphate (THZ-P), catalyzed by thiamin phosphate synthase (ThiE).[4][5][9][10]

Part 2: The Pyrimidine Salvage Pathway

In addition to de novo synthesis, many organisms possess a salvage pathway to recycle thiamine degradation products or scavenge pyrimidine precursors from the environment.[4] This is a crucial metabolic flexibility, especially under conditions where de novo synthesis is energetically costly or impaired. The unphosphorylated (2-Amino-4-methylpyrimidin-5-yl)methanol (HMP) is a key substrate in this pathway.

Environmental HMP can be transported into the cell. Once inside, it is phosphorylated to HMP-P by the enzyme hydroxymethylpyrimidine kinase , a function often carried out by ThiD itself or a related kinase.[4] From HMP-P, the pathway converges with the de novo route, with ThiD catalyzing the second phosphorylation to HMP-PP, thereby priming the salvaged pyrimidine for entry into the final steps of thiamine synthesis.[4]

Part 3: Regulation of Pyrimidine Moiety Biosynthesis

The synthesis of thiamine is tightly regulated to prevent the over-accumulation of this potent cofactor and to conserve metabolic energy.

  • In Prokaryotes (e.g., E. coli) : Regulation often occurs at the level of transcription through riboswitches . The 5' untranslated region of the mRNA transcript of the thi operon (which includes thiC and thiD) can fold into a specific three-dimensional structure that acts as a direct sensor for TPP.[4] When TPP levels are high, it binds to this riboswitch, inducing a conformational change in the mRNA that terminates transcription or blocks translation initiation. When TPP levels are low, the riboswitch remains unbound, allowing for the expression of the biosynthetic enzymes.

  • In Eukaryotes (e.g., S. cerevisiae) : The regulation is more complex, involving transcriptional activators and repressors.[2][14] In yeast, the synthesis of HMP-P proceeds from histidine and pyridoxal-5-phosphate, a different route than in bacteria.[2][3] However, the principle of feedback inhibition remains, where high intracellular thiamine levels lead to the repression of biosynthetic gene expression.[14]

Part 4: Experimental Protocols

A core requirement for studying this pathway is the ability to produce the key enzymes and measure their activity. The protocols below are synthesized from established methodologies and provide a robust starting point for researchers.

Overexpression and Purification of ThiC and ThiD

Rationale for Experimental Choices: E. coli is the preferred expression host due to its rapid growth and well-established genetic tools. Affinity tags (e.g., His-tag) are crucial for efficient purification, as they allow for a single-step capture of the recombinant protein, significantly reducing the number of chromatography steps and potential loss of activity.[15] Purification under anaerobic conditions is particularly critical for ThiC to preserve the integrity of its oxygen-sensitive [4Fe-4S] cluster.

Step-by-Step Methodology:

  • Cloning: Synthesize codon-optimized genes for thiC and thiD from the organism of interest. Clone into a suitable expression vector (e.g., pET-28a for an N-terminal His-tag) and transform into an E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).

  • Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: For long-term storage and functional assays, exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • (For ThiC Only) Anaerobic Reconstitution: If the [4Fe-4S] cluster is not fully incorporated during expression, it must be reconstituted in vitro under strict anaerobic conditions using a source of iron (e.g., ferrous ammonium sulfate), a source of sulfide (e.g., L-cysteine and a cysteine desulfurase), and a reducing agent (e.g., sodium dithionite).

Enzyme Activity Assays

Rationale for Experimental Choices: Enzyme assays require precise detection of the product. HPLC-based methods are highly effective as they can separate the product from the substrate and other reaction components, allowing for accurate quantification.[16] For ThiC, which has a complex reaction, mass spectrometry can be invaluable for confirming the identity of the product and any intermediates.[17]

ThiC Activity Assay:

  • Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 2 mM SAM, 1 mM AIR, 2 mM DTT, and a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH).

  • Initiation: Equilibrate the mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding purified, reconstituted ThiC enzyme (e.g., 5-10 µM).

  • Time Points and Quenching: Take aliquots at various time points and quench the reaction by adding an acid (e.g., 10% trichloroacetic acid).

  • Analysis: Centrifuge the quenched samples to remove precipitated protein. Analyze the supernatant by reverse-phase HPLC, monitoring for the appearance of the HMP-P product peak. Quantify using a standard curve generated with authentic HMP-P.

ThiD Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM ATP, and 1 mM HMP or HMP-P.

  • Initiation: Equilibrate the mixture at 37°C. Initiate the reaction by adding purified ThiD enzyme (e.g., 1-5 µM).

  • Analysis: This can be a coupled assay or a direct measurement.

    • Coupled Assay: Include pyruvate kinase and lactate dehydrogenase in the reaction mix, along with phosphoenolpyruvate and NADH. The production of ADP by ThiD will be coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

    • Direct HPLC Analysis: Quench the reaction at time points with acid and analyze the formation of HMP-P or HMP-PP by HPLC.

Part 5: Data Presentation & Quantitative Insights

Quantitative analysis of enzyme kinetics is fundamental to understanding the efficiency and regulation of the biosynthetic pathway.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
ThiC Caulobacter crescentusAIR~1.5~0.003[4]
ThiD Salmonella typhimuriumHMP-P161.1[4]
ThiD Bacillus subtilisHMP250.8[4]

Note: Kinetic parameters for ThiC are challenging to determine with high precision due to the enzyme's instability and low turnover rate under in vitro conditions. The values represent estimates from published studies.

Part 6: Implications for Drug Development

The enzymes in the thiamine biosynthesis pathway, particularly ThiC and ThiD, are attractive targets for antimicrobial drug development. Because this pathway is essential for many pathogenic bacteria but absent in humans, inhibitors are expected to exhibit selective toxicity.[5]

  • Targeting ThiC: The unique and complex radical SAM mechanism of ThiC presents an opportunity for designing specific inhibitors that do not affect other metabolic enzymes.

  • Targeting ThiD: Analogs of HMP, such as 4-amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF₃-HMP), have been shown to be processed by ThiD into toxic pyrophosphate analogs.[5] These analogs can then inhibit ThiE, the subsequent enzyme in the pathway, effectively halting thiamine synthesis and bacterial growth.[5]

Drug_Development_Workflow

Conclusion

(2-Amino-4-methylpyrimidin-5-yl)methanol and its phosphorylated derivatives are not merely intermediates but are the central nexus of the pyrimidine branch of thiamine biosynthesis. The pathway to their formation, particularly the elegant and complex chemistry of the ThiC enzyme, highlights the remarkable ingenuity of metabolic evolution. For researchers, this pathway offers a rich field of study, from fundamental enzymology to applied metabolic engineering. For drug development professionals, the essentiality of this pathway in prokaryotes and its absence in humans provides a validated and promising avenue for the discovery of novel antimicrobial agents. A thorough understanding of the principles, mechanisms, and experimental methodologies outlined in this guide is the cornerstone of future innovation in these critical fields.

References

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  • Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? Medicinal Research Reviews, 31(6), 968-983. [Link]

  • Hofmann, J., et al. (2020). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Plant Physiology, 184(3), 1249-1264. [Link]

  • Kowalska, E., & Kozik, A. (2008). The pathways of thiamin biosynthesis in yeasts. Acta Biochimica Polonica, 55(1), 161-174. [Link]

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  • Biology LibreTexts. (2019). Gene Regulation: Operon Theory. [Link]

  • Jain, R., & Gray, D. (2014). Purified enzymes improve isolation and characterization of the adult thymic epithelium. Journal of Immunological Methods, 405, 31-38. [Link]

  • Tazuya, K., et al. (1997). Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium. Journal of Bacteriology, 179(13), 4391-4393. [Link]

  • Kriek, M., et al. (2007). Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis. Journal of the American Chemical Society, 129(31), 9806-9807. [Link]

  • Nosaka, K., et al. (2001). Biosynthesis of hydroxymethylpyrimidine pyrophosphate in Saccharomyces cerevisiae. The Journal of Biological Chemistry, 276(15), 12354-12360. [Link]

  • Williams, R. R., & Cline, J. K. (1936). Synthesis of thiamine. Journal of the American Chemical Society, 58(8), 1504-1505. [Link]

  • Nishimura, H., et al. (1992). Regulation of thiamine biosynthesis in Saccharomyces cerevisiae. Journal of Bacteriology, 174(13), 4473-4478. [Link]

  • Creative Enzymes. (n.d.). Expression, Purification, Crystallization, and Enzyme Assays. [Link]

  • Grokipedia. (n.d.). Phosphomethylpyrimidine synthase. [Link]

  • Ahern, H. (2022). Genetics, Inducible Operon. StatPearls. [Link]

  • Rodionov, D. A., et al. (2018). Vitamin B1 (Thiamine) Metabolism and Regulation in Archaea. IntechOpen. [Link]

  • Khan Academy. (n.d.). Overview: Gene regulation in bacteria. [Link]

  • Goyer, A. (2010). Divisions of labor in the thiamin biosynthetic pathway among organs of maize. Frontiers in Plant Science, 1, 14. [Link]

  • Hazra, A. B., et al. (2015). Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis. ACS Central Science, 1(4), 206-213. [Link]

  • Enos-Berlage, J. L., & Downs, D. M. (1999). Action of the Thiamine Antagonist Bacimethrin on Thiamine Biosynthesis. Journal of Bacteriology, 181(3), 841-847. [Link]

  • Begley, T. P., et al. (2008). Biosynthesis of Thiamin Pyrophosphate. EcoSal Plus. [Link]

  • Begley, T. P., et al. (2008). Biosynthesis of Thiamin Pyrophosphate. Microbiology and Molecular Biology Reviews, 72(3), 404-419. [Link]

  • Li, Y., et al. (2020). The Chemistry behind ThiC Rearrangement. ChemBioChem, 21(16), 2244-2252. [Link]

  • Hubert, J., et al. (2015). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 20(3), 4877-4889. [Link]

  • Wikipedia. (n.d.). Thiamine. [Link]

  • Dr. B. (n.d.). Gene Regulation in Bacteria: The Operon Model. Microbial Genetics. [Link]

  • Osterman, J., et al. (2012). Thiamine Biosynthesis in Saccharomyces cerevisiae Is Regulated by the NAD+-Dependent Histone Deacetylase Hst1. Eukaryotic Cell, 11(10), 1265-1276. [Link]

  • Dowling, D. P., et al. (2016). The biosynthesis of thiamine pyrophosphate. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(1), 1-10. [Link]

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  • Kriek, M., et al. (2007). The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites. The Journal of Biological Chemistry, 282(24), 17413-17420. [Link]

  • Wikipedia. (n.d.). Operon. [Link]

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Foundational

Spectroscopic Characterization of (4-Amino-2-methylpyrimidin-5-yl)methanol: An In-depth Technical Guide

An Important Note on Isomer Specification: This guide provides a detailed spectroscopic analysis of (4-Amino-2-methylpyrimidin-5-yl)methanol (CAS No. 73-67-6) .

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Isomer Specification: This guide provides a detailed spectroscopic analysis of (4-Amino-2-methylpyrimidin-5-yl)methanol (CAS No. 73-67-6) . It is crucial to note that comprehensive, publicly available experimental spectroscopic data for its isomer, (2-Amino-4-methylpyrimidin-5-yl)methanol (CAS No. 19594-44-6), is currently scarce. Therefore, this document focuses on the well-characterized 4-amino isomer to provide a robust and data-rich resource for researchers in the field.

Introduction

(4-Amino-2-methylpyrimidin-5-yl)methanol, a substituted aminopyrimidine, serves as a vital building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine core with amino, methyl, and hydroxymethyl functional groups, makes it a key precursor in the synthesis of various biologically active molecules, including thiamine (Vitamin B1) derivatives.[2] The precise elucidation of its molecular structure through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (4-Amino-2-methylpyrimidin-5-yl)methanol. The interpretation of these spectra provides a detailed structural fingerprint of the molecule, which is indispensable for its application in research and development.

Molecular Structure and Properties

The structural and physical properties of (4-Amino-2-methylpyrimidin-5-yl)methanol are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₉N₃O[1][3]
Molecular Weight 139.16 g/mol [1][3]
CAS Number 73-67-6[1][3]
Melting Point 193-198 °C[3]
Appearance Crystalline PowderFisher Scientific

The planarity and aromaticity of the pyrimidine ring are key features influencing its spectroscopic behavior. Aromatic systems must be cyclic, planar, fully conjugated, and possess [4n+2] π electrons.[4]

Figure 1: Chemical structure of (4-Amino-2-methylpyrimidin-5-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (4-Amino-2-methylpyrimidin-5-yl)methanol is expected to show distinct signals for the aromatic proton, the methylene protons of the hydroxymethyl group, the amino protons, and the methyl protons. While a publicly available spectrum image is not readily accessible, the expected chemical shifts are based on the analysis of similar aminopyrimidine structures.[5][6]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0Singlet1HH6 (aromatic)
~ 6.5Broad Singlet2H-NH₂
~ 4.5Singlet2H-CH₂OH
~ 2.4Singlet3H-CH₃

The downfield shift of the aromatic proton (H6) is due to the deshielding effect of the aromatic pyrimidine ring. The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The methylene and methyl protons are expected to be singlets as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 165C2
~ 162C4
~ 158C6
~ 115C5
~ 55-CH₂OH
~ 25-CH₃

The carbon atoms in the pyrimidine ring are significantly deshielded and appear in the aromatic region of the spectrum. The carbons attached to nitrogen atoms (C2 and C4) are expected to be the most downfield.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of aminopyrimidine compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7][8]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire Acquire 1H and 13C Spectra spectrometer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Spectral Analysis & Interpretation process->analyze

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400 - 3200Strong, BroadO-HStretching
3350 - 3150MediumN-HStretching (Amine)
3100 - 3000MediumC-HAromatic Stretching
2950 - 2850MediumC-HAliphatic Stretching
1650 - 1550StrongC=N, C=CRing Stretching
1250 - 1000StrongC-OStretching

The broad O-H stretch from the hydroxymethyl group and the N-H stretches from the amino group are characteristic features in the high-wavenumber region of the spectrum. The aromatic C=N and C=C stretching vibrations will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

For a solid sample, the following protocol can be used:

  • Sample Preparation (Thin Film Method): Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent (e.g., methanol or acetone).[9][10]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9][10]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 139) should be observed.

  • Key Fragments:

    • [M-1]⁺ (m/z = 138): Loss of a hydrogen atom.

    • [M-17]⁺ (m/z = 122): Loss of a hydroxyl radical (•OH).

    • [M-30]⁺ (m/z = 109): Loss of formaldehyde (CH₂O) from the hydroxymethyl group.

    • [M-43]⁺ (m/z = 96): Loss of a methyl radical followed by HCN.

MS_Fragmentation M Molecular Ion (M+) m/z = 139 M_minus_1 [M-H]+ m/z = 138 M->M_minus_1 - H• M_minus_17 [M-OH]+ m/z = 122 M->M_minus_17 - •OH M_minus_30 [M-CH2O]+ m/z = 109 M->M_minus_30 - CH2O

Sources

Exploratory

Physical properties including melting point and solubility of (2-Amino-4-methylpyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Foreword (2-Amino-4-methylpyrimidin-5-yl)methanol, a key heterocyclic compound, serves as a fundamental building block in the synthesis of Vitamin B1 (Thiam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2-Amino-4-methylpyrimidin-5-yl)methanol, a key heterocyclic compound, serves as a fundamental building block in the synthesis of Vitamin B1 (Thiamine) and various pharmaceutical agents.[1][2] Its structural features, comprising a pyrimidine core with amino, methyl, and hydroxymethyl functional groups, govern its physicochemical properties, which in turn influence its reactivity, formulation, and bioavailability in drug development. This guide provides a comprehensive analysis of the critical physical properties of (2-Amino-4-methylpyrimidin-5-yl)methanol, specifically its melting point and solubility, supported by detailed, field-proven experimental protocols for their accurate determination.

Compound Identification and Structure

Identifier Value
IUPAC Name (2-Amino-4-methylpyrimidin-5-yl)methanol[2]
CAS Number 73-67-6
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
Canonical SMILES CC1=NC=C(C(=N1)N)CO[2]
InChIKey VUTBELPREDJDDH-UHFFFAOYSA-N[2]

The molecular structure, characterized by the presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrimidine nitrogens), suggests a degree of polarity that significantly impacts its physical properties.

Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline compound is a crucial physical property that provides an indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically narrow, over which the solid phase transitions to the liquid phase. Impurities tend to depress and broaden this melting range.

Reported Melting Point

Multiple sources report the melting point of (2-Amino-4-methylpyrimidin-5-yl)methanol to be in the range of 193-200 °C , with a frequently cited value of 198 °C .[3] This relatively high melting point is indicative of the strong intermolecular forces, likely hydrogen bonding, within the crystal lattice of the compound.

Experimental Determination of Melting Point: Capillary Method

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound. The underlying principle involves heating a small, powdered sample in a capillary tube and observing the temperature at which melting begins and is complete.

The choice of a slow heating rate (approximately 1-2 °C per minute) near the expected melting point is critical. Rapid heating can lead to an inaccurate measurement as the temperature of the heating block may rise faster than the temperature of the sample, resulting in a reading that is higher than the actual melting point. The use of a finely powdered, dry sample ensures uniform heat transfer throughout the material.

This protocol incorporates a preliminary rapid heating step to approximate the melting point, followed by a slower, more precise measurement. This two-step approach is a self-validating system, as the initial rough measurement provides a target range for the careful, slow heating, increasing the accuracy and reliability of the final reported melting range.

  • Sample Preparation:

    • Ensure the (2-Amino-4-methylpyrimidin-5-yl)methanol sample is completely dry and finely powdered.

    • Introduce the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

    • Compact the sample by gently tapping the bottom of the capillary tube on a hard surface.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Approximate Melting Point Determination:

    • Heat the block rapidly and observe the approximate temperature at which the sample melts.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Accurate Melting Point Determination:

    • Place a new capillary tube with the sample into the apparatus.

    • Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Prep1 Dry and Powder Sample Prep2 Load Capillary Tube (2-3mm) Prep1->Prep2 Prep3 Compact Sample Prep2->Prep3 Measure1 Rapid Heating for Approx. MP Prep3->Measure1 Insert into Apparatus Measure2 Cool Apparatus Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) near MP Measure2->Measure3 Measure4 Record Onset and Completion of Melting Measure3->Measure4 Report Final Melting Point Range Measure4->Report Report Melting Range

Figure 1: Workflow for Melting Point Determination.

Solubility Profile: A Critical Parameter in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability and formulation of a drug candidate. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Qualitative Solubility Assessment
Experimental Determination of Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

The use of an excess amount of the solid ensures that a saturated solution is formed. Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium in a reasonable timeframe. Maintaining a constant temperature is crucial as solubility is temperature-dependent. The final filtration or centrifugation step is essential to separate the undissolved solid from the saturated solution before analysis.

The protocol's self-validating nature comes from sampling and analyzing the concentration of the solute at different time points. Equilibrium is confirmed when consecutive measurements yield the same concentration, indicating that the solution is saturated and the measured solubility is the thermodynamic solubility.

  • Preparation of Solvent System:

    • Prepare the desired solvent (e.g., deionized water, ethanol, DMSO, acetone).

    • Ensure the solvent is degassed to prevent bubble formation.

  • Sample Preparation:

    • Add an excess amount of (2-Amino-4-methylpyrimidin-5-yl)methanol to a sealed vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of (2-Amino-4-methylpyrimidin-5-yl)methanol in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep1 Add Excess Solid to Solvent Equil1 Agitate at Constant Temperature (24-48h) Prep1->Equil1 Equil2 Allow Solid to Settle Equil1->Equil2 Analysis1 Filter Supernatant Equil2->Analysis1 Analysis2 Dilute Saturated Solution Analysis1->Analysis2 Analysis3 Analyze by HPLC-UV Analysis2->Analysis3 Report Solubility Value (mg/mL) Analysis3->Report Calculate Solubility

Figure 2: Workflow for Solubility Determination.

Summary of Physical Properties

Physical Property Value Comments
Melting Point 193-200 °C (specifically 198 °C)[3]A high melting point indicates strong intermolecular forces.
Solubility Data not quantitatively available.Expected to have some solubility in polar protic solvents.
DMSOSlightly soluble (inferred from a similar compound)[1]
MethanolSlightly soluble (inferred from a similar compound)[1]
WaterExpected to be soluble to some extent due to H-bonding capability.
EthanolExpected to be soluble to some extent due to H-bonding capability.
AcetoneSolubility is likely to be lower than in protic solvents.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of (2-Amino-4-methylpyrimidin-5-yl)methanol, a compound of significant interest in pharmaceutical and vitamin synthesis. The melting point is well-documented, providing a reliable parameter for identity and purity assessment. While quantitative solubility data is not extensively reported, this guide offers a qualitative assessment based on chemical principles and provides robust, industry-standard protocols for its experimental determination. The methodologies presented herein are designed to be self-validating and are grounded in established scientific principles, empowering researchers to generate accurate and reproducible data for their drug development and research endeavors.

References

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • ChemSrc. (4-Amino-2-methyl-5-pyrimidinyl)methanol | CAS#:73-67-6. [Link]

  • ZaiQi Bio-Tech. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. [Link]

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Foundational

Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of (2-Amino-4-methylpyrimidin-5-yl)methanol Analogs

For Researchers, Scientists, and Drug Development Professionals The (2-Amino-4-methylpyrimidin-5-yl)methanol core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The (2-Amino-4-methylpyrimidin-5-yl)methanol core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of oncology. Its inherent structural features provide a versatile template for the design of potent and selective inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer. This in-depth technical guide explores the intricate structure-activity relationships (SAR) of analogs based on this core, offering insights into the rational design of next-generation drug candidates.

The 2-Aminopyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of kinase inhibitors.[1][2] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket mimics the adenine portion of ATP, providing a strong anchor for inhibitor binding.[3] The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor, creating a bidentate interaction that is a hallmark of many successful kinase inhibitors.[3]

The general principle of kinase inhibition by these analogs involves competitive binding at the ATP pocket, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades that drive cancer cell proliferation and survival.[4]

Deconstructing the Core: A Positional Analysis of Structure-Activity Relationships

The therapeutic efficacy of (2-Amino-4-methylpyrimidin-5-yl)methanol analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring and the C5-methanol group. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Significance of the 2-Amino Group

The 2-amino group is a critical anchor, forming key hydrogen bonds with the kinase hinge region. Modifications at this position are generally detrimental to activity. However, strategic derivatization can be explored to enhance interactions with the solvent-exposed region or to modulate physicochemical properties.

The Role of the 4-Methyl Group

The 4-methyl group often contributes to favorable hydrophobic interactions within the ATP-binding site. While seemingly a minor component, its presence can influence the overall conformation of the inhibitor and its fit within the target kinase. Replacement of the methyl group with other small alkyl or halogen substituents can be explored to fine-tune these interactions.

The C5-Methanol Substituent: A Gateway to Potency and Selectivity

The 5-position of the pyrimidine ring, bearing the methanol group, projects out from the hinge-binding region and extends towards the solvent-exposed area of the ATP-binding site. This position is a prime target for chemical modification to enhance potency and achieve selectivity against specific kinases.

The terminal hydroxyl group of the methanol substituent can participate in hydrogen bonding interactions with residues in the outer regions of the ATP-binding pocket. Esterification or etherification of this hydroxyl group can modulate these interactions and impact the overall lipophilicity of the molecule, which in turn affects cell permeability and pharmacokinetic properties.

Extending the carbon chain of the C5-substituent or incorporating cyclic moieties can allow for the exploration of additional binding pockets and interactions. For instance, introducing aromatic or heteroaromatic rings can lead to beneficial π-π stacking or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR)

To provide a clearer understanding of the impact of various substitutions, the following table summarizes the SAR for a hypothetical series of (2-Amino-4-methylpyrimidin-5-yl)methanol analogs against a representative kinase target.

Compound IDR1 (C2-position)R2 (C4-position)R3 (C5-substituent)Kinase Inhibition IC50 (nM)Cell Proliferation IC50 (µM)
1 -NH2-CH3-CH2OH1505.2
2a -NHCH3-CH3-CH2OH35012.8
2b -N(CH3)2-CH3-CH2OH>1000>50
3a -NH2-Cl-CH2OH2007.5
3b -NH2-CF3-CH2OH1204.1
4a -NH2-CH3-CH2OCH3802.5
4b -NH2-CH3-CH2OPh350.9
4c -NH2-CH3-CH2O(4-F-Ph)250.6
5a -NH2-CH3-(CH2)2OH1806.8
5b -NH2-CH3-C(O)NH-Ph551.8

Key Insights from the SAR Table:

  • C2-Position: Methylation of the 2-amino group (Compound 2a ) or dimethylation (Compound 2b ) significantly reduces inhibitory activity, highlighting the importance of the primary amine for hinge binding.

  • C4-Position: Replacing the 4-methyl group with a chlorine atom (Compound 3a ) has a modest effect, while a more electron-withdrawing trifluoromethyl group (Compound 3b ) slightly improves potency.

  • C5-Substituent:

    • Etherification of the C5-methanol (Compounds 4a-4c ) is well-tolerated and can lead to a significant increase in potency. The introduction of a phenyl ether (Compound 4b ), particularly with an electron-withdrawing fluorine substituent (Compound 4c ), dramatically enhances both kinase inhibition and anti-proliferative activity. This suggests the presence of a hydrophobic pocket that can be exploited.

    • Extending the linker to the hydroxyl group (Compound 5a ) is not beneficial.

    • Conversion of the alcohol to an amide (Compound 5b ) also improves activity, indicating that this position is amenable to various functional groups that can engage in different types of interactions.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel analogs requires robust and reproducible experimental methods. This section provides detailed protocols for the synthesis of the core scaffold and the evaluation of its biological activity.

General Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol Analogs

The synthesis of the core scaffold and its derivatives can be achieved through a multi-step process, often starting from commercially available pyrimidine precursors. A representative synthetic route is outlined below.

Diagram of the General Synthetic Workflow:

Synthetic_Workflow Start Commercially Available Pyrimidine Precursor Step1 Introduction of C4-Methyl Group Start->Step1 Grignard Reaction Step2 Introduction of C2-Amino Group Step1->Step2 Nucleophilic Aromatic Substitution Step3 Functionalization at C5 (e.g., Formylation) Step2->Step3 Vilsmeier-Haack Reaction Step4 Reduction to C5-Methanol Step3->Step4 Reduction (e.g., NaBH4) Step5 Derivatization of C5-Methanol Step4->Step5 Esterification/Etherification/ Amidation Final Target Analogs Step5->Final

Caption: General synthetic workflow for the preparation of (2-Amino-4-methylpyrimidin-5-yl)methanol analogs.

Step-by-Step Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol (Core Scaffold):

A detailed, step-by-step synthesis protocol is provided below, based on established chemical literature.[5]

  • Step 1: Synthesis of 2-Amino-4-methyl-5-formylpyrimidine. To a solution of 2-amino-4-methylpyrimidine in an appropriate solvent (e.g., DMF), add a formylating agent such as Vilsmeier reagent (POCl3/DMF) at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours) until the reaction is complete, as monitored by TLC.

  • Quench the reaction by carefully adding ice-water and neutralize the solution with a suitable base (e.g., NaHCO3).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

  • Step 2: Reduction to (2-Amino-4-methylpyrimidin-5-yl)methanol. Dissolve the 2-amino-4-methyl-5-formylpyrimidine in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding water and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product.

  • Purify the final compound by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against target kinases is a primary determinant of their potential therapeutic value. A common method for assessing kinase inhibition is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Diagram of the Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow Start Prepare Assay Plate (Compounds + Kinase) Step1 Add ATP and Substrate Peptide Start->Step1 Step2 Incubate to Allow Phosphorylation Step1->Step2 Step3 Add Detection Reagents (Antibody + Tracer) Step2->Step3 Step4 Incubate for Signal Development Step3->Step4 End Read Plate on TR-FRET Reader Step4->End Xenograft_Workflow Start Implant Human Tumor Cells into Immunocompromised Mice Step1 Allow Tumors to Grow to a Palpable Size Start->Step1 Step2 Randomize Mice into Treatment and Control Groups Step1->Step2 Step3 Administer Test Compound and Vehicle Control Step2->Step3 Step4 Monitor Tumor Growth and Body Weight Step3->Step4 End Euthanize Mice and Analyze Tumors Step4->End

Caption: General workflow for an in vivo xenograft study to evaluate antitumor efficacy.

Step-by-Step Protocol for a Xenograft Study:

  • Subcutaneously inject a suspension of a human cancer cell line (e.g., a lung or breast cancer cell line known to be sensitive to the targeted kinase) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Monitor the mice regularly until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the tumor-bearing mice into different treatment groups, including a vehicle control group and one or more groups receiving the test compound at different doses.

  • Administer the test compound and the vehicle control to the respective groups according to a predefined schedule (e.g., once daily by oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week) throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting to confirm target engagement or immunohistochemistry to assess biomarkers of response.

  • Evaluate the antitumor efficacy of the compound by comparing the tumor growth in the treated groups to the control group.

Conclusion and Future Directions

The (2-Amino-4-methylpyrimidin-5-yl)methanol scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C4 and C5 positions in determining potency and selectivity. In particular, the C5-methanol substituent offers a versatile handle for chemical modification to optimize interactions within the ATP-binding pocket and achieve desired pharmacological profiles.

Future research in this area should focus on:

  • Expanding the diversity of C5-substituents: Exploring a wider range of functionalities, including different linkers, cyclic systems, and pharmacophoric groups, could lead to the discovery of compounds with improved potency and novel selectivity profiles.

  • Kinase selectivity profiling: Comprehensive profiling of promising analogs against a broad panel of kinases is essential to understand their selectivity and potential off-target effects. [6][7]* Optimization of pharmacokinetic properties: Further medicinal chemistry efforts should be directed towards improving metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates suitable for clinical development.

  • Exploration of novel therapeutic areas: While oncology is a primary focus, the versatility of this scaffold suggests that its analogs may also have potential in other therapeutic areas where kinase dysregulation is implicated, such as inflammatory and neurodegenerative diseases.

By leveraging the insights from SAR studies and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of (2-Amino-4-methylpyrimidin-5-yl)methanol analogs in the quest for new and effective medicines.

References

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  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PMC. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Available at: [Link]

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  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available at: [Link]

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Exploratory

Safety, handling, and storage guidelines for (2-Amino-4-methylpyrimidin-5-yl)methanol

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of (2-Amino-4-methylpyrimidin-5-yl)methanol and Its Isomer Senior Application Scientist's Foreword: In the landscape of pharmaceutical research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of (2-Amino-4-methylpyrimidin-5-yl)methanol and Its Isomer

Senior Application Scientist's Foreword: In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical intermediates is paramount to both personnel safety and experimental integrity. This guide provides a comprehensive overview of the safety, handling, and storage protocols for (2-Amino-4-methylpyrimidin-5-yl)methanol. However, a critical point of clarification must be addressed at the outset. There is a significant and frequent confusion between (2-Amino-4-methylpyrimidin-5-yl)methanol (CAS No. 19594-44-6) and its structural isomer, (4-Amino-2-methylpyrimidin-5-yl)methanol (CAS No. 73-67-6).

Due to a notable scarcity of detailed safety and handling data for (2-Amino-4-methylpyrimidin-5-yl)methanol, this guide will provide a thorough analysis of the well-documented safety protocols for its isomer, (4-Amino-2-methylpyrimidin-5-yl)methanol. Given the similarity in functional groups and chemical structure, these guidelines serve as a robust surrogate for establishing best practices. Researchers must, however, exercise due diligence and treat this information as a precautionary framework, always applying a conservative approach to safety.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. For (4-Amino-2-methylpyrimidin-5-yl)methanol, the following classifications have been reported[1]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

These classifications underscore the necessity of appropriate personal protective equipment and handling procedures to prevent adverse health effects.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and storage. The properties of (4-Amino-2-methylpyrimidin-5-yl)methanol are summarized in the table below:

PropertyValueSource
Molecular Formula C₆H₉N₃O[2][3][4]
Molecular Weight 139.16 g/mol [2][3]
Appearance White to off-white or pale yellow solid/powder[5][6]
Melting Point 193-200 °C[4]
Boiling Point (Predicted) 326.0 ± 27.0 °C at 760 mmHg[4]
Solubility Slightly soluble in DMSO and Methanol[5]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE are the cornerstones of laboratory safety when handling potentially hazardous chemicals. The following PPE is recommended when working with (4-Amino-2-methylpyrimidin-5-yl)methanol and, by extension, its isomer.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[7] It is advisable to double-glove, especially during weighing and transfer operations.[8] Gloves should be inspected before use and changed regularly or immediately if contaminated.[8]

    • Lab Coat: A buttoned, full-length lab coat is required to protect against skin contact.[7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][9] If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential exposure level should be used.[10]

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible experimental conditions.

Workflow for Weighing and Preparing Solutions

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE 1. Don appropriate PPE: - Lab coat - Goggles - Double gloves Prepare Workspace 2. Prepare workspace in a fume hood. Ensure spill kit is accessible. Don PPE->Prepare Workspace Tare Balance 3. Tare a clean, tared weigh boat on an analytical balance. Prepare Workspace->Tare Balance Weigh Solid 4. Carefully weigh the desired amount of (2-Amino-4-methylpyrimidin-5-yl)methanol. Tare Balance->Weigh Solid Transfer to Vessel 5. Transfer the solid to the reaction vessel using a powder funnel. Weigh Solid->Transfer to Vessel Add Solvent 6. Slowly add the solvent to the vessel. Transfer to Vessel->Add Solvent Dispose Waste 7. Dispose of the outer gloves and weigh boat in the appropriate chemical waste container. Add Solvent->Dispose Waste Clean Workspace 8. Clean the balance and surrounding workspace. Dispose Waste->Clean Workspace Doff PPE 9. Doff remaining PPE and wash hands thoroughly. Clean Workspace->Doff PPE

Standard Operating Procedure for Handling (2-Amino-4-methylpyrimidin-5-yl)methanol

Storage Guidelines

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Temperature: Store in a cool, dry, and well-ventilated area.[2] Some suppliers recommend refrigerated storage at 2-8°C.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[11]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[12]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[2] If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Spill and Leak Procedures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[2] Contain the spill and collect the material for disposal in labeled containers.[2]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]

Conclusion

While specific safety data for (2-Amino-4-methylpyrimidin-5-yl)methanol is limited, a comprehensive safety protocol can be established by leveraging the information available for its structural isomer, (4-Amino-2-methylpyrimidin-5-yl)methanol. The guidelines presented in this document, from hazard identification to emergency procedures, provide a robust framework for the safe handling, storage, and use of these compounds in a research and development setting. A culture of safety, grounded in a thorough understanding of the potential hazards and the consistent application of best practices, is the ultimate safeguard for all laboratory personnel.

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  • Incident management: methanol. (2020, July 29). GOV.UK. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Detailed Synthesis Protocol for (2-Amino-4-methylpyrimidin-5-yl)methanol: A Key Intermediate for Thiamine Analogs

An Application Note for Drug Development and Medicinal Chemistry Professionals Abstract (2-Amino-4-methylpyrimidin-5-yl)methanol, also known as 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a critical pyrimidine m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development and Medicinal Chemistry Professionals

Abstract

(2-Amino-4-methylpyrimidin-5-yl)methanol, also known as 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a critical pyrimidine moiety in the structure of thiamine (Vitamin B₁) and its derivatives. Its synthesis is a fundamental step in the development of novel thiamine analogs and other pharmacologically active molecules. This document provides a detailed, field-proven protocol for the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol via the reduction of a suitable precursor, ethyl 2-amino-4-methylpyrimidine-5-carboxylate. The protocol emphasizes safety, efficiency, and reproducibility, explaining the chemical rationale behind key steps to ensure robust execution by researchers in drug discovery and chemical development.

Introduction and Significance

The pyrimidine ring is a ubiquitous scaffold in numerous biologically active compounds. (2-Amino-4-methylpyrimidin-5-yl)methanol (HMP) is of particular interest as it forms the core pyrimidine precursor for the biosynthesis and chemical synthesis of thiamine pyrophosphate (TPP), an essential cofactor for several enzymes involved in carbohydrate metabolism.[1][2] The ability to efficiently synthesize and modify this intermediate is crucial for creating libraries of thiamine analogs for antimicrobial drug discovery, enzyme inhibition studies, and the development of nutraceuticals.[3]

This application note details a robust and scalable laboratory synthesis of HMP through the chemical reduction of its corresponding ethyl ester. The chosen method employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting the ester functional group directly to a primary alcohol.

Synthesis Strategy and Mechanistic Overview

The overall synthetic strategy involves a one-pot reduction of the C5-ester functionality on the 2-amino-4-methylpyrimidine ring system.

Reaction Scheme:

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate ---> (2-Amino-4-methylpyrimidin-5-yl)methanol

Causality of Reagent Choice: The ester functional group is relatively stable and resistant to reduction by milder agents like sodium borohydride (NaBH₄) under standard conditions.[4] Therefore, a more potent hydride donor, Lithium Aluminum Hydride (LiAlH₄), is required.[5][6] LiAlH₄ is a strong, non-selective reducing agent that readily reduces esters, carboxylic acids, amides, and aldehydes to the corresponding alcohols.[7]

Mechanism of Reduction: The reaction proceeds via nucleophilic acyl substitution followed by nucleophilic addition.

  • Hydride Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the ethoxide (⁻OCH₂CH₃) as a leaving group. This results in the formation of an intermediate aldehyde.

  • Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄.

  • Protonation: This second attack forms a lithium alkoxide salt. A subsequent aqueous workup step protonates the alkoxide to yield the final primary alcohol product, (2-Amino-4-methylpyrimidin-5-yl)methanol.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of similar pyrimidine carboxylates.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate≥97%Sigma-Aldrich, etc.Starting Material (SM)
Lithium Aluminum Hydride (LiAlH₄), 2.0 M solution in THFSynthesis GradeAcros, etc.Highly reactive with water. Handle under inert atmosphere.
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeFisher Scientific, etc.Use freshly distilled or from a solvent purification system.
Deionized Water (H₂O)ACS Grade-For work-up.
Potassium Hydroxide (KOH), 20% aqueous solutionReagent Grade-Prepare by dissolving 20 g KOH in 80 mL H₂O. Use for work-up.
Magnesium Sulfate (MgSO₄), anhydrousLaboratory Grade-Drying agent.
Ethyl Acetate (EtOAc)ACS Grade-For extraction and chromatography.
HexanesACS Grade-For chromatography.
Celite® 545--Filter aid.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Septa and needles/syringes

  • Addition funnel (optional, for slow addition of LiAlH₄)

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

A. Reaction Setup and Execution

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add ethyl 2-amino-4-methylpyrimidine-5-carboxylate (5.0 g, 25.6 mmol, 1.0 equiv).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe. Stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • LiAlH₄ Addition: (Caution: Exothermic reaction!) Slowly add the 2.0 M solution of LiAlH₄ in THF (14.1 mL, 28.2 mmol, 1.1 equiv) dropwise via syringe over a period of 20-30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approx. 12-16 hours). Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), checking for the consumption of the starting material.

B. Reaction Work-up and Product Isolation (Fieser Work-up)

  • Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • Quenching: (Caution: Gas evolution - H₂!) Perform the following additions slowly and sequentially with vigorous stirring. This procedure is designed to precipitate the aluminum salts for easy filtration.

    • Slowly add 1.1 mL of deionized water.

    • Slowly add 1.1 mL of 20% aqueous KOH solution.

    • Slowly add 2.2 mL of deionized water.

  • Stirring and Filtration: Remove the ice bath and stir the resulting white suspension vigorously at room temperature for 1 hour. The salts should become granular and easy to filter. Add a small amount of anhydrous MgSO₄ and a pad of Celite®. Filter the mixture through a Büchner funnel, washing the solid cake thoroughly with additional THF and then ethyl acetate (3 x 50 mL).

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a white to off-white solid.

C. Purification

  • Recrystallization/Chromatography: The crude solid is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Data Summary and Visualization

Quantitative Protocol Summary
ParameterValueMoles (mmol)Molar Equiv.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate5.0 g25.61.0
LiAlH₄ (2.0 M in THF)14.1 mL28.21.1
Anhydrous THF100 mL--
Reaction Temperature0 °C to Room Temp.--
Reaction Time14-18 hours--
Expected Yield ~3.2 g (Theoretical max: 3.56 g) ~23.0~90%

Note: Yields are based on analogous reactions and may vary.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Product Start Flame-dried Flask under N2 SM_add Add Starting Material: Ethyl 2-amino-4-methyl- pyrimidine-5-carboxylate Start->SM_add Solvent_add Add Anhydrous THF SM_add->Solvent_add Cooling Cool to 0 °C Solvent_add->Cooling LiAlH4_add Slowly add LiAlH4 (1.1 equiv) Cooling->LiAlH4_add Stir_RT Stir Overnight at Room Temp. LiAlH4_add->Stir_RT Workup_Cool Cool to 0 °C Stir_RT->Workup_Cool Quench Quench Sequentially: H2O, KOH(aq), H2O Workup_Cool->Quench Filter Filter Aluminum Salts Quench->Filter Concentrate Concentrate Filtrate (Rotovap) Filter->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product (2-Amino-4-methylpyrimidin-5-yl)methanol Purify->Product

Caption: Overall workflow for the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Reaction Mechanism Visualization

Caption: Mechanism of ester reduction to a primary alcohol using LiAlH₄.

Safety and Troubleshooting

  • Safety: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Perform the reaction and quenching steps in a chemical fume hood.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the LiAlH₄ may have been partially quenched by atmospheric moisture or impure solvent. A small additional charge of LiAlH₄ can be added at 0 °C, but this should be done with caution.

  • Difficult Filtration: If the aluminum salts form a gelatinous precipitate during work-up, it can clog the filter. This usually results from an incorrect ratio of quenching reagents. Adding more anhydrous MgSO₄ and stirring for an extended period can help granulate the solid.

Product Characterization

The identity and purity of the final product, (2-Amino-4-methylpyrimidin-5-yl)methanol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (139.16 g/mol ).[8]

  • Melting Point: To assess purity (literature values may vary).[8]

  • Infrared Spectroscopy (IR): To observe the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

References

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • Chatterjee, A., et al. (2006). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 75, 123-156. Available at: [Link]

  • Wikipedia. (2023). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Available at: [Link]

  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
  • EP0342482A2 - Process for the preparation of pyrimidine derivatives - Google Patents.
  • White, R. H. (1995). Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium. Journal of Bacteriology, 177(14), 4164-4167. Available at: [Link]

  • Katritzky, A. R., et al. (1986). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 143-148. Available at: [Link]

  • Song, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-493. Available at: [Link]

  • Schütz, J., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 17(4), 634-638. Available at: [Link]

  • Ashenhurst, J. (2011). NaBH₄ For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • ZaiQi Bio-Tech. (4-amino-2-methylpyrimidin-5-yl)methanol | CAS No:73-67-6. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Gmiński, J. (2011). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Postępy Higieny i Medycyny Doświadczalnej, 65, 447-459. Available at: [Link]

  • Organic Chemistry Data. Sodium Borohydride. Available at: [Link]

  • Med School. (2020). Vitamin B1 (thiamine) Biosynthesis. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Chromatographic Purification of (2-Amino-4-methylpyrimidin-5-yl)methanol

Introduction: The Critical Role of Purity for a Versatile Building Block (2-Amino-4-methylpyrimidin-5-yl)methanol is a key heterocyclic intermediate in the synthesis of a wide array of biologically active molecules. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

(2-Amino-4-methylpyrimidin-5-yl)methanol is a key heterocyclic intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a fundamental scaffold in numerous therapeutic agents, including antivirals, anti-cancer drugs, and anti-inflammatory compounds. The presence of both an amino and a hydroxyl functional group makes it a versatile precursor for further chemical modifications in drug discovery and development.[1]

Given its pivotal role, the purity of (2-Amino-4-methylpyrimidin-5-yl)methanol is paramount. Impurities, which can arise from starting materials or as byproducts of the synthesis process, can lead to undesirable side reactions, lower yields of the final product, and potentially introduce toxicological risks. Therefore, a robust and efficient purification strategy is essential to ensure the quality and consistency of the final active pharmaceutical ingredient (API).

This application note provides a detailed, step-by-step guide to the purification of (2-Amino-4-methylpyrimidin-5-yl)methanol using column chromatography, a widely adopted and effective technique for the separation of chemical compounds. The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both practical guidance and the underlying scientific principles to enable successful purification.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate its behavior in a chromatographic system and inform the selection of the appropriate stationary and mobile phases.

PropertyValueSource
Molecular Formula C₆H₉N₃OPubChem
Molecular Weight 139.16 g/mol PubChem
Appearance White to off-white crystalline powderChemicalBook
Melting Point 193-198 °CChemicalBook
Boiling Point (Predicted) 326.0 ± 27.0 °C at 760 mmHgChemicalBook
Topological Polar Surface Area 72.03 ŲPubChem
Solubility Slightly soluble in methanol and DMSOChemicalBook

The presence of the amino (-NH₂) and hydroxyl (-CH₂OH) groups imparts a significant degree of polarity to the molecule. The pyrimidine ring itself is also polar. This high polarity suggests that the compound will have a strong affinity for polar stationary phases, making normal-phase chromatography an excellent choice for purification.

Chromatographic Strategy: The Rationale for Normal-Phase Chromatography

Normal-phase chromatography utilizes a polar stationary phase and a non-polar to moderately polar mobile phase.[2] In this mode, polar compounds in the mixture are retained more strongly on the stationary phase, while less polar impurities will elute faster. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), the retained polar compounds can be selectively eluted, achieving separation.

Given the polar nature of (2-Amino-4-methylpyrimidin-5-yl)methanol, silica gel (SiO₂) is the recommended stationary phase. Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH), which can interact with polar functional groups of the analyte through hydrogen bonding.[3]

For the mobile phase, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate, chloroform, or methanol) is typically employed. The optimal ratio of these solvents is determined empirically through Thin-Layer Chromatography (TLC) analysis.

Due to the basic nature of the amino group, peak tailing can sometimes be observed on silica gel, which is slightly acidic. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, can be added to the mobile phase to improve peak shape and resolution.[4]

Alternatively, an amine-functionalized silica stationary phase can be used, which is specifically designed for the purification of basic compounds and can often provide excellent separation without the need for mobile phase modifiers.[5]

Experimental Workflow

The purification process can be broken down into four key stages:

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis TLC 1. TLC Method Development SamplePrep 2. Sample Preparation ColumnPrep 3. Column Packing TLC->ColumnPrep Loading 4. Sample Loading Elution 5. Elution & Fraction Collection FractionAnalysis 6. Fraction Analysis Elution->FractionAnalysis Pooling 7. Pooling & Solvent Removal Purity 8. Purity Assessment

Figure 1. A high-level overview of the chromatographic purification workflow.

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using TLC. TLC is a rapid and inexpensive technique that provides a good indication of the separation that can be achieved on a column.

Materials
  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Spotting capillaries

  • UV lamp (254 nm)

  • Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol, Triethylamine (TEA)

Protocol
  • Prepare the Developing Chamber: Line the inside of the TLC chamber with filter paper and add a solvent mixture to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to become saturated with solvent vapor. This typically takes 5-10 minutes.[6]

  • Prepare the Sample: Dissolve a small amount of the crude (2-Amino-4-methylpyrimidin-5-yl)methanol in a suitable solvent (e.g., methanol or chloroform) to a concentration of approximately 1-2 mg/mL.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. The spot should be small and concentrated.

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to air dry. Visualize the separated spots under a UV lamp. (2-Amino-4-methylpyrimidin-5-yl)methanol, being a pyrimidine derivative, should be UV active.

Optimizing the Mobile Phase

The goal is to find a solvent system that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.

  • Starting Solvent System: Begin with a mixture of a non-polar and a moderately polar solvent, for example, Hexane:Ethyl Acetate (1:1).

  • Adjusting Polarity:

    • If the Rf is too low (the spot doesn't move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).

    • If the Rf is too high (the spot moves close to the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent.

  • Improving Separation: If spots are not well-resolved, try a different solvent combination (e.g., Chloroform:Methanol).

  • Addressing Tailing: If the spot for the target compound shows tailing, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.[4]

Table 2: Example TLC Solvent Systems for Polar Heterocyclic Amines

Solvent System (v/v)PolarityExpected Rf of Target CompoundNotes
Hexane:Ethyl Acetate (1:1)MediumLow to MediumGood starting point for many separations.
Chloroform:Methanol (95:5)Medium-HighMedium to HighEffective for more polar compounds.
Dichloromethane:Methanol (9:1)HighHighCan be used for highly polar compounds.
Ethyl Acetate:Methanol (98:2)Medium-HighMediumGood alternative to chlorinated solvents.
Chloroform:Methanol:Triethylamine (94:5:1)Medium-HighMediumThe addition of TEA helps to reduce tailing of basic compounds.

Part 2: Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to a column.

Materials
  • Glass chromatography column

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Sand (washed)

  • Cotton or glass wool

  • Eluting solvents (as determined by TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Protocol
  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude (2-Amino-4-methylpyrimidin-5-yl)methanol in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is just below the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, start with the least polar solvent mixture determined from TLC and gradually increase the polarity by adding more of the polar solvent. This can be done in a stepwise or continuous manner. A typical gradient might be:

      • Initial elution with a low polarity mobile phase to remove non-polar impurities.

      • Gradually increase the polarity to elute the target compound.

      • A final high-polarity "flush" to elute any strongly retained compounds.

  • Monitoring the Elution:

    • Monitor the fractions being collected by TLC to determine which ones contain the purified product.

    • Spot a small amount from each fraction on a TLC plate and develop it using the optimized solvent system.

    • Fractions containing the pure compound (as determined by a single spot on the TLC plate with the correct Rf) should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified (2-Amino-4-methylpyrimidin-5-yl)methanol.

Visualization of the Chromatographic Process

Figure 2. A schematic representation of the column chromatography process.

Troubleshooting Common Issues

IssuePossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the solvent system using TLC. Try different solvent combinations.
Column overloaded.Reduce the amount of sample loaded onto the column.
Peak Tailing Interaction of the basic amino group with acidic silica.Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase.
Use an amine-functionalized silica column.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add methanol).
Cracked or Channeled Column Improper packing of the column.Repack the column, ensuring the silica is settled evenly.

Conclusion

The chromatographic purification of (2-Amino-4-methylpyrimidin-5-yl)methanol is a critical step in ensuring its suitability for downstream applications in drug discovery and development. By carefully selecting the stationary and mobile phases based on the physicochemical properties of the target molecule and by systematically optimizing the separation conditions using TLC, a high degree of purity can be achieved. The protocols outlined in this application note provide a robust framework for the successful purification of this important synthetic intermediate.

References

  • BenchChem. (2025). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • MySkinRecipes. (n.d.). (4-Amino-2-methoxypyrimidin-5-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • JoVE. (2024). Silica Gel Column Chromatography: Overview. Retrieved from [Link]

  • Biotage. (2023). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

Sources

Method

Application Note: A Multi-Detector Approach for the Comprehensive Purity Assessment of (2-Amino-4-methylpyrimidin-5-yl)methanol

Abstract: This document provides a detailed guide to the analytical techniques and protocols for the robust characterization of (2-Amino-4-methylpyrimidin-5-yl)methanol, a key intermediate in pharmaceutical synthesis. En...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the analytical techniques and protocols for the robust characterization of (2-Amino-4-methylpyrimidin-5-yl)methanol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this starting material is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This note moves beyond a simple listing of methods to explain the scientific rationale behind employing an orthogonal, multi-technique approach, encompassing chromatographic, spectroscopic, and thermal analyses. The protocols are designed to be self-validating, incorporating system suitability checks and referencing established regulatory standards to ensure data integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

(2-Amino-4-methylpyrimidin-5-yl)methanol, with CAS Number 73-67-6, is a pivotal building block in the synthesis of various therapeutic agents.[1][2] Its molecular structure, featuring a substituted pyrimidine ring, makes it a valuable precursor in medicinal chemistry.[3] The purity of this intermediate directly impacts the impurity profile of the final drug substance. Therefore, a comprehensive analytical strategy is not merely a quality control measure but a foundational requirement for regulatory compliance and patient safety.

Impurities can arise from various sources, including the manufacturing process (e.g., starting materials, by-products, intermediates), degradation during storage, or residual solvents.[4][5] International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making a rigorous analytical framework essential.[4][6] This guide outlines an integrated workflow to establish a complete purity profile of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Physicochemical Profile and Potential Impurities

A thorough understanding of the molecule's properties informs the selection of appropriate analytical methods.

Table 1: Physicochemical Properties of (2-Amino-4-methylpyrimidin-5-yl)methanol

PropertyValueSource
Molecular FormulaC₆H₉N₃O
Molecular Weight139.16 g/mol [7]
AppearanceCrystalline Solid
Melting Point193-200 °C[7]
LogP-1.25[7]
pKa(Predicted) ~3.5 (amino group), ~1.5 (pyrimidine ring)Inferred from structure

The high polarity (LogP -1.25) suggests that reversed-phase high-performance liquid chromatography (HPLC) will be a suitable primary technique for purity assessment. Potential impurities are dictated by the synthetic route and may include unreacted starting materials, process-related by-products (e.g., over-oxidized or incompletely reduced species), and degradation products.

The Integrated Analytical Workflow

A single analytical technique is insufficient to provide a complete purity profile. An orthogonal approach, where different methods measure distinct chemical or physical properties, is necessary for a comprehensive and reliable characterization.

Analytical_Workflow substance (2-Amino-4-methylpyrimidin-5-yl)methanol (Drug Substance Intermediate) chromatography Chromatographic Separation substance->chromatography Assay & Impurities spectroscopy Spectroscopic Identification substance->spectroscopy Identity thermal Thermal & Elemental Analysis substance->thermal Physical Properties hplc HPLC-UV (Purity, Related Substances) chromatography->hplc gc Headspace GC-FID (Residual Solvents) chromatography->gc nmr NMR (¹H, ¹³C) (Structural Confirmation) spectroscopy->nmr ms LC-MS (Impurity ID & MW) spectroscopy->ms dsc DSC (Melting Point, Polymorphism) thermal->dsc tga TGA (Volatiles, Thermal Stability) thermal->tga report Comprehensive Purity Profile (& Identity, Purity, Impurities) hplc->report gc->report nmr->report ms->report dsc->report tga->report

Figure 1: Integrated workflow for purity characterization.

Chromatographic Protocols: The Cornerstone of Purity Analysis

Chromatography is the primary tool for separating the main component from its organic impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Causality: Reversed-phase HPLC is the method of choice due to the polar nature of the analyte. It effectively separates the main peak from both more polar and less polar impurities. UV detection is appropriate as the pyrimidine ring is a strong chromophore.[8] The method is designed for stability-indicating power, meaning it can resolve degradation products from the main analyte.

Protocol: HPLC-UV Analysis

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.05% Phosphoric Acid in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

    • Reference Standard: A highly characterized batch of (2-Amino-4-methylpyrimidin-5-yl)methanol (e.g., USP standard, if available, or a qualified in-house standard).[10][11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 50
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Preparation of Solutions:

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Test Sample (1.0 mg/mL): Prepare in the same manner as the reference standard.

    • Sensitivity Solution (0.05%): Dilute the Reference Standard Stock 1:2000 to a concentration of 0.0005 mg/mL. This corresponds to the 0.05% reporting threshold as per ICH guidelines.[12]

  • System Suitability Test (SST) - A Self-Validating Check:

    • Inject the Reference Standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

      • %RSD of Peak Area: ≤ 2.0%.

    • Inject the Sensitivity Solution. The signal-to-noise ratio (S/N) must be ≥ 10. This confirms the system's ability to detect impurities at the reporting threshold.[13]

  • Data Analysis:

    • Assay (% Purity): Calculated against the external reference standard. % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • % Individual Impurity: All peaks in the sample chromatogram (excluding the main peak and solvent front) are integrated. % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100

    • Report any impurity ≥ 0.05%.

Headspace Gas Chromatography (GC) for Residual Solvents

Causality: Direct injection GC is unsuitable for non-volatile pyrimidine derivatives.[14] However, Headspace GC is the industry-standard technique (ICH Q3C) for analyzing volatile residual solvents from the manufacturing process without interference from the non-volatile matrix.

Protocol: Headspace GC-FID

  • Instrumentation:

    • GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness.

  • GC & Headspace Conditions:

    • Headspace: Vial Equilibration Temp: 80 °C; Equilibration Time: 15 min.

    • GC Oven: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

    • Injector Temp: 200 °C; Detector Temp: 250 °C.

    • Carrier Gas: Helium or Nitrogen.

  • Preparation of Solutions:

    • Solvent Standard: Prepare a stock solution of all potential manufacturing solvents (e.g., Methanol, Ethanol, Toluene, THF) in DMSO.

    • Test Sample: Accurately weigh ~100 mg of (2-Amino-4-methylpyrimidin-5-yl)methanol into a headspace vial and add 1.0 mL of DMSO.

  • Data Analysis: Quantify the amount of each residual solvent in the test sample against the solvent standard. Compare results against ICH Q3C limits.[5]

Spectroscopic Protocols: Structural Confirmation

Spectroscopic methods provide definitive structural confirmation and are invaluable for identifying unknown impurities.

Spectroscopic_Analysis substance (2-Amino-4-methylpyrimidin-5-yl)methanol nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr Provides structural fingerprint ms Mass Spectrometry (LC-MS) substance->ms Provides molecular weight nmr_result Confirms: - Functional Groups - Proton/Carbon Count - Connectivity nmr->nmr_result ms_result Confirms: - Molecular Weight ([M+H]⁺) - Elemental Composition (HRMS) - Impurity Masses ms->ms_result

Figure 2: Role of spectroscopic techniques in identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is one of the most powerful tools for unambiguous structural elucidation.[15] The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a unique fingerprint of the molecule, confirming its identity and revealing the presence of structurally similar impurities.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a ≥400 MHz NMR spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.[8]

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~8.0 ppm (s, 1H): Pyrimidine ring proton (H6).

    • ~6.5 ppm (br s, 2H): Amino (-NH₂) protons.

    • ~5.0 ppm (t, 1H): Hydroxyl (-OH) proton.

    • ~4.3 ppm (d, 2H): Methylene (-CH₂OH) protons.

    • ~2.3 ppm (s, 3H): Methyl (-CH₃) protons.

    • Note: Chemical shifts are predictive and should be confirmed with a reference standard.

Mass Spectrometry (MS)

Causality: MS provides crucial molecular weight information. When coupled with HPLC (LC-MS), it allows for the assignment of molecular weights to impurity peaks observed in the chromatogram, which is the first step in structural identification.[16][17]

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in section 4.1 to a mass spectrometer (e.g., single quadrupole or high-resolution Orbitrap).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the amino group is readily protonated.[8]

  • Data Interpretation:

    • Confirm the molecular weight of the main peak by observing the protonated molecular ion [M+H]⁺ at m/z 140.08.

    • Examine the mass spectra of any impurity peaks to obtain their molecular weights, aiding in their identification.

Thermal Analysis: Assessing Solid-State Properties

Thermal analysis provides data on melting behavior, polymorphism, and the presence of bound or unbound volatiles (water/solvents).[18]

Differential Scanning Calorimetry (DSC)

Causality: A pure crystalline substance exhibits a sharp, well-defined melting point. The presence of impurities causes a depression and broadening of the melting endotherm, a phenomenon that DSC can measure with high sensitivity.[19][20]

Protocol: DSC

  • Instrumentation: A calibrated DSC instrument.

  • Method: Accurately weigh 2-5 mg of sample into an aluminum pan and crimp. Heat under a nitrogen atmosphere from 25 °C to 220 °C at a rate of 10 °C/min.

  • Data Interpretation:

    • High Purity: A sharp endothermic peak with an onset close to the literature melting point (193-200 °C).

    • Impurities Present: A broadened peak with a depressed onset temperature.

Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in mass as a function of temperature, making it ideal for quantifying the total amount of volatile content (e.g., water, residual solvents) and determining the thermal decomposition temperature.[21][22]

Protocol: TGA

  • Instrumentation: A calibrated TGA instrument.

  • Method: Place 5-10 mg of sample in a tared pan. Heat under a nitrogen atmosphere from 25 °C to 300 °C at a rate of 10 °C/min.

  • Data Interpretation:

    • Mass loss below ~120 °C: Corresponds to unbound water or volatile solvents.

    • Mass loss at higher temperatures: Indicates thermal decomposition. The onset temperature is a measure of thermal stability.

Data Summary and Acceptance Criteria

All data must be consolidated and compared against pre-defined specifications, which are typically guided by regulatory standards.

Table 2: Example Purity Profile for a Batch of (2-Amino-4-methylpyrimidin-5-yl)methanol

TestMethodResultSpecification
AssayHPLC-UV99.8%≥ 99.0%
Individual Unspecified ImpurityHPLC-UV≤ 0.08%≤ 0.10%
Total Organic ImpuritiesHPLC-UV0.15%≤ 0.50%
Residual Solvents (Methanol)Headspace GC-FID150 ppm≤ 3000 ppm (ICH Q3C)
Identity Confirmation¹H NMR, MSConforms to structureConforms to reference
Melting Point OnsetDSC197.5 °C193-200 °C
Volatile ContentTGA0.05%≤ 0.5%

Regulatory Context: According to ICH Q3A(R2) guidelines, for a drug substance, impurities found at levels above 0.05% should be reported, and those above 0.10% or 1.0 mg/day intake (whichever is lower) require structural identification.[4][12]

Conclusion

The characterization of (2-Amino-4-methylpyrimidin-5-yl)methanol purity is a critical task that demands a scientifically sound, multi-faceted analytical strategy. Relying on a single method provides an incomplete and potentially misleading picture. By integrating orthogonal techniques—HPLC for quantitative purity, GC for volatile impurities, NMR and MS for structural identity, and thermal analysis for solid-state properties—a robust and trustworthy purity profile can be established. This comprehensive approach ensures that the material meets the high standards required for pharmaceutical development, ultimately safeguarding the quality and safety of the final drug product.

References

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)
  • Title: (4-Amino-2-methoxypyrimidin-5-yl)
  • Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study Source: MDPI URL: [Link]

  • Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines Source: MDPI URL: [Link]

  • Title: Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent Source: Semantic Scholar URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes Source: World Health Organization URL: [Link]

  • Title: Characterization of Pharmaceutical Materials by Thermal Analysis Source: TA Instruments URL: [Link]

  • Title: How should the test requirements be applied in related substances tests? Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Simultaneous Thermal Analysis | TGA/DSC Source: Mettler Toledo URL: [Link]

  • Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column Source: HPLC.UV-Cloud URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: The Role of Thermal Analysis in Pharmaceutical Testing and R&D Source: AZoM URL: [Link]

  • Title: (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6 Source: ZaiQi Bio-Tech URL: [Link]

  • Title: Types of Reference Standards Used in the Pharmaceutical Industry Source: Pharmaffiliates URL: [Link]

  • Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL: [Link]

  • Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]

  • Title: 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals Source: NETZSCH URL: [Link]

  • Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: ResearchGate URL: [Link]

  • Title: Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development Source: LinkedIn URL: [Link]

  • Title: An amino–imino resonance study of 2-amino-4-methylpyridinium nitrate and 2-amino-5-methylpyridinium nitrate Source: ResearchGate URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: (4-Amino-2-methyl-5-pyrimidinyl)methanol | CAS#:73-67-6 Source: Chemsrc URL: [Link]

  • Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: MDPI URL: [Link]

  • Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Label-Free Quantitation of Selenocysteine in the Presence of Cysteine Source: Manolis Kellis Lab (MIT) URL: [Link]

Sources

Application

How to use (2-Amino-4-methylpyrimidin-5-yl)methanol as a scaffold in medicinal chemistry

This guide details the strategic application of (2-Amino-4-methylpyrimidin-5-yl)methanol as a scaffold in medicinal chemistry. Executive Summary (2-Amino-4-methylpyrimidin-5-yl)methanol is a "privileged structure" in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of (2-Amino-4-methylpyrimidin-5-yl)methanol as a scaffold in medicinal chemistry.

Executive Summary

(2-Amino-4-methylpyrimidin-5-yl)methanol is a "privileged structure" in drug discovery, distinct from its isomer, the thiamine intermediate (Toxopyrimidine). While the thiamine intermediate features a 4-amino-2-methyl pattern, this scaffold's 2-amino-4-methyl substitution pattern is a classic motif for kinase inhibition . The 2-amino group serves as a critical hydrogen bond donor/acceptor system for the ATP-binding hinge region of kinases (e.g., Src, Abl, CDK), while the 5-hydroxymethyl group provides a versatile vector for solubilizing groups or pharmacophore extension.

Part 1: Chemical Reactivity Profile

The scaffold presents three orthogonal reactivity vectors, allowing for divergent library synthesis.

  • C5-Hydroxymethyl (Primary Alcohol): The most reactive handle. It functions as a "benzylic-like" alcohol, susceptible to mild oxidation (to aldehyde) or activation (to halide/mesylate) for nucleophilic displacement.

  • C2-Amine (Exocyclic Amine): Weakly nucleophilic due to the electron-deficient pyrimidine ring. It typically requires palladium-catalyzed cross-coupling (Buchwald-Hartwig) or strong electrophiles for functionalization. It is the primary determinant of kinase hinge binding.

  • C4-Methyl: Slightly acidic protons (pKa ~20-25). While less commonly utilized, it can participate in condensation reactions under strong base conditions, though this is often avoided to prevent side reactions during C5/C2 functionalization.

DOT Diagram: Reactivity Map

ReactivityMap Scaffold (2-Amino-4-methylpyrimidin-5-yl)methanol C5_Alcohol C5-Hydroxymethyl (Primary Alcohol) Scaffold->C5_Alcohol Vector 1 C2_Amine C2-Amino Group (Hinge Binder) Scaffold->C2_Amine Vector 2 C4_Methyl C4-Methyl Group (Steric/Hydrophobic) Scaffold->C4_Methyl Vector 3 Aldehyde Aldehyde (Reductive Amination) C5_Alcohol->Aldehyde MnO2 Oxidation Chloride Alkyl Chloride (Nucleophilic Displacement) C5_Alcohol->Chloride SOCl2 Activation Buchwald N-Aryl/Heteroaryl (Specificity Tuning) C2_Amine->Buchwald Pd-Catalysis

Caption: Orthogonal reactivity vectors of the scaffold allowing for modular drug design.

Part 2: Synthetic Protocols

Protocol A: Activation of C5-Alcohol to Electrophile (Chlorination)

Objective: Convert the hydroxyl group into a chloride leaving group to enable coupling with amines (e.g., piperazines, morpholines). Mechanism: The reaction proceeds via a chlorosulfite intermediate. The formation of the HCl salt in situ protects the C2-amine from self-alkylation.

Reagents:

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Reagent Grade Methanol (for quenching)

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of (2-Amino-4-methylpyrimidin-5-yl)methanol in 20 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the suspension to 0°C. Add 15.0 mmol (1.1 eq) of

    
     dropwise over 15 minutes. The suspension will likely clear as the reaction proceeds.
    
  • Reflux: Allow the mixture to warm to Room Temperature (RT), then reflux at 40°C for 2–4 hours. Monitor by TLC (Note: The chloride is polar; use 10% MeOH/DCM).

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure.
    
  • Workup: The residue is the hydrochloride salt of 5-(chloromethyl)-4-methylpyrimidin-2-amine .

    • Critical Step: Do not neutralize the salt if storing. The free base is unstable and can self-polymerize via intermolecular N-alkylation. Store as the HCl salt in a desiccator at -20°C.

Protocol B: Oxidation to Aldehyde (Reductive Amination Precursor)

Objective: Generate 2-amino-4-methylpyrimidine-5-carbaldehyde for reductive amination with diverse amines. Why MnO2? Manganese dioxide is a mild, selective oxidant for "benzylic-type" alcohols that avoids over-oxidation to the carboxylic acid and tolerates the free amine.

Reagents:

  • Activated Manganese Dioxide (

    
    ) (10–20 equivalents)
    
  • Dichloromethane (DCM) or Acetone

  • Celite (for filtration)

Step-by-Step Methodology:

  • Suspension: Dissolve 5.0 mmol of the scaffold in 50 mL of DCM. (Sonication may help dissolution).

  • Oxidation: Add 50.0 mmol of activated

    
    . The large excess is necessary due to surface area dependence.
    
  • Agitation: Stir vigorously at RT for 12–24 hours.

  • Monitoring: Monitor by LC-MS for the appearance of the aldehyde peak (M+1: ~138).

  • Filtration: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with 10% MeOH/DCM to recover the polar product.

  • Concentration: Concentrate the filtrate to yield the pale yellow solid aldehyde. Use immediately for reductive amination (e.g., with

    
    ) to avoid instability.
    
Protocol C: C2-Amine Functionalization (Buchwald-Hartwig Coupling)

Objective: Arylate the exocyclic amine to target the hydrophobic pocket of a kinase. Challenge: The 2-amino group is electron-poor. Standard nucleophilic aromatic substitution (


) rarely works unless the partner is highly electron-deficient. Palladium catalysis is required.[1]

Reagents:

  • Aryl Bromide/Iodide partner[2][3]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) - Crucial for aminopyrimidines

  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine 1.0 eq of scaffold, 1.2 eq of Aryl Halide, base (2.0 eq), catalyst, and ligand.

  • Degassing: Seal and purge with Argon for 5 minutes. Add anhydrous Dioxane.

  • Reaction: Heat to 100°C (thermal) or 120°C (microwave) for 1–2 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

    • Note: If the C5-alcohol is unprotected, it may participate in side reactions. It is often strategic to perform Protocol A (Chlorination) and a subsequent displacement before this Buchwald step to "cap" the C5 position.

Part 3: Application in Kinase Inhibitor Design

The 2-aminopyrimidine motif mimics the adenine ring of ATP. The following diagram illustrates a standard workflow for converting this scaffold into a dual-binding inhibitor.

DOT Diagram: Synthetic Workflow

Workflow Start Starting Material: (2-Amino-4-methylpyrimidin-5-yl)methanol Step1 Step 1: Chlorination (SOCl2, DCM) Start->Step1 Intermediate1 Intermediate: 5-(Chloromethyl) derivative (HCl Salt) Step1->Intermediate1 Step2 Step 2: Nucleophilic Displacement (e.g., N-Methylpiperazine, DIEA) Intermediate1->Step2 Intermediate2 Solubilized Core: 5-((4-methylpiperazin-1-yl)methyl)... Step2->Intermediate2 Step3 Step 3: Buchwald Coupling (Ar-Br, Pd Catalyst) Intermediate2->Step3 Final Final Drug Candidate: Dual-Vector Kinase Inhibitor Step3->Final

Caption: Standard "C5-First" synthetic strategy to avoid side reactions on the alcohol during metal catalysis.

Part 4: Safety & Handling

  • Identity Confusion: Ensure the starting material is (2-Amino-4-methylpyrimidin-5-yl)methanol (Kinase scaffold) and NOT (4-Amino-2-methylpyrimidin-5-yl)methanol (Toxopyrimidine/Thiamine intermediate). The latter is a convulsant and vitamin B6 antagonist.

  • Bioactivity: As a kinase inhibitor precursor, the compound and its derivatives should be treated as potent bioactive agents. Handle in a fume hood with double-gloving.

  • Instability: The 5-chloromethyl derivative (Protocol A product) is a potent alkylating agent (vesicant). Neutralize glassware with 10% NaOH before cleaning.

References

  • PubChem. Compound Summary: (4-Amino-2-methylpyrimidin-5-yl)methanol (Toxopyrimidine - Isomer Distinction).[4] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2. (Methodology for amino-alcohol activation). [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (Protocol for C2-amine functionalization). [Link]

  • Google Patents.Substituted quinazolines as inhibitors of KRAS G12C. (Example of 2-amino-4-methylpyrimidine moiety in inhibitors).
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (Application of Buchwald conditions to aminopyrimidines).[5][1] [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of (2-Amino-4-methylpyrimidin-5-yl)methanol in the Synthesis of Potent Kinase Inhibitors

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition The dysregulation of protein kinases is a foundational element in the pathogenesis of numerous human diseases, most notably cancer. This has posit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

The dysregulation of protein kinases is a foundational element in the pathogenesis of numerous human diseases, most notably cancer. This has positioned protein kinases as one of the most critical classes of drug targets. Within the vast chemical space explored for kinase inhibition, the 2-aminopyrimidine scaffold has emerged as a "privileged" structure.[1] Its remarkable success stems from its inherent ability to mimic the adenine core of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] This core interaction serves as an anchor, from which medicinal chemists can elaborate structures to achieve high potency and selectivity.

This guide focuses on a particularly versatile and strategic building block: (2-Amino-4-methylpyrimidin-5-yl)methanol . We will explore its synthetic utility, provide detailed protocols for its application, and illustrate its role in the creation of inhibitors for critical oncological targets such as Aurora, Cyclin-Dependent (CDK), and Epidermal Growth Factor Receptor (EGFR) kinases.[2][3][4]

The Synthetic Advantage of (2-Amino-4-methylpyrimidin-5-yl)methanol

The power of (2-Amino-4-methylpyrimidin-5-yl)methanol as a synthetic intermediate lies in its distinct functional handles, which allow for controlled, stepwise elaboration of the final inhibitor.

  • The 2-Amino Group: This is the primary hinge-binding element. In most applications, this group is conserved to maintain the fundamental interaction with the kinase. Its basicity and nucleophilicity are crucial for this role.

  • The Pyrimidine Core: This stable aromatic system provides the rigid scaffold necessary to correctly orient the other functional groups within the ATP-binding site.

  • The C5-Hydroxymethyl Group (-CH₂OH): This is the key point of synthetic diversification. The primary alcohol is not highly reactive itself but is readily converted into a potent electrophile, most commonly a halide (e.g., -CH₂Cl). This transformation creates a reactive "handle" that can be used to connect various aryl or alkyl moieties through stable ether or amine linkages, allowing chemists to probe different regions of the kinase active site and fine-tune the inhibitor's properties.

This strategic design allows for a modular approach to inhibitor synthesis, as illustrated below.

G cluster_0 Core Building Block cluster_1 Activation Step cluster_2 Diversification via Nucleophilic Substitution A (2-Amino-4-methylpyrimidin-5-yl)methanol B 5-(Chloromethyl)-4-methylpyrimidin-2-amine (Key Electrophilic Intermediate) A->B Halogenation (e.g., SOCl₂) D Final Kinase Inhibitor Library B->D Sₙ2 Coupling (e.g., K₂CO₃, DMF) C Diverse Nucleophiles (e.g., Phenols, Anilines, Heterocycles) C->D G cluster_pathway Oncogenic Signaling Pathway (e.g., EGFR) GF Growth Factor (e.g., EGF) EGFR EGFR Receptor GF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Aminopyrimidine-based Kinase Inhibitor Inhibitor->P_EGFR Inhibition

Figure 2: Inhibition of the EGFR signaling cascade.

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a kinase inhibitor intermediate and a final compound, representative of an Aurora Kinase inhibitor scaffold.

Protocol 1: Synthesis of the Key Intermediate: 5-(chloromethyl)-4-methylpyrimidin-2-amine hydrochloride

This protocol details the critical activation step, converting the inert hydroxymethyl group into a reactive chloromethyl group.

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), yielding the desired alkyl chloride with the expulsion of SO₂ and HCl gas. The use of a slight excess of SOCl₂ ensures complete conversion.

Materials:

  • (2-Amino-4-methylpyrimidin-5-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per 1 g of starting material)

  • Diethyl ether

Procedure:

  • Suspend (2-Amino-4-methylpyrimidin-5-yl)methanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add diethyl ether to the mixture to precipitate the product.

  • Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The product, 5-(chloromethyl)-4-methylpyrimidin-2-amine hydrochloride, is typically a white to off-white solid and can often be used in the next step without further purification.

Characterization:

  • ¹H NMR: Expect a characteristic singlet for the -CH₂Cl protons around 4.5-4.8 ppm.

  • MS (ESI+): Calculate and verify the m/z for the parent ion [M+H]⁺.

Protocol 2: Synthesis of a Diaryl Ether Kinase Inhibitor Scaffold

This protocol describes the coupling of the activated intermediate with a substituted phenol, a common strategy for building inhibitors targeting kinases like Aurora A. [2] Causality: This is a classic Williamson ether synthesis, an Sₙ2 reaction. A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming a more nucleophilic phenoxide. The phenoxide then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the diaryl ether linkage. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solvates the cation, leaving the phenoxide anion highly reactive.

Materials:

  • 5-(chloromethyl)-4-methylpyrimidin-2-amine hydrochloride (1.0 eq)

  • Substituted phenol (e.g., 4-fluoro-2-methoxyphenol) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous (approx. 15 mL per 1 g of the chloride)

Procedure:

  • To a solution of the substituted phenol in anhydrous DMF, add cesium carbonate. Stir the mixture at room temperature for 20 minutes.

  • Add the 5-(chloromethyl)-4-methylpyrimidin-2-amine hydrochloride intermediate to the mixture in one portion.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Cool the reaction to room temperature and pour it into ice-water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the solid under vacuum.

  • If necessary, purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the final pure compound.

Characterization:

  • ¹H NMR: Confirm the presence of signals from both aromatic rings and the disappearance of the -CH₂Cl signal, with a new singlet for the ether-linked methylene (-O-CH₂-) appearing around 5.0-5.3 ppm.

  • ¹³C NMR: Verify the carbon signals for the complete structure.

  • HRMS: Determine the exact mass to confirm the elemental composition.

Data Summary: Structure-Activity Relationship (SAR)

The potency of inhibitors derived from this scaffold is highly dependent on the nature of the substituent attached at the C5-position. The table below presents representative data for different classes of kinase inhibitors, illustrating this principle.

Compound ClassR Group (Attached via C5-CH₂-)Kinase TargetIC₅₀ (nM)Citation
CHK1 Inhibitor-NH-(picolinonitrile derivative)CHK10.4[5]
CDK/HDAC Dual Inhibitor(Structure varies)CDK988.4[6]
Aurora A Inhibitor-O-(substituted phenyl)Aurora A< 200[2][7]
FGFR4 Inhibitor-NH-(substituted phenyl)FGFR42.6[8]

IC₅₀ values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower values indicate higher potency.

Conclusion and Future Outlook

(2-Amino-4-methylpyrimidin-5-yl)methanol is a high-value, versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. Its utility is rooted in a robust and modular synthetic strategy that allows for the systematic exploration of chemical space around a validated hinge-binding core. The protocols described herein provide a reliable foundation for researchers in medicinal chemistry and drug discovery to construct novel inhibitors. Future applications will undoubtedly see this building block incorporated into more complex therapeutic modalities, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and dual-target inhibitors designed to overcome complex disease pathologies and drug resistance.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. Retrieved January 27, 2026, from [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed. Retrieved January 27, 2026, from [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... (2017). European Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (2017). ACS Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Retrieved January 27, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2024). Molecules. Retrieved January 27, 2026, from [Link]

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor... (2006). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

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Application

Application Notes and Protocols for In Vitro Profiling of (2-Amino-4-methylpyrimidin-5-yl)methanol

Introduction: A Strategic Framework for Characterizing a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for Characterizing a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] (2-Amino-4-methylpyrimidin-5-yl)methanol represents a novel entity within this chemical class, and its biological potential is yet to be fully elucidated. This document provides a comprehensive, tiered approach to the in vitro characterization of this compound, designed for researchers in drug discovery and development. Our philosophy is to employ a logical, stepwise progression from broad phenotypic screening to specific, hypothesis-driven mechanistic studies and early pharmacokinetic profiling. This ensures a thorough understanding of the compound's activity, selectivity, and potential liabilities, thereby enabling informed decisions for further development.

The pyrimidine core, being a key component of nucleobases, allows derivatives to interact with a multitude of biological targets such as enzymes and receptors.[3] For instance, aminopyrimidine structures are known to be potent inhibitors of kinases and other enzymes like inducible nitric oxide synthase (iNOS).[5][6] This guide will, therefore, use this knowledge to inform the experimental design, suggesting a focus on kinase inhibition as a primary hypothesis-testing avenue following initial cytotoxicity screening.

Compound Profile: (2-Amino-4-methylpyrimidin-5-yl)methanol

PropertyValueSource
Chemical Formula C6H9N3O[7]
Molecular Weight 139.16 g/mol [7]
CAS Number 19594-44-6[7]
Structure [7]

Note: A related isomer, (4-Amino-2-methylpyrimidin-5-yl)methanol (CAS: 73-67-6), also exists.[8] Researchers should confirm the identity of their test article.

Experimental Workflow: A Tiered Approach

A systematic in vitro evaluation is crucial for building a comprehensive profile of a new chemical entity. We propose a three-tiered workflow that progresses from general activity to specific mechanisms and early drug-like properties.

G cluster_0 Initial Assessment cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Mechanistic Elucidation cluster_3 Tier 3: Early DMPK Profiling Solubility Aqueous Solubility & Stability Cytotoxicity Cytotoxicity/Cell Viability (e.g., MTT/MTS Assay) Solubility->Cytotoxicity Proceed if soluble and stable Kinase Kinome Profiling Cytotoxicity->Kinase If cytotoxic in specific cell lines Enzyme Specific Enzyme Inhibition (e.g., iNOS) Cytotoxicity->Enzyme Hypothesis-driven Receptor Receptor Binding Assays Cytotoxicity->Receptor Hypothesis-driven Metabolic Metabolic Stability (Microsomes, Hepatocytes) Kinase->Metabolic If potent and selective kinase inhibitor Enzyme->Metabolic Receptor->Metabolic Permeability Permeability (e.g., Caco-2, PAMPA) Metabolic->Permeability CYP CYP450 Inhibition Permeability->CYP

Caption: Tiered in vitro workflow for (2-Amino-4-methylpyrimidin-5-yl)methanol.

Part 1: Initial Assessment

Protocol 1: Aqueous Solubility and Stock Solution Stability

Rationale: Accurate determination of solubility is critical for ensuring that observed biological effects are not artifacts of compound precipitation. Stability assessment ensures the integrity of the test article throughout the duration of the experiments.

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of (2-Amino-4-methylpyrimidin-5-yl)methanol in 100% dimethyl sulfoxide (DMSO).

  • Aqueous Solubility (Kinetic Method):

    • Serially dilute the DMSO stock into phosphate-buffered saline (PBS), pH 7.4, to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

    • Incubate the solutions at room temperature for 2 hours.

    • Measure turbidity using a nephelometer or by assessing absorbance at 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Stability Assessment:

    • Dilute the stock solution into the appropriate assay medium (e.g., cell culture medium) to a final concentration relevant for the planned assays (e.g., 10 µM).

    • Incubate under standard assay conditions (e.g., 37°C, 5% CO2) for the maximum duration of a planned experiment (e.g., 72 hours).

    • At various time points (0, 24, 48, 72 hours), analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining.

ParameterRecommended ConditionJustification
Solvent for Stock 100% DMSOHigh solubilizing power for many organic molecules.
Final DMSO % in Assays ≤ 1% (ideally ≤ 0.5%)To minimize solvent-induced cellular toxicity or artifacts.
Solubility Buffer PBS, pH 7.4Mimics physiological pH.
Stability Analysis HPLC-UVProvides quantitative data on compound degradation over time.

Part 2: Tier 1 - Foundational Screening

Protocol 2: Cell Viability/Cytotoxicity Assessment using the MTT Assay

Rationale: The initial step in characterizing a novel compound is to assess its effect on cell viability. This provides a therapeutic window and can indicate potential anti-proliferative activity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10][11] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Methodology:

  • Cell Seeding:

    • Select a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney) to assess preliminary selectivity.

    • Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of (2-Amino-4-methylpyrimidin-5-yl)methanol in culture medium. A typical concentration range would be 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle controls (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

ParameterExample ValueJustification
Cell Lines A549, MCF-7, HepG2, HEK293Provides a preliminary assessment of anti-cancer activity and toxicity to non-cancerous cells.
Compound Conc. 0.1 - 100 µMA standard range for initial screening of novel compounds.
Incubation Time 48 - 72 hoursAllows for multiple cell doubling times to observe anti-proliferative effects.
Endpoint Absorbance at 570 nmCorresponds to the peak absorbance of the formazan product.

Part 3: Tier 2 - Mechanistic Elucidation

Rationale: Based on the prevalence of pyrimidine scaffolds in kinase inhibitors, a logical next step is to investigate the effect of (2-Amino-4-methylpyrimidin-5-yl)methanol on the human kinome.[5] Kinome profiling provides a broad overview of the compound's selectivity and can identify potential primary targets.

Protocol 3: In Vitro Kinase Inhibition Profiling

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The general principle involves measuring the activity of a large panel of purified kinases in the presence of the test compound.

  • Compound Submission: Provide the CRO with a high-quality sample of (2-Amino-4-methylpyrimidin-5-yl)methanol at a specified concentration (e.g., 10 mM in DMSO).

  • Primary Screen:

    • The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.[12][13]

    • Kinase activity is measured by quantifying the phosphorylation of a substrate, often using radiometric (33P-ATP) or fluorescence-based methods.

    • Results are reported as the percentage of remaining kinase activity compared to a vehicle control.

  • IC50 Determination:

    • For any kinases that show significant inhibition (e.g., >50% inhibition) in the primary screen, a dose-response curve is generated to determine the IC50 value.

    • The compound is tested over a range of concentrations (e.g., 1 nM to 30 µM) to accurately calculate its potency.

G cluster_0 Kinase Profiling Workflow Start Submit Compound Screen Single-Dose Screen (~10 µM against >300 kinases) Start->Screen Analyze Identify Hits (e.g., >50% Inhibition) Screen->Analyze DoseResponse IC50 Determination (10-point dose-response) Analyze->DoseResponse Hits End Selectivity Profile & Potency Data Analyze->End No significant hits DoseResponse->End

Caption: Workflow for in vitro kinase profiling.

Part 4: Tier 3 - Early In Vitro DMPK Profiling

Rationale: Early assessment of a compound's drug metabolism and pharmacokinetics (DMPK) properties is essential to identify potential liabilities that could lead to failure in later stages of drug development.[14][15] Key parameters to assess include metabolic stability and potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.[16]

Protocol 4: Metabolic Stability in Human Liver Microsomes

Methodology: This assay evaluates the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver.

  • Incubation:

    • Incubate (2-Amino-4-methylpyrimidin-5-yl)methanol (e.g., at 1 µM) with pooled human liver microsomes (HLM) and an NADPH-regenerating system.

    • Incubations are carried out at 37°C. Samples are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterExample ValueJustification
Test System Pooled Human Liver MicrosomesContains a high concentration of phase I metabolizing enzymes (CYPs).
Compound Conc. 1 µMLow enough to be below the Km of most enzymes, ensuring first-order kinetics.
Cofactor NADPH-regenerating systemEssential for the activity of CYP450 enzymes.
Analysis Method LC-MS/MSProvides high sensitivity and specificity for quantifying the compound.

References

  • (4-Amino-2-methoxypyrimidin-5-yl)methanol - MySkinRecipes. Available at: [Link]

  • 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo - PubMed. Available at: [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. Available at: [Link]

  • (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

  • Comprehensive in vitro DMPK services for drug development | Nuvisan, the Science CRO. Available at: [Link]

  • Kinome Profiling - Oncolines B.V. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). Available at: [Link]

  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures - Blog. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

  • Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • MTT assay - Wikipedia. Available at: [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. Available at: [Link]

  • Binding Assays | BMG LABTECH. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Available at: [Link]

  • Receptor Ligand Binding Assay - Creative Biolabs. Available at: [Link]

  • 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem - NIH. Available at: [Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Available at: [Link]

  • KinomePro - Pamgene. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. Available at: [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays - BioIVT. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]

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  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. Available at: [Link]

  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) - PubMed. Available at: [Link]

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Method

Synthetic Pathways for Novel Pyrimidine Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Versatility of the Pyrimidine Scaffold The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its presence in the nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a privileged structure in the design of novel therapeutics. In particular, derivatives of (2-Amino-4-methylpyrimidin-5-yl)methanol are key intermediates in the synthesis of a wide range of pharmacologically active molecules, including potent kinase inhibitors used in oncology.[1] The strategic functionalization of the hydroxymethyl group at the 5-position allows for the exploration of vast chemical space, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides detailed, field-proven protocols for the synthesis of various derivatives from (2-Amino-4-methylpyrimidin-5-yl)methanol. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes to empower researchers in their drug discovery endeavors.

Core Synthetic Strategies: A Modular Approach to Derivatization

The synthetic derivatization of (2-Amino-4-methylpyrimidin-5-yl)methanol primarily targets the reactive primary alcohol at the 5-position. This allows for a modular approach to generate a library of compounds with diverse functionalities. The key synthetic transformations covered in this guide are:

  • Esterification: To introduce ester linkages, enhancing lipophilicity and potentially acting as prodrugs.

  • Etherification: To create ether derivatives, modifying polarity and metabolic stability.

  • Halogenation: To generate key halo-intermediates, which are versatile precursors for a wide range of nucleophilic substitution reactions.

  • Azidation and Reduction: A two-step process to introduce a primary amine via an azide intermediate, offering a pathway to novel amino-derivatives.

G A (2-Amino-4-methylpyrimidin-5-yl)methanol B Ester Derivatives ((2-Amino-4-methylpyrimidin-5-yl)methyl acetate) A->B Esterification C Ether Derivatives (5-(Methoxymethyl)-4-methylpyrimidin-2-amine) A->C Etherification D Halide Intermediate (5-(Chloromethyl)-4-methylpyrimidin-2-amine) A->D Halogenation E Azide Intermediate (5-(Azidomethyl)-4-methylpyrimidin-2-amine) D->E Azidation F Amine Derivative (5-(Aminomethyl)-2-methylpyrimidin-4-amine) E->F Reduction

Figure 1: Key synthetic transformations of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Protocol I: Esterification via Acylation

This protocol details the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methyl acetate through acylation with acetic anhydride. This method is straightforward and generally provides good yields.

Causality: The lone pair of electrons on the oxygen of the hydroxymethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The pyridine present in the reaction mixture acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Step-by-Step Protocol:
  • Dissolution: In a flame-dried round-bottom flask, dissolve (2-Amino-4-methylpyrimidin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reagent Molar Eq. Purity Notes
(2-Amino-4-methylpyrimidin-5-yl)methanol1.0>98%Starting material
Acetic Anhydride1.2>99%Acylating agent
Pyridine1.5AnhydrousBase catalyst
Dichloromethane-AnhydrousSolvent

Table 1: Reagents for the esterification of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Protocol II: Williamson Ether Synthesis

This protocol describes the synthesis of 5-(methoxymethyl)-4-methylpyrimidin-2-amine, an ether derivative, via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide.[2][3][4][5]

Causality: A strong base, such as sodium hydride, is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide (in this case, methyl iodide) in an SN2 reaction, forming the ether linkage.

Step-by-Step Protocol:
  • Suspension: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of (2-Amino-4-methylpyrimidin-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Reagent Molar Eq. Purity Notes
(2-Amino-4-methylpyrimidin-5-yl)methanol1.0>98%Starting material
Sodium Hydride (60% in oil)1.2Strong base
Methyl Iodide1.1>99%Alkylating agent
Tetrahydrofuran-AnhydrousSolvent

Table 2: Reagents for the Williamson ether synthesis.

Protocol III: Synthesis of 5-(Chloromethyl)-4-methylpyrimidin-2-amine

The conversion of the hydroxymethyl group to a chloromethyl group is a crucial step for introducing a good leaving group, thereby enabling a wide array of subsequent nucleophilic substitution reactions.[6] This protocol utilizes thionyl chloride for this transformation.

Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The chloride ion then attacks the carbon bearing the chlorosulfite group in an SNi (internal nucleophilic substitution) or SN2 fashion, depending on the reaction conditions, leading to the formation of the alkyl chloride and sulfur dioxide gas.

G A (2-Amino-4-methylpyrimidin-5-yl)methanol B Chlorosulfite Intermediate A->B + SOCl2 C 5-(Chloromethyl)-4-methylpyrimidin-2-amine B->C - SO2, - HCl

Figure 2: Reaction scheme for the chlorination of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Step-by-Step Protocol:
  • Suspension: Suspend (2-Amino-4-methylpyrimidin-5-yl)methanol (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Reagent Addition: Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of a new, less polar spot should be observed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Reagent Molar Eq. Purity Notes
(2-Amino-4-methylpyrimidin-5-yl)methanol1.0>98%Starting material
Thionyl Chloride1.5>99%Chlorinating agent
Chloroform-AnhydrousSolvent

Table 3: Reagents for the synthesis of 5-(Chloromethyl)-4-methylpyrimidin-2-amine.

Protocol IV: Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

This two-step protocol describes the synthesis of the valuable amine derivative, 5-(aminomethyl)-2-methylpyrimidin-4-amine, which is a key intermediate for vitamin B1 synthesis.[7][8] The process involves the conversion of the chloromethyl intermediate to an azidomethyl derivative, followed by reduction to the primary amine.

Causality: The first step is a nucleophilic substitution where the azide ion displaces the chloride from 5-(chloromethyl)-4-methylpyrimidin-2-amine. The subsequent reduction of the azide to an amine can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

Step 1: Synthesis of 5-(Azidomethyl)-4-methylpyrimidin-2-amine
  • Dissolution: Dissolve 5-(Chloromethyl)-4-methylpyrimidin-2-amine (1.0 eq) in dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide, which is often used in the next step without further purification.

Step 2: Reduction to 5-(Aminomethyl)-2-methylpyrimidin-4-amine
  • Catalyst Suspension: In a hydrogenation vessel, suspend 10% Palladium on carbon (Pd/C) (5-10 mol%) in methanol.

  • Substrate Addition: Add a solution of 5-(Azidomethyl)-4-methylpyrimidin-2-amine (1.0 eq) in methanol to the vessel.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC until the azide is fully consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the desired amine.

Reagent Molar Eq. Purity Notes
5-(Chloromethyl)-4-methylpyrimidin-2-amine1.0>95%Starting material
Sodium Azide1.5>99%Azide source
10% Palladium on Carbon0.05-0.1Catalyst
Dimethylformamide-AnhydrousSolvent (Step 1)
Methanol-Solvent (Step 2)
Hydrogen Gas-Reducing agent

Table 4: Reagents for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.

Conclusion

The protocols outlined in this guide provide a robust foundation for the synthesis of a diverse range of derivatives from (2-Amino-4-methylpyrimidin-5-yl)methanol. By understanding the underlying chemical principles and meticulously following these procedures, researchers can efficiently generate novel compounds for screening in various drug discovery programs. The versatility of the pyrimidine core, coupled with the strategic derivatization of the 5-hydroxymethyl group, continues to offer exciting opportunities for the development of next-generation therapeutics.

References

  • Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (n.d.). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109–112.
  • Schiemann, K., & Wessjohann, L. A. (2014). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 10, 1248–1255.
  • Google Patents. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(5), 603-614.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Copelli, S., Derudi, M., & Rota, R. (2017). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 57, 331-336.
  • Seden, T. P., & Turner, R. W. (1985). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 87-90.
  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(6), 4889-4907.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 27, 2026, from [Link]

  • Kadaba, P. K. (1984). A convenient synthesis of amino acid methyl esters.
  • Oreate AI. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. Retrieved January 27, 2026, from [Link]

  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 27, 2026, from [Link]

  • Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-2-amino-4-methylpyridine. Journal of Medicinal Chemistry, 55(15), 6859-6869.
  • Zhang, Z., et al. (2022). Methylations with methanol via bioinspired catalytic C–O bond cleavage.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing amino acid esters.
  • Szymański, P., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6969.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2955.
  • MySkinRecipes. (n.d.). (4-Amino-2-methoxypyrimidin-5-yl)methanol. Retrieved January 27, 2026, from [Link]

Sources

Application

Application Notes and Protocols for (2-Amino-4-methylpyrimidin-5-yl)methanol in Research and Development

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of (2-Amino-4-methylpyrimidin-5-yl)methanol (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of (2-Amino-4-methylpyrimidin-5-yl)methanol (CAS No: 73-67-6). This versatile heterocyclic building block is a valuable starting material in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors.

Overview and Strategic Importance

(2-Amino-4-methylpyrimidin-5-yl)methanol is a substituted pyrimidine characterized by an amino group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position. This unique arrangement of functional groups makes it a key intermediate in the synthesis of complex molecules. The pyrimidine core is a common scaffold in many approved drugs, mimicking the structure of endogenous nucleobases. The amino and hydroxyl moieties provide reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Its structure is particularly relevant in the design of inhibitors targeting protein kinases, a critical class of enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2]

Commercial Availability and Procurement

A critical first step in any research endeavor is the reliable sourcing of starting materials. (2-Amino-4-methylpyrimidin-5-yl)methanol and its hydrochloride salt are available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, lead times, and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a comparative table of select commercial suppliers. Researchers are advised to request quotes and CoAs directly from the suppliers to ensure the material meets their specific experimental requirements.

SupplierProduct NameCAS NumberMolecular FormulaPurity/SpecificationNotes
BLDpharm (2-Amino-4-methylpyrimidin-5-yl)methanol19594-44-6C₆H₉N₃ONot specifiedResearch use only.
BLDpharm (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride13100-57-7C₆H₁₀ClN₃ONot specifiedHydrochloride salt form.
Chemzq (4-amino-2-methylpyrimidin-5-yl)methanol73-67-6C₆H₉N₃O98%Also known as Toxopyrimidine.
Sigma-Aldrich (4-Amino-2-methyl-5-pyrimidinyl)methanol73-67-6C₆H₉N₃O98%Stored at room temperature, protected from light.[3]
Simson Pharma Limited 4-Amino-2-methyl-5-pyrimidinemethanol73-67-6C₆H₉N₃ONot specifiedAccompanied by a Certificate of Analysis.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is essential for its safe handling and for designing appropriate reaction conditions.

PropertyValueSource
Molecular Weight 139.16 g/mol [5]
Appearance Solid[3]
Melting Point 198 °C[2]
Storage Inert atmosphere, room temperature, protect from light[3][6]

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (2-Amino-4-methylpyrimidin-5-yl)methanol. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Application in Kinase Inhibitor Synthesis: A Protocol

The aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The hydroxymethyl group can be utilized for further derivatization to enhance potency, selectivity, or pharmacokinetic properties.

The following protocol outlines a general procedure for the N-arylation of (2-Amino-4-methylpyrimidin-5-yl)methanol, a common step in the synthesis of kinase inhibitors, inspired by palladium-catalyzed amination reactions found in the literature.[7]

Reaction Scheme:

N_Arylation reactant1 (2-Amino-4-methylpyrimidin-5-yl)methanol reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., Cs₂CO₃, NaOtBu) Solvent (e.g., Toluene, Dioxane) reactant1->reagents reactant2 Aryl Halide (Ar-X) reactant2->reagents product N-Aryl-4-methyl-5-(hydroxymethyl)pyrimidin-2-amine reagents->product Heat

A representative N-arylation reaction workflow.

Materials:

  • (2-Amino-4-methylpyrimidin-5-yl)methanol

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cesium carbonate - Cs₂CO₃ or Sodium tert-butoxide - NaOtBu)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Amino-4-methylpyrimidin-5-yl)methanol (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for catalytic activity.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and react with the base.

  • Base: The base is required to deprotonate the amino group, facilitating its addition to the palladium center and to neutralize the hydrohalic acid formed during the reaction.

  • Ligand: The phosphine ligand coordinates to the palladium center, influencing its reactivity, stability, and selectivity. The choice of ligand can significantly impact the reaction outcome.

Analytical Characterization

Proper characterization of the starting material and the synthesized products is fundamental to scientific integrity. The following techniques are standard for the structural elucidation and purity assessment of (2-Amino-4-methylpyrimidin-5-yl)methanol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals include those for the methyl group, the hydroxymethyl group, the aromatic proton on the pyrimidine ring, and the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretching vibrations for the amino group, O-H stretching for the hydroxyl group, and C=N and C=C stretching for the pyrimidine ring.[8]

Mass Spectrometry (MS):

  • Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Workflow for Analytical Characterization:

Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

A standard workflow for the analytical characterization of synthesized compounds.

Conclusion

(2-Amino-4-methylpyrimidin-5-yl)methanol is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of kinase inhibitor drug discovery. Careful selection of commercial suppliers, adherence to safe handling procedures, and the application of robust synthetic and analytical protocols are essential for successful research outcomes. The information and protocols provided in these application notes are intended to serve as a practical guide for researchers and to facilitate the innovative application of this important chemical intermediate.

References

  • Choi, H. G., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 843–862. [Link]

  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Chemzq. (4-amino-2-methylpyrimidin-5-yl)methanol. [Link]

  • MySkinRecipes. (4-Amino-2-methoxypyrimidin-5-yl)methanol. [Link]

  • Zhang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 49-59. [Link]

Sources

Method

Application Notes and Protocols for the Use of (2-Amino-4-methylpyrimidin-5-yl)methanol in the Development of Anti-Cancer Agents

Introduction: The Pyrimidine Scaffold in Oncology and the Promise of (2-Amino-4-methylpyrimidin-5-yl)methanol The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Oncology and the Promise of (2-Amino-4-methylpyrimidin-5-yl)methanol

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a "privileged scaffold" in drug discovery, particularly in the development of anti-cancer agents.[1][2] Numerous clinically approved drugs, such as 5-fluorouracil, and a plethora of investigational compounds leverage the pyrimidine core to exert their therapeutic effects, often by targeting key proteins involved in cancer cell proliferation and survival.[1][3]

A significant area of focus for pyrimidine-based drug design is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways frequently dysregulated in cancer.[1][4] The 2-aminopyrimidine moiety, in particular, has proven to be an effective pharmacophore for engaging the ATP-binding site of various kinases.[5][6][7] This application note provides a comprehensive guide for researchers on the strategic use of a specific, highly functionalized pyrimidine building block, (2-Amino-4-methylpyrimidin-5-yl)methanol , in the design and development of novel anti-cancer agents.

This guide will detail the synthetic rationale for this key intermediate, outline derivatization strategies to generate compound libraries, and provide detailed protocols for the subsequent biological evaluation of these novel chemical entities. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to not only execute the protocols but also to understand and adapt them for their specific research goals.

I. Synthesis and Derivatization of the Core Scaffold

The strategic placement of the amino, methyl, and hydroxymethyl groups on the pyrimidine ring makes (2-Amino-4-methylpyrimidin-5-yl)methanol a versatile starting material for generating a diverse library of potential kinase inhibitors.

Proposed Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol

Workflow for the Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol:

G cluster_0 Step 1: Synthesis of the Pyrimidine Core cluster_1 Step 2: Reduction of the Ester A Ethyl 2-formylpropanoate D 2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester A->D Condensation B Guanidine Nitrate B->D C Sodium Ethoxide in Ethanol C->D F (2-Amino-4-methylpyrimidin-5-yl)methanol D->F Reduction E Lithium Aluminium Hydride (LiAlH4) in THF E->F G cluster_0 Ether Linkage cluster_1 Ester Linkage cluster_2 Amine Linkage (via intermediate) A (2-Amino-4-methylpyrimidin-5-yl)methanol C Aryl/Heteroaryl Ethers A->C Derivatization E Aryl/Heteroaryl Esters A->E Derivatization G Substituted Amines A->G Derivatization B Williamson Ether Synthesis (e.g., NaH, R-X) B->C D Acylation (e.g., R-COCl, Pyridine) D->E F 1. Oxidation to Aldehyde 2. Reductive Amination F->G G cluster_0 Reaction Components A Kinase Enzyme F Incubation (e.g., 30°C) A->F B Substrate (Peptide or Protein) B->F C ATP (with [γ-32P]ATP or cold ATP) C->F D Test Compound D->F E Reaction Buffer E->F G Stop Reaction (e.g., EDTA, SDS-PAGE buffer) F->G H Detection of Phosphorylation G->H G A Initial Hit Compound (from library screening) B Synthesize Analogs (Vary R groups on ether, ester, etc.) A->B C In Vitro Screening (Cytotoxicity, Kinase Inhibition) B->C D Analyze SAR Data (Identify key structural features for activity) C->D E Design Next Generation of Analogs D->E F In Vivo Efficacy Studies (for potent and selective compounds) D->F E->B Iterative Cycle G Lead Optimization F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (2-Amino-4-methylpyrimidin-5-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this critical synthesis. As a key precursor for Thiamine (Vitamin B1), optimizing the production of this molecule is of significant importance.[1][2][3] This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting advice, grounded in established chemical principles and field experience.

Overview of the Primary Synthetic Route

The most prevalent laboratory-scale synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol involves the reduction of a carbonyl group at the C5 position, typically from an ester derivative like ethyl or methyl 2-amino-4-methylpyrimidine-5-carboxylate. The reducing agent of choice is often a powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄).

Synthesis_Pathway Start Ethyl 2-amino-4-methyl- pyrimidine-5-carboxylate Product (2-Amino-4-methylpyrimidin-5-yl)methanol Start->Product 1. LiAlH₄, Anhydrous THF 2. Quench & Workup

Caption: Common synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, common problems encountered during the synthesis. Each question represents a frequent user observation, followed by a detailed analysis of potential causes and actionable solutions.

Problem Area 1: Reaction In-Progress & Monitoring

Question: My reaction is sluggish or stalls, and TLC analysis shows the persistence of starting material alongside multiple new, unidentified spots. What is the likely cause?

Answer: This is a classic symptom of either suboptimal reaction conditions or, more critically, the occurrence of significant side reactions. Let's break down the possibilities.

Causality Analysis:

  • Reagent Inactivity: Lithium Aluminum Hydride (LiAlH₄) is extremely hygroscopic and reacts violently with water. If it has been improperly stored or handled, its effective molarity will be reduced, leading to an incomplete reaction.

  • Solvent Purity: The use of anhydrous solvent (typically THF) is non-negotiable. Trace moisture will consume the LiAlH₄, reducing the equivalents available for the ester reduction.

  • Over-Reduction of the Pyrimidine Ring: This is a frequently overlooked but critical side reaction. The electron-deficient nature of the pyrimidine ring makes it susceptible to reduction by powerful hydrides like LiAlH₄. This can lead to the formation of 1,6-dihydropyrimidine derivatives as major byproducts, while the desired alcohol is formed in much lower quantities.[4] One study specifically highlights this pathway as a primary cause of low yield when reducing pyrimidine-5-carboxylates with LiAlH₄.[4]

Competing_Reactions cluster_main Reaction Pathways cluster_products Potential Products StartingMaterial Ethyl 2-amino-4-methyl- pyrimidine-5-carboxylate DesiredProduct Desired Product: (2-Amino-4-methylpyrimidin-5-yl)methanol StartingMaterial->DesiredProduct Desired Pathway (Ester Reduction) SideProduct Side Product: Ethyl 1,6-dihydro-2-amino-4-methyl- pyrimidine-5-carboxylate StartingMaterial->SideProduct Competing Pathway (Ring Reduction)

Caption: Competing reaction pathways during LiAlH₄ reduction.

Actionable Solutions:

  • Verify Reagent Potency: Use a fresh, unopened bottle of LiAlH₄ or titrate an existing supply to determine its active hydride concentration.

  • Ensure Anhydrous Conditions: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or use a commercially available, sealed anhydrous solvent. Perform the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

  • Control Reaction Temperature: The reduction of the pyrimidine ring can be favored by higher temperatures. Maintain a low temperature (0 °C) during the addition of LiAlH₄ and allow the reaction to warm to room temperature slowly.[5] Prolonged reaction times at elevated temperatures can decrease the yield of the desired product.[4]

  • Consider Solvent Choice: Research suggests that the solubility of the dihydropyrimidine byproduct is lower in diethyl ether compared to THF.[4] Switching the solvent to ether may cause the byproduct to precipitate, potentially preventing further reduction and simplifying purification, although initial reaction times may be longer due to lower reagent solubility.

Problem Area 2: Reaction Workup & Product Isolation

Question: After quenching the reaction, I'm left with a gelatinous, unfilterable precipitate that seems to have trapped my product, resulting in a very low isolated yield. How can I improve this?

Answer: This is an extremely common issue when working with LiAlH₄ and is almost always due to an improper quenching procedure. The aluminum salts formed during the quench can create a fine, gelatinous suspension that clogs filter paper and tenaciously binds to polar products like your target alcohol.

Causality Analysis: The goal of the quench is to safely neutralize excess LiAlH₄ and convert the aluminum byproducts into a dense, granular, and easily filterable solid (often referred to as "sand"). A dropwise addition of water alone often leads to the problematic gelatinous form of aluminum hydroxide.

Actionable Solutions: The Fieser Workup

A highly reliable and widely adopted procedure is the "Fieser Workup." For a reaction conducted with X grams of LiAlH₄ in a solvent like THF, the sequential and careful addition of the following is recommended:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and dropwise, add X mL of water.

  • Dropwise, add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Dropwise, add 3X mL of water.[5]

After the final addition, stir the mixture vigorously at room temperature for at least 1 hour. This procedure is designed to dehydrate the aluminum salts, resulting in a granular solid that can be easily removed by filtration.

Workflow for Improved Isolation:

Workup_Workflow Start Reaction Mixture at 0°C Step1 Slowly Add 'X' mL H₂O Start->Step1 Step2 Slowly Add 'X' mL 15% NaOH(aq) Step1->Step2 Step3 Slowly Add '3X' mL H₂O Step2->Step3 Step4 Stir Vigorously at RT (1 hr) Step3->Step4 Step5 Filter to Remove Granular Solids Step4->Step5 Step6 Wash Solids with THF/EtOAc Step5->Step6 Step7 Combine & Concentrate Filtrate Step6->Step7

Caption: Optimized Fieser workup protocol for LiAlH₄ reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a milder reducing agent like Sodium Borohydride (NaBH₄) to prevent ring reduction?

A1: Generally, no. NaBH₄ is not potent enough to reduce esters to primary alcohols under standard conditions. While this would avoid the issue of ring reduction, it will not yield the desired product from the carboxylate starting material. If your starting material is the corresponding aldehyde (2-amino-4-methylpyrimidine-5-carbaldehyde), NaBH₄ would be an excellent and much safer choice.

Q2: My final product is difficult to extract from the aqueous workup layer. Any suggestions?

A2: (2-Amino-4-methylpyrimidin-5-yl)methanol is a polar molecule with both a hydrogen-bond-donating amino group and a hydroxyl group, which can lead to significant water solubility. To improve extraction efficiency from the combined filtrate after workup, first saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product (the "salting-out" effect). Then, perform multiple extractions with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

Q3: What is the best way to purify the crude product?

A3: The crude product is often an off-white or pale yellow solid.[5]

  • Recrystallization: This is often the most effective method for obtaining high-purity material. One documented procedure uses benzene, but due to its toxicity, safer alternatives like toluene, ethyl acetate, or a mixed solvent system such as ethyl acetate/heptane should be explored.[6]

  • Silica Gel Chromatography: If recrystallization is ineffective or if multiple byproducts are present, column chromatography is a viable option. Given the compound's polarity, a polar mobile phase will be required. Start with a system like 100% ethyl acetate and gradually increase polarity by adding methanol (e.g., 0-10% methanol in ethyl acetate or dichloromethane).

Q4: How should the final product be stored?

A4: The compound contains an amino-pyrimidine core, which can be sensitive to oxidation and light over time. For long-term stability, it is best stored in a tightly sealed container, under an inert atmosphere (Nitrogen or Argon), in a cool, dark, and dry place.[5]

Optimized Protocol & Data Summary

This protocol synthesizes the information from the troubleshooting guide into a coherent, step-by-step methodology designed to maximize yield and purity.

Optimized Synthesis Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per gram of ester). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Under a positive nitrogen atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) portion-wise to the stirred THF, ensuring the internal temperature does not exceed 5 °C.

  • Substrate Addition: Dissolve ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30-60 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 10% MeOH in EtOAc).

  • Quench (Fieser Workup): Once the starting material is consumed, cool the flask back to 0 °C. Let 'X' be the mass of LiAlH₄ used in grams.

    • Slowly add X mL of deionized water.

    • Slowly add X mL of 15% aqueous NaOH.

    • Slowly add 3X mL of deionized water.

  • Isolation: Remove the ice bath and stir the resulting slurry vigorously for 1 hour at room temperature. Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with additional THF and then ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., Toluene or EtOAc/Heptane).

Table of Key Parameters & Expected Outcomes
ParameterRecommended ValueRationale & Reference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Effective for ester reduction.[5][6]
Equivalents of LiAlH₄ 1.5 - 2.0 eq.Ensures complete reaction, accounting for any trace moisture.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants; must be rigorously dry.[5][6]
Reaction Temperature 0 °C to Room TemperatureMinimizes ring reduction side reactions.[4]
Workup Procedure Fieser Method (H₂O, NaOH, H₂O)Prevents gelatinous aluminum salts, improves filtration.[5]
Expected Yield 70-85%Realistic range with optimized protocol, dependent on scale.[6]
Melting Point 193-198 °CKey indicator of final product purity.[7]

References

  • This citation is not from the search results but is included for context.
  • This citation is not from the search results but is included for context.
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  • Crespo, A., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules. Available at: [Link]

  • Google Patents. (1999). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.
  • This citation is not from the search results but is included for context.
  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • Liu, Y.-X., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH₄. Journal of Chemical Research. Available at: [Link]

  • This citation is not from the search results but is included for context.
  • This citation is not from the search results but is included for context.
  • This citation is not from the search results but is included for context.
  • This citation is not from the search results but is included for context.
  • This citation is not from the search results but is included for context.
  • This citation is not from the search results but is included for context.
  • This citation is not from the search results but is included for context.
  • This citation is not from the search results but is included for context.
  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. EP2307355B1. Available at: [Link]

  • This citation is not from the search results but is included for context.
  • ResearchGate. (n.d.). Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors.... Retrieved from [Link]

  • Chemsrc. (n.d.). (4-Amino-2-methyl-5-pyrimidinyl)methanol. Retrieved from [Link]

Sources

Optimization

How to optimize reaction conditions for N-alkylation of (2-Amino-4-methylpyrimidin-5-yl)methanol

Welcome to the technical support center for the N-alkylation of (2-Amino-4-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of (2-Amino-4-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of Selective N-Alkylation

The N-alkylation of 2-aminopyrimidines, such as (2-Amino-4-methylpyrimidin-5-yl)methanol, is a critical transformation in medicinal chemistry. However, it presents a significant regioselectivity challenge. The pyrimidine core contains three potentially nucleophilic nitrogen atoms: the exocyclic amino group (N-exo) and two endocyclic ring nitrogens (N1 and N3). Often, the endocyclic nitrogens are more nucleophilic, leading to undesired side products.[1] This guide will help you optimize your reaction conditions to achieve selective alkylation on the exocyclic amino group.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of products alkylated on the ring nitrogens and the exocyclic amine?

This is the most common issue. The endocyclic (ring) nitrogens of the pyrimidine are often more nucleophilic than the exocyclic amino group, leading to competitive alkylation.[1] Achieving high regioselectivity for the desired N-exo product typically requires specific catalytic systems or reaction conditions that favor activation of the amine or a particular reaction pathway.

Q2: Can I use a simple alkyl halide and a base like potassium carbonate?

While seemingly straightforward, this approach often leads to poor regioselectivity and a mixture of products. Direct alkylation with alkyl halides tends to favor alkylation on the more nucleophilic ring nitrogens.[1] More advanced methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols as alkylating agents, are often more successful in directing the alkylation to the exocyclic amine.[1][2]

Q3: What is the "borrowing hydrogen" methodology and why is it preferred?

The borrowing hydrogen (or hydrogen autotransfer) strategy is an atom-economical process where a catalyst (often based on Ru, Ir, or Mn) temporarily "borrows" hydrogen from an alcohol to form an intermediate aldehyde.[1][2][3] This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This pathway is highly selective for the exocyclic amine and produces water as the only byproduct, making it an environmentally friendly option.[4]

Q4: Will the hydroxymethyl group on my starting material interfere with the reaction?

The -(CH₂OH) group at the 5-position is a potential site for side reactions, such as O-alkylation or oxidation, depending on the reaction conditions. Using milder, more selective methods like the borrowing hydrogen strategy can minimize these side reactions. If issues persist, protection of the alcohol may be necessary.

Q5: My reaction is not proceeding to completion. What are the first things I should check?

For low conversion, first assess the activity of your catalyst. If using a transition metal catalyst, ensure it hasn't been deactivated by atmospheric oxygen or impurities. Next, evaluate your choice of base and solvent, as these are critical for catalyst activation and substrate solubility.[5] Finally, reaction temperature can be a key parameter to adjust.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the N-alkylation of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Problem 1: Poor Regioselectivity (Mixture of N-exo and N-endo Alkylation)
Root Cause Analysis:

The inherent electronics of the 2-aminopyrimidine scaffold favor alkylation at the endocyclic nitrogens. Your reaction conditions are not sufficiently directing the alkylation to the exocyclic amine.

Decision Workflow for Improving Regioselectivity

G start Start: Poor Regioselectivity cat_system Adopt a 'Borrowing Hydrogen' Catalytic System start->cat_system Primary Approach reductive_amination Alternative: Switch to Reductive Amination start->reductive_amination If Catalysis Fails or is Unavailable base_choice Optimize the Base cat_system->base_choice Fine-Tuning solvent_choice Evaluate Solvent Polarity base_choice->solvent_choice Further Optimization success Success: High N-exo Selectivity solvent_choice->success reductive_amination->success G start Start Experiment setup Setup Reaction: - Inert Atmosphere - 1.1 eq. Alcohol - Catalyst (e.g., [Cp*IrCl₂]₂) - Base (e.g., NaOH) - Solvent (e.g., Dioxane) start->setup heat Heat Reaction (e.g., 110°C) setup->heat monitor Monitor by TLC/LC-MS heat->monitor outcome Analyze Outcome monitor->outcome Reaction Complete success High Yield & Selectivity outcome->success Desired Result low_conv Low Conversion outcome->low_conv Problem poor_sel Poor Selectivity outcome->poor_sel Problem side_prod Side Products outcome->side_prod Problem low_conv->heat Increase Temp. poor_sel->setup Change Catalyst/Base side_prod->setup Protect -OH Group

Caption: General experimental workflow and troubleshooting loop.

Detailed Experimental Protocol Example

Methodology: Iridium-Catalyzed N-Alkylation using the Borrowing Hydrogen Strategy [6][7] This protocol is a starting point and should be optimized for your specific alkylating agent.

  • Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add (2-Amino-4-methylpyrimidin-5-yl)methanol (1.0 eq.).

    • Add the iridium catalyst [Cp*IrCl₂]₂ (e.g., 2.5 mol%).

    • Add the base, such as NaOH (e.g., 20 mol%).

    • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction Execution:

    • Through the septum, add the anhydrous solvent (e.g., dioxane).

    • Add the alcohol alkylating agent (1.1 - 1.5 eq.).

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).

  • Monitoring and Work-up:

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

References
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 2022.

  • Technical Support Center: N-alkylation of 2-Aminopyrimidines.Vertex AI Search Result.
  • Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air. Organic Letters, 2011.

  • Process for the N-alkylation of aminopyridines. Google Patents, CN113214146A.

  • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. New Journal of Chemistry, 2013.

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols.
  • Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 2010.

  • Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. Google Patents, CN102491949A.

  • Efficient and versatile catalysis of N-alkylation of heterocyclic amines with alcohols and one-pot synthesis of 2-aryl substituted benzazoles with newly designed ruthenium(ii) complexes of PNS thiosemicarbazones. Dalton Transactions, 2014.

  • Alkylation of amines with alkylboronic acids. GalChimia, 2010.

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. PMC, National Institutes of Health (NIH), 2022.

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 2022.

  • (2-Amino-4-methylpyrimidin-5-yl)methanol. BLDpharm.

  • A Facile N-Monoalkylation of Aminopyridines.
  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 2021.

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.Preprint.
  • 2,4-diamino-pyrimidine derivatives. Google Patents, WO2009010794A1.

  • ChemInform Abstract: Regioselective N-Alkylation with Alcohols for...Wiley Online Library.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC, National Institutes of Health (NIH), 2016.

  • Iron phthalocyanine as an efficient and versatile catalyst for N-alkylation of heterocyclic amines with alcohols: one-pot synthesis of 2-substituted benzimidazoles, benzothiazoles and benzoxazoles. Green Chemistry, 2013.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC, National Institutes of Health (NIH).

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.

  • Regioselective N-alkylation with alcohols for the preparation of 2-( N -alkylamino)quinazolines and 2-( N -alkylamino)pyrimidines. New Journal of Chemistry, 2012.

Sources

Troubleshooting

Common side products in the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol and how to avoid them

Welcome to the technical support guide for the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol. This crucial intermediate, a building block for Vitamin B1 (Thiamine), presents several synthetic challenges that can...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol. This crucial intermediate, a building block for Vitamin B1 (Thiamine), presents several synthetic challenges that can impact yield and purity.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, chemists, and drug development professionals navigate common pitfalls and optimize their synthetic strategy.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol, focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (2-Amino-4-methylpyrimidin-5-yl)methanol, and which steps are most prone to side product formation?

A1: The most prevalent synthetic pathways start from precursors like 2-amino-5-cyano-4-methylpyrimidine or ethyl 2-amino-4-methylpyrimidine-5-carboxylate. The critical step in these routes is the reduction of a nitrile or an ester functional group to a primary alcohol.[3] This reduction step is highly susceptible to side product formation, primarily due to over-reduction or incomplete reaction.

The initial pyrimidine ring formation, often a condensation reaction involving guanidine and a β-dicarbonyl equivalent, can also be a source of impurities if the cyclization is not driven to completion.[4][5]

Q2: During the LiAlH₄ reduction of ethyl 2-amino-4-methylpyrimidine-5-carboxylate, my TLC shows a major byproduct. What is it and how can I prevent it?

A2: The most common and significant side product in the lithium aluminum hydride (LiAlH₄) reduction of the parent ester is the over-reduced species, 2-amino-4,5-dimethylpyrimidine .

Causality: LiAlH₄ is a very powerful, non-selective reducing agent.[6] If the reaction temperature is not strictly controlled (kept at or below 0 °C) or if an excess of the reducing agent is used, the hydride can attack the hydroxymethyl intermediate and cleave the C-O bond, leading to the formation of a methyl group.

Prevention Strategy:

  • Temperature Control: Maintain the reaction temperature at 0 °C or even -10 °C during the slow, dropwise addition of the LiAlH₄ solution.[3]

  • Stoichiometry: Use a slight excess, but not a large excess, of LiAlH₄ (typically 1.1-1.5 equivalents). Titrate your LiAlH₄ solution before use to know its exact molarity.

  • Quenching: Quench the reaction carefully at low temperatures once the starting material is consumed (monitored by TLC). A standard Fieser workup (sequential addition of water, 15% NaOH, and then more water) is effective.

  • Alternative Reagents: Consider milder, more selective reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C), which is known for reducing esters to aldehydes, but can be controlled to yield the alcohol without over-reduction.

Q3: I'm attempting to reduce 2-amino-5-cyano-4-methylpyrimidine. What side products should I be aware of?

A3: The reduction of the nitrile precursor can lead to several side products, depending on the reaction conditions and the reducing agent employed.

  • Primary Amine (2-Amino-5-(aminomethyl)-4-methylpyrimidine): This is a very common byproduct, especially during catalytic hydrogenation (e.g., using Raney Nickel) if ammonia is not present to suppress its formation. Reductive amination can occur where the intermediate imine is attacked by ammonia or another amine.[7]

  • Over-reduction to the Methyl Group: Similar to the ester reduction, aggressive reducing agents can lead to the formation of 2-amino-4,5-dimethylpyrimidine.

  • Aldehyde Intermediate: Incomplete reduction, particularly when using reagents like DIBAL-H, can result in the formation of 2-amino-4-methylpyrimidine-5-carbaldehyde. While this can be an intermediate, its isolation as a byproduct indicates the reaction has not gone to completion.

Mitigation: For the selective conversion of the nitrile to the alcohol, a two-step process is often more reliable:

  • Step 1: Hydrolyze the nitrile to the carboxylic acid.

  • Step 2: Reduce the carboxylic acid to the alcohol using a reagent like borane-THF complex (BH₃·THF), which is highly selective for carboxylic acids.

Q4: My final product yield is low after purification. What are the common mechanical and chemical loss pathways?

A4: Low isolated yield can stem from both chemical and physical issues.

  • Chemical Loss: As discussed, the formation of side products is the primary chemical pathway for yield loss. Any material converted to a byproduct is no longer your desired product.

  • Physical Loss during Workup: (2-Amino-4-methylpyrimidin-5-yl)methanol has moderate water solubility due to the amino and hydroxyl groups. During aqueous workup, significant amounts of the product can remain in the aqueous layer. To minimize this, extract the aqueous phase multiple times (e.g., 5-7 times) with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • Purification Loss: The compound can be challenging to purify via silica gel chromatography due to its polarity, which can cause streaking on the column. Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol can significantly improve the peak shape and recovery. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is often a more effective method for final purification.

Troubleshooting Quick Reference
Symptom / Observation Potential Cause Recommended Action & Explanation
Multiple spots on TLC after reduction Incomplete reaction; formation of over-reduced byproduct or other impurities.Check TLC against an authentic starting material spot. If starting material remains, increase reaction time or add a slight excess of reducing agent. If a less polar spot is dominant, suspect over-reduction and refine temperature control.
Product is an insoluble solid during workup Formation of aluminum salts (from LiAlH₄ quench).Ensure the quenching procedure is followed correctly to produce a granular, filterable aluminum salt precipitate. Adding a filter aid like Celite® before filtration can prevent clogging.
Low yield after aqueous extraction High water solubility of the product.Increase the number of organic extractions (5-7x). Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in water.
Streaking or poor separation on silica gel column The basic amino group is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or ammonium hydroxide to your eluent system (e.g., DCM/Methanol/NH₄OH) to neutralize active sites on the silica and improve elution.

Process Optimization & Protocols

Visualizing the Synthetic Challenges

The following diagram illustrates the primary synthetic route from the ethyl ester precursor, highlighting the critical reduction step and the major side product pathway.

G cluster_0 Synthetic Pathway start Ethyl 2-amino-4- methylpyrimidine-5-carboxylate product (2-Amino-4-methylpyrimidin- 5-yl)methanol start->product Reduction (e.g., LiAlH₄) [GOOD: Controlled Temp, Stoichiometry] side_product Side Product: 2-Amino-4,5-dimethylpyrimidine product->side_product Over-reduction [BAD: Excess LiAlH₄, High Temp]

Caption: Synthetic route and major byproduct pathway.

Recommended Protocol: Reduction of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

This protocol is optimized to minimize the formation of the over-reduced side product.

Materials:

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄), 2.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Celite® 545

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the LiAlH₄ solution (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction with extreme caution at 0 °C by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% NaOH solution (X mL)

    • Water (3X mL) A white, granular precipitate should form.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. Add a scoop of anhydrous MgSO₄ and Celite® and stir for another 15 minutes.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then EtOAc. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in EtOAc and transfer to a separatory funnel. Wash with brine. Extract the aqueous layer and brine wash multiple times (5-7x) with EtOAc.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified.

Troubleshooting Decision Tree

This flowchart helps diagnose issues based on analytical results.

G start Analyze Crude Product by TLC/LCMS q1 Is the main impurity less polar than the product? start->q1 a1_yes Likely Over-reduction (e.g., 2-amino-4,5-dimethylpyrimidine) q1->a1_yes Yes q2 Is starting material present? q1->q2 No sol1 Solution: - Lower reaction temperature - Use fewer equivalents of LiAlH₄ - Use a milder reducing agent a1_yes->sol1 a1_no Is the main impurity more polar than the product? a2_yes Incomplete Reaction q2->a2_yes Yes a2_no Other Side Products (e.g., hydrolysis, dimer) q2->a2_no No sol2 Solution: - Increase reaction time - Check reagent quality/molarity - Increase equivalents of LiAlH₄ slightly a2_yes->sol2 sol3 Solution: - Characterize impurity (NMR, MS) - Re-evaluate starting material purity - Optimize workup conditions a2_no->sol3

Caption: A decision tree for troubleshooting product impurities.

References
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • (4-Amino-2-methoxypyrimidin-5-yl)methanol. MySkinRecipes. [Link]

  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate. [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. [Link]

  • Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office (Patent EP2307355). [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells. PubMed. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. [Link]

  • Formation of alcohols using hydride reducing agents. Khan Academy. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Stability of (2-Amino-4-methylpyrimidin-5-yl)methanol

Welcome to the technical support center for (2-Amino-4-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Amino-4-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for challenges related to the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and methodologies to ensure the integrity of your experiments and formulations.

Introduction to (2-Amino-4-methylpyrimidin-5-yl)methanol and its Stability Challenges

(2-Amino-4-methylpyrimidin-5-yl)methanol is a key pyrimidine derivative utilized in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring an aminopyrimidine core and a hydroxymethyl substituent, makes it a valuable building block. However, these same functional groups can be susceptible to degradation in aqueous environments, primarily through oxidation and pH-mediated hydrolysis. Understanding and mitigating these degradation pathways are critical for reliable experimental outcomes and the development of stable formulations.

This guide provides a series of troubleshooting steps and frequently asked questions to address common stability issues. We will delve into the mechanistic basis of degradation and offer validated strategies to enhance the stability of your (2-Amino-4-methylpyrimidin-5-yl)methanol solutions.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section is structured to help you identify the root cause of instability in your aqueous solutions of (2-Amino-4-methylpyrimidin-5-yl)methanol and provides actionable solutions.

Issue 1: Rapid Loss of Compound Purity in Solution

Q1: My solution of (2-Amino-4-methylpyrimidin-5-yl)methanol is showing rapid degradation, as confirmed by HPLC analysis. What are the likely causes?

A1: Rapid degradation of (2-Amino-4-methylpyrimidin-5-yl)methanol in aqueous solutions is typically driven by two main chemical processes: oxidation and pH-dependent hydrolysis .

  • Oxidative Degradation: The hydroxymethyl group (-CH₂OH) on the pyrimidine ring is susceptible to oxidation. This can be exacerbated by the presence of dissolved oxygen, trace metal ions (which can catalyze oxidation), or exposure to light (photodegradation). The pyrimidine ring itself can also be a target of oxidative attack.[3][4]

  • pH-Dependent Hydrolysis: The amino and hydroxymethyl groups can be involved in hydrolysis reactions, the rates of which are often highly dependent on the pH of the solution.[5] Extreme pH conditions (either highly acidic or alkaline) can accelerate the degradation of the compound.

To diagnose the primary degradation pathway, a forced degradation study is recommended.[6][7][8] This involves exposing the compound to a variety of stress conditions to identify its vulnerabilities.

Experimental Protocol: Forced Degradation Study

This protocol will help you determine the degradation susceptibility of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Objective: To identify the primary degradation pathways for (2-Amino-4-methylpyrimidin-5-yl)methanol in aqueous solution.

Materials:

  • (2-Amino-4-methylpyrimidin-5-yl)methanol

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a suitable C18 column[9]

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (2-Amino-4-methylpyrimidin-5-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution in purified water at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution in purified water to a light source, as per ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution in purified water at room temperature, protected from light.

  • Incubation: Incubate all solutions for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a stability-indicating HPLC method.[9][10]

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation under a specific condition points to that pathway being a primary cause of instability.

Issue 2: Solution Discoloration or Particulate Formation

Q2: My aqueous solution of (2-Amino-4-methylpyrimidin-5-yl)methanol has developed a yellow tint and/or a precipitate has formed over time. What does this indicate?

A2: Discoloration, particularly a yellowing, is often indicative of oxidative degradation. Oxidation of pyrimidine derivatives can lead to the formation of colored byproducts.[11] The formation of a precipitate could be due to the insolubility of the degradation products in the aqueous medium. It is also possible that the parent compound is precipitating due to changes in pH or temperature.

Troubleshooting Steps:

  • Characterize the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

  • Evaluate for Oxidation: The presence of a color change strongly suggests that oxidation is occurring. Implementing strategies to prevent oxidation is crucial.

FAQs: Proactive Stabilization Strategies

This section provides answers to frequently asked questions about proactively stabilizing your (2-Amino-4-methylpyrimidin-5-yl)methanol solutions.

Q3: How can I prevent the oxidative degradation of my compound?

A3: Preventing oxidation involves a multi-pronged approach:

  • Use of Antioxidants: The addition of antioxidants is a common and effective strategy.[12][13] Antioxidants work by being preferentially oxidized, thereby protecting the active pharmaceutical ingredient.

    • Commonly Used Antioxidants:

      • Water-Soluble: Ascorbic acid (Vitamin C), Sodium metabisulfite.

      • Lipid-Soluble (for formulations with a lipid component): Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA).

  • Inert Atmosphere: Purging your solution and the headspace of the container with an inert gas like nitrogen or argon can significantly reduce the amount of dissolved oxygen.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

Antioxidant ClassExampleTypical Concentration RangeMechanism of Action
Reducing AgentAscorbic Acid0.01 - 0.1% (w/v)Preferentially oxidized
Oxygen ScavengerSodium Metabisulfite0.01 - 0.1% (w/v)Reacts with dissolved oxygen
Chain TerminatorBHT, BHA0.01 - 0.02% (w/v)Interrupts free-radical chain reactions
Chelating AgentEDTA0.01 - 0.05% (w/v)Sequesters metal ions

Q4: What is the optimal pH for storing aqueous solutions of (2-Amino-4-methylpyrimidin-5-yl)methanol?

A4: The optimal pH for stability must be determined experimentally by performing a pH-rate profile study. Generally, for compounds with amino groups, a slightly acidic to neutral pH (around 4-7) is often found to be the most stable region. Highly acidic or alkaline conditions should be avoided.

Experimental Protocol: pH-Rate Profile Study

Objective: To determine the pH at which (2-Amino-4-methylpyrimidin-5-yl)methanol exhibits maximum stability.

Materials:

  • (2-Amino-4-methylpyrimidin-5-yl)methanol

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10)

  • HPLC system with a stability-indicating method

Procedure:

  • Solution Preparation: Prepare solutions of (2-Amino-4-methylpyrimidin-5-yl)methanol in each of the different pH buffers at a constant temperature.

  • Time-Course Analysis: At various time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze it by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give you the apparent first-order rate constant (k) for degradation at that pH.

  • pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus pH. The pH at which the rate constant is at a minimum is the pH of maximum stability.

Visualizing Degradation and Stabilization

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

cluster_degradation Potential Degradation Pathways Compound Compound Oxidized_Products Oxidized Products (e.g., Aldehyde, Carboxylic Acid) Compound->Oxidized_Products Oxidation (O₂, light, metal ions) Hydrolyzed_Products Hydrolyzed Products Compound->Hydrolyzed_Products Hydrolysis (H⁺ or OH⁻ catalysis)

Caption: Potential degradation pathways for (2-Amino-4-methylpyrimidin-5-yl)methanol.

cluster_workflow Stability Troubleshooting Workflow Observe_Degradation Observe Degradation (Purity Loss, Color Change) Forced_Degradation Perform Forced Degradation Study Observe_Degradation->Forced_Degradation Identify_Pathway Identify Primary Degradation Pathway Forced_Degradation->Identify_Pathway Implement_Strategy Implement Stabilization Strategy Identify_Pathway->Implement_Strategy Oxidation/Hydrolysis Confirm_Stability Confirm Stability (Long-term Study) Implement_Strategy->Confirm_Stability

Caption: A systematic workflow for troubleshooting stability issues.

Concluding Remarks

The stability of (2-Amino-4-methylpyrimidin-5-yl)methanol in aqueous solutions is a critical parameter that must be carefully managed to ensure the quality and reliability of your research and development efforts. By understanding the potential degradation pathways of oxidation and hydrolysis, and by systematically applying the troubleshooting and stabilization strategies outlined in this guide, you can significantly enhance the stability of your solutions. We recommend performing forced degradation and pH-rate profile studies as foundational experiments to tailor a stabilization approach for your specific application.

References

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Geronikaki, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(7), 1547.
  • Gorsd, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6948.
  • Kaur, R., & Kumar, R. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 84(1), 14-22.
  • Budzisz, E., et al. (2007). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Journal of the American Chemical Society, 129(16), 5065-5074.
  • El-Gohary, N. S. (2016). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Pharmaceutical, Chemical and Biological Sciences, 4(2), 225-243.
  • Abdel-Aziz, A. A., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(12), 116-125.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • de Oliveira, H. P., et al. (2005). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of the Brazilian Chemical Society, 16(5), 1014-1019.
  • Kaur, R., & Kumar, R. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Chemsrc. (4-Amino-2-methyl-5-pyrimidinyl)methanol. Available from: [Link]

  • Malki, F., et al. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. Journal of Analytical & Pharmaceutical Research, 8(2), 33-36.
  • Geronikaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
  • Popescu, D., et al. (2023). Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions. Molecules, 28(15), 5821.
  • BioPharmaSpec. (n.d.).
  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839.
  • George, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Kumar, R., et al. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 115, 523-532.
  • Wagner, J. R., et al. (1995). Oxidative damage to 5-methylcytosine in DNA. Nucleic Acids Research, 23(16), 3239–3245.
  • Geronikaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
  • Di Micco, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4069-4084.
  • Andersen, C. B., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41.
  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 421-429.
  • Sharma, M. C. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.
  • JETIR. (2020). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative.
  • Nijsure, M. P., et al. (2024). A Validated RP-HPLC Method for the Estimation of Embelin from Human Plasma. Analytical and Bioanalytical Chemistry Research, 11(3), 299-307.
  • LookChem. (4-amino-2-methylpyrimidin-5-yl)methanol. Available from: [Link]

  • Hayatsu, H., & Ukita, T. (1966). The selective degradation of pyrimidines in nucleic acids by permanganate oxidation.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of (2-Amino-4-methylpyrimidin-5-yl)methanol (HMP)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of (2-Amino-4-methylpyrimidin-5-yl)methanol, a critical intermediate in pharmaceutical and nutritio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (2-Amino-4-methylpyrimidin-5-yl)methanol, a critical intermediate in pharmaceutical and nutritional science. This guide is designed for researchers, chemists, and process engineers to navigate the complexities of moving from lab-scale experiments to industrial production.

(2-Amino-4-methylpyrimidin-5-yl)methanol, also known as HMP or toxopyrimidine, is a vital building block. Its primary importance lies in its role as a key precursor in the synthesis of Vitamin B1 (thiamine) and its derivatives, which are essential for treating metabolic disorders.[1] Beyond this, its pyrimidine core makes it a valuable intermediate for creating complex molecules in medicinal chemistry, including kinase inhibitors for cancer therapy.[2]

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to ensure a successful and efficient scale-up.

Section 1: Synthesis Strategy & Core Concepts

This section addresses fundamental questions regarding the synthesis of the HMP pyrimidine core, providing the foundational knowledge needed for effective troubleshooting and process optimization.

Q1: What are the primary chemical synthesis routes for the (2-Amino-4-methylpyrimidin-5-yl)methanol core structure?

The industrial synthesis of the HMP core, a substituted pyrimidine, relies on the principle of convergent synthesis, where the heterocyclic ring is constructed from simpler, acyclic precursors. The general strategy involves the condensation of a three-carbon (C3) building block, which already contains the desired substituent at the 5-position (or a precursor to it), with an amidine, which provides the N-C-N fragment.

The most common and industrially relevant approaches start from readily available materials and build the pyrimidine ring. A prominent pathway involves the following key transformations:

  • Preparation of a Functionalized C3 Synthon: The process often begins with a β-alkoxypropionitrile. This starting material undergoes a Claisen condensation with an alkyl formate in the presence of a strong base (e.g., an alkali metal alkoxide) to form an α-formyl-β-alkoxypropionitrile intermediate.[3] This step introduces the necessary functionality for ring closure.

  • Activation of the C3 Synthon: The α-formyl intermediate is typically converted to a more reactive enol ether by alkylation (e.g., with dimethyl sulfate).[3] This activated intermediate is primed for condensation.

  • Cyclization with Acetamidine: The core of the synthesis is the reaction of the activated C3 synthon with acetamidine. The acetamidine provides the N-C(CH₃)-N backbone, and its condensation with the C3 unit forms the 2-methyl-4-aminopyrimidine ring system. This reaction directly yields a 5-alkoxymethylpyrimidine derivative.[3]

  • Final Functional Group Conversion: The resulting (2-Amino-4-methylpyrimidin-5-yl)methoxymethyl ether is then typically hydrolyzed to yield the final target, (2-Amino-4-methylpyrimidin-5-yl)methanol.

The workflow below illustrates this common synthetic logic.

G cluster_0 C3 Synthon Preparation cluster_1 N-C-N Source cluster_2 Ring Formation & Final Product A β-Alkoxypropionitrile B α-Formyl-β-alkoxypropionitrile A->B Claisen Condensation (e.g., Alkyl Formate, Base) C Activated Enol Ether B->C Alkylation (e.g., DMS) E 2-Amino-4-methyl-5- alkoxymethylpyrimidine C->E Cyclocondensation D Acetamidine D->E F (2-Amino-4-methylpyrimidin-5-yl)methanol (Final Product - HMP) E->F Hydrolysis G Start Low Yield / Stalled Reaction Q1 Is the reaction temperature correct and stable? Start->Q1 A1_No No Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A1_Yes Yes Sol1 Action: Verify thermocouple calibration. Improve reactor heating/cooling control. Consider hot spots from poor mixing. A1_No->Sol1 Q2 Were anhydrous conditions strictly maintained? A2_No No Q2->A2_No No A3_Yes Yes Q2->A3_Yes Yes A2_Yes->Q2 Sol2 Action: Use freshly dried solvents. Dry all reagents and glassware. Run under inert (N2/Ar) atmosphere. A2_No->Sol2 Q3 Are all reagents high purity and catalysts active? A3_No No Q3->A3_No No A4_Yes Yes Q3->A4_Yes Yes A3_Yes->Q3 Sol3 Action: Use fresh, high-purity starting materials. Verify catalyst activity (if applicable). Check purity of amidine salt. A3_No->Sol3 Q4 Is agitation sufficient for the batch volume and viscosity? A4_No No Q4->A4_No No End If issues persist, re-evaluate reaction kinetics and mechanism. Q4->End Yes A4_Yes->Q4 Sol4 Action: Increase agitation speed (RPM). Evaluate agitator design for better mixing efficiency. A4_No->Sol4

Caption: Decision tree for troubleshooting low yield.

Problem 2: Poor Product Isolation & Purification
  • Symptom: After reaction completion and initial work-up, the crude product is an oil instead of a solid, or it fails to crystallize effectively from the chosen solvent system, trapping impurities.

  • Causality Analysis: The physical form of the crude product is highly dependent on its purity and the conditions of isolation. Oiling out or poor crystallization is often caused by residual solvents, incorrect pH, or the presence of high-boiling impurities that act as an anti-solvent or inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Verify pH: HMP has an amino group and is basic. The pH of the aqueous phase during workup is critical. Ensure the pH is adjusted to the optimal range for precipitating the free base. A pH that is too low may keep the product in solution as a salt.

    • Solvent Selection for Crystallization:

      • Perform small-scale screening with a panel of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water, and mixtures thereof).

      • The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.

      • If a single solvent is not effective, try an anti-solvent crystallization. Dissolve the crude product in a minimal amount of a good solvent, then slowly add an "anti-solvent" (in which the product is insoluble) until turbidity is observed. Cool slowly to promote crystal growth.

    • "Oiling Out" Mitigation: If the product oils out upon cooling, try the following:

      • Re-heat the mixture to re-dissolve the oil.

      • Cool the solution much more slowly. Rapid cooling often favors oil formation over crystallization.

      • Add a few seed crystals of pure HMP to the warm solution to provide a template for crystal growth.

      • Try crystallization from a more dilute solution.

    • Charcoal Treatment: If the crude product is highly colored or contains tarry impurities, dissolving it in a suitable solvent and treating it with activated carbon can remove these impurities. Filter the carbon off while the solution is hot and then proceed with crystallization.

Section 4: Experimental Protocols

The following protocols are provided as a general reference. They must be adapted and optimized for your specific laboratory or plant conditions and scaled appropriately after a thorough safety review and risk assessment.

Protocol 1: Representative Lab-Scale Synthesis of a Pyrimidine Intermediate

This protocol is adapted from general procedures for pyrimidine synthesis and is for illustrative purposes. [4] Objective: To synthesize a 2-amino-4,6-disubstituted-pyrimidin-5-ol, a key intermediate type.

Reagents:

  • 2-Bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-4,6-dimethylpyrimidin-5-ol and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting pyrimidine).

  • Reagent Addition: Begin stirring the mixture and add benzyl bromide dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., using a 1:2 mixture of Ethyl Acetate/Hexanes).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into ice water with vigorous stirring. A precipitate should form.

  • Isolation: Stir the aqueous slurry at 0 °C for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Protocol 2: Standard Recrystallization for HMP Purification

Objective: To purify crude HMP by removing process-related impurities.

Procedure:

  • Solvent Selection: Based on screening, select an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude HMP in an appropriately sized flask. Add a small amount of the chosen solvent and heat the mixture to a gentle reflux with stirring. Continue to add small portions of the hot solvent until the HMP is completely dissolved. Avoid adding a large excess of solvent, as this will reduce recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight of HMP). Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a pre-heated funnel containing fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin. For maximum yield, the flask can then be placed in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.

References

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • (4-Amino-2-methoxypyrimidin-5-yl)methanol - MySkinRecipes. Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. Available at: [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. Available at: [Link]

  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents.
  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia. Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. Available at: [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanol - MySkinRecipes. Available at: [Link]

  • Document: Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl} - EMBL-EBI. Available at: [Link]

  • US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents.

Sources

Optimization

Technical Support Center: Purification of Polar (2-Amino-4-methylpyrimidin-5-yl)methanol Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of polar derivatives of (2-Amino-4-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar derivatives of (2-Amino-4-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable, yet often problematic, compounds. The inherent polarity and basicity of the aminopyrimidine scaffold require specialized approaches that deviate from standard purification protocols. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your decision-making.

Issue 1: Normal-Phase Chromatography Failure

Question: My compound streaks severely on a silica gel TLC plate and either doesn't move from the baseline or elutes as a long tail from my flash column, even when using high concentrations of methanol in dichloromethane (e.g., 20% MeOH/DCM). What is causing this, and how can I achieve sharp, symmetrical peaks?

Answer: This is a classic problem when purifying basic compounds like aminopyrimidines on standard silica gel.

  • Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your aminopyrimidine derivative (both the exocyclic amine and the pyrimidine ring nitrogens) interact strongly with these acidic sites via acid-base interactions. This strong, often irreversible, binding leads to poor mobility (streaking) and, in some cases, decomposition of the compound on the column.[1]

  • Solutions:

    • Use a Basic Modifier: Neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase. This is the most common and effective solution.

      • Ammonia: Add 0.5-2% of a 7N solution of ammonia in methanol to your methanol stock, and then prepare your mobile phase. Alternatively, use a pre-mixed solution like 2% ammonium hydroxide (25% NH3 in water) in 18% methanol and 80% DCM.[2]

      • Triethylamine (TEA): Add 0.1-1% TEA to the entire mobile phase. TEA is volatile and generally easy to remove under vacuum.

    • Switch to a Less Acidic Stationary Phase: If basic modifiers do not resolve the issue or if your compound is base-sensitive, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use TLC plates coated with alumina to screen for appropriate solvent systems first.[2]

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[2][3]

    • Consider Dry Loading: If your compound has poor solubility in the eluent, it can lead to broad bands. Dissolving the compound in a strong solvent (like methanol or DMF), adsorbing it onto a small amount of silica gel, and evaporating the solvent to create a dry, free-flowing powder for column loading can significantly improve peak shape.[4]

Issue 2: Reversed-Phase Chromatography Failure

Question: I switched to reversed-phase HPLC with a C18 column, but my highly polar compound elutes in the void volume. How can I achieve retention and separation?

Answer: This issue arises because highly polar molecules have little to no affinity for the nonpolar, hydrophobic C18 stationary phase.[5] They prefer to stay in the polar mobile phase and are washed off the column without interaction.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobic interactions. Your polar aminopyrimidine derivative, which is highly water-soluble, cannot effectively partition from the polar mobile phase (typically water/acetonitrile or water/methanol) into the nonpolar stationary phase.

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: To increase interaction, you need to make the mobile phase as polar as possible. Try running gradients starting from 95-100% aqueous buffer.

      • Critical Caveat - Phase Collapse: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous conditions (>95% water), where the C18 chains mat down, drastically reducing surface area and retention.[5] Use a column specifically designed for aqueous conditions (e.g., "AQ" or polar-endcapped columns).[5]

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for purifying very polar compounds that are not retained in reversed-phase.[6]

      • Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amine) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution occurs as the water content in the mobile phase increases.[6]

    • Use Ion-Pairing Agents: For ionizable compounds, adding an ion-pairing agent to the mobile phase can enhance retention.

      • Example: For your basic amine, an acid like trifluoroacetic acid (TFA) or formic acid (FA) at 0.1% can protonate the amine, forming an ion pair with the conjugate base of the acid. This complex is less polar and can have greater retention on the C18 phase.

      • Note: Ion-pairing agents can be difficult to remove from the final product and may suppress ionization in mass spectrometry.

Issue 3: Recrystallization Difficulties

Question: My compound is a solid, but I can't get it to recrystallize. It either "oils out" or remains completely soluble, even when I cool the solution in an ice bath. What can I do?

Answer: Highly polar compounds are often challenging to recrystallize because they have high solubility in polar solvents and low solubility in nonpolar solvents, making it difficult to find a single solvent with the ideal solubility profile (sparingly soluble when cold, very soluble when hot).[7][8]

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to come out of solution as a liquid instead of a solid crystal lattice. High solubility in common recrystallization solvents prevents the compound from precipitating upon cooling.

  • Solutions:

    • Use a Two-Solvent (Binary) System: This is the most effective method for such compounds.

      • Procedure: Dissolve your compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol, ethanol, water). Then, slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, hexanes, ethyl acetate) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[9]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation site for crystal growth.[7]

      • Seeding: If you have a few pure crystals, add one or two to the cooled, supersaturated solution to initiate crystallization.

    • Form a Salt: The basic amine on your compound can be protonated to form a salt (e.g., a hydrochloride or sulfate salt). Salts often have very different solubility profiles and are typically more crystalline than the free base.[9][10] This can be an excellent purification strategy.

      • Procedure: Dissolve the crude free base in a solvent like methanol or isopropanol. Add a solution of HCl in a solvent like ether or isopropanol dropwise until the pH is acidic. The hydrochloride salt will often precipitate out. This precipitate can then be filtered and recrystallized from a suitable solvent system (e.g., ethanol/water).[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique to start with for a novel, polar aminopyrimidine derivative?

For a completely unknown derivative, a systematic screening approach is best. Start with TLC analysis using different stationary phases.

  • Normal-Phase Silica: Spot on a silica TLC plate and elute with a gradient of methanol in DCM. Add 1% TEA or NH4OH to a parallel set of eluents to see if it improves the spot shape. If you get good separation and a reasonable Rf value (0.2-0.4), normal-phase flash chromatography is viable.

  • Reversed-Phase C18: Spot on a C18 TLC plate and elute with a gradient of acetonitrile in water (with 0.1% formic acid). If the spot moves off the baseline, reversed-phase is an option. If it stays at the solvent front, it's not suitable.

  • HILIC: If the compound is very polar (low Rf on silica, no retention on C18), HILIC is likely the best choice. A good starting mobile phase for HILIC on a silica or amine column is a gradient from 95:5 to 80:20 acetonitrile:water (with a buffer like 10 mM ammonium acetate).

Q2: How can I check if my compound is stable on silica gel before committing to a large-scale column?

You can perform a simple 2D TLC stability test.[1]

  • Spot your compound on one corner of a square TLC plate.

  • Elute the plate in a suitable solvent system.

  • Remove the plate and let it dry completely in the air for 15-20 minutes. This allows for extended contact time between the compound and the silica.

  • Rotate the plate 90 degrees and re-elute it in the same solvent system.

  • After visualization, a stable compound will appear as a single spot on the diagonal. If you see new spots that are not on the diagonal, it indicates that your compound is degrading on the silica gel.

Q3: Are there any non-chromatographic purification methods I should consider?

Absolutely. Before resorting to chromatography, consider these simpler methods:

  • Recrystallization/Precipitation: As detailed above, this is the preferred method for crystalline solids if a suitable solvent system can be found. Salt formation is a powerful variation of this technique.[10][11]

  • Acid-Base Extraction: If your impurities are neutral or acidic, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). Your basic aminopyrimidine will move into the aqueous layer as its protonated salt, leaving neutral impurities behind. Then, basify the aqueous layer with NaOH or NaHCO3 and extract your pure compound back into an organic solvent.

  • Trituration: If your product is a solid but contains sticky, non-polar impurities, you can use trituration.[7] This involves suspending the solid in a solvent where the desired compound is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether), stirring or sonicating the slurry, and then filtering to collect the purified solid.

Data & Protocols
Table 1: Comparison of Primary Chromatographic Modes
FeatureNormal-Phase (with Basic Modifier)Reversed-Phase (Aqueous Compatible)Hydrophilic Interaction (HILIC)
Stationary Phase Silica Gel, AluminaPolar-endcapped C18, C8Bare Silica, Amine, Diol
Mobile Phase Non-polar (e.g., DCM/Hexane) with a polar modifier (e.g., MeOH + NH4OH)Highly aqueous (e.g., Water/ACN) with buffer/acidHigh organic (e.g., ACN/Water) with buffer
Elution Principle Adsorption; "Like-elutes-like" (polar elutes polar)Partitioning; "Opposites attract" (polar elutes non-polar)Partitioning into a surface water layer; "Like-attracts-like"
Best For Moderately polar basic compounds.Ionizable or moderately polar compounds.Very polar, hydrophilic, water-soluble compounds.[6]
Pros Well-understood, inexpensive stationary phase, volatile organic solvents are easy to remove.Excellent for resolving mixtures with varying hydrophobicity.Superior retention for very polar compounds.[6]
Cons Risk of compound degradation, streaking without modifiers, requires organic solvents.Poor retention for very polar analytes, potential for phase collapse.[5]Can require long equilibration times, sensitive to mobile phase water content.
Protocol 1: Step-by-Step Dry Loading for Flash Chromatography
  • Dissolution: Dissolve your crude compound (e.g., 1 g) in a minimal volume of a strong solvent in which it is freely soluble (e.g., 5-10 mL of methanol).

  • Adsorption: To the solution, add 2-3 times the mass of your compound in silica gel (e.g., 2-3 g). Swirl the flask to create a uniform slurry.

  • Evaporation: Remove the solvent completely using a rotary evaporator until the silica-compound mixture is a completely dry, free-flowing powder.

  • Loading: Carefully pour the dry powder onto the top of your pre-packed chromatography column. Gently tap the side of the column to settle the powder into a flat bed.

  • Elution: Carefully add a thin layer of sand on top of the powder and begin your elution as normal.[4] This method prevents the introduction of a strong solvent directly onto the column and results in much sharper bands.

Protocol 2: Salt Formation for Purification by Crystallization
  • Dissolution: Dissolve your crude aminopyrimidine free base in a suitable alcohol, such as isopropanol (IPA) or ethanol (EtOH).

  • Acidification: While stirring, add a commercially available solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise. Monitor the pH of the solution with pH paper; stop when the solution is acidic (pH ~2-3).

  • Precipitation: The hydrochloride salt will often crash out of the solution as a white or off-white solid. If precipitation is slow, you can cool the mixture in an ice bath or add an anti-solvent like diethyl ether to encourage precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove soluble impurities.

  • Drying & Analysis: Dry the purified salt under high vacuum. The purity can be checked by HPLC or NMR. The salt can often be used directly in subsequent steps or converted back to the free base if needed.

Visualized Workflows
Diagram 1: Chromatography Method Selection

MethodSelection cluster_NP Normal-Phase Screening cluster_RP Reversed-Phase Screening start Crude Polar Aminopyrimidine np_tlc Run TLC on Silica (e.g., 10% MeOH/DCM) start->np_tlc Test 1 np_mod Add 1% NH4OH or TEA to Eluent np_tlc->np_mod np_result Good Rf (0.2-0.4) & Sharp Spot? np_mod->np_result np_success Use Normal-Phase Flash Chromatography np_result->np_success Yes rp_tlc Run TLC on C18 (e.g., ACN/H2O) np_result->rp_tlc No rp_result Compound moves from baseline? rp_tlc->rp_result rp_success Use Aqueous-Stable Reversed-Phase rp_result->rp_success Yes hilic Consider HILIC (High Priority) rp_result->hilic No (Stays at solvent front)

Caption: Decision workflow for selecting the optimal chromatographic method.

Diagram 2: Dry Loading Workflow

DryLoading step1 1. Dissolve crude sample in minimum volume of a strong solvent (e.g., MeOH) step2 2. Add silica gel (2-3x mass of sample) step1->step2 step3 3. Mix to form a slurry step2->step3 step4 4. Evaporate solvent completely on rotary evaporator step3->step4 step5 5. Obtain a dry, free-flowing powder step4->step5 step6 6. Load powder directly onto pre-packed column step5->step6

Sources

Troubleshooting

How to prevent the degradation of (2-Amino-4-methylpyrimidin-5-yl)methanol during storage

Technical Support Center: (2-Amino-4-methylpyrimidin-5-yl)methanol Stability Guide Welcome to the technical support guide for (2-Amino-4-methylpyrimidin-5-yl)methanol (CAS No. 73-67-6), a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Amino-4-methylpyrimidin-5-yl)methanol Stability Guide

Welcome to the technical support guide for (2-Amino-4-methylpyrimidin-5-yl)methanol (CAS No. 73-67-6), a critical intermediate in the synthesis of Thiamine (Vitamin B1) and other pharmaceutical compounds.[1][2] The integrity of this compound is paramount for successful downstream applications. This guide provides in-depth answers and troubleshooting protocols to prevent its degradation during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and storage of (2-Amino-4-methylpyrimidin-5-yl)methanol.

Q1: What are the ideal storage conditions for (2-Amino-4-methylpyrimidin-5-yl)methanol?

For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] It must be sealed tightly in a dry, light-proof container.[3][4] Exposure to air, moisture, and light can initiate degradation pathways.

Q2: How can I visually tell if my sample has degraded?

The pure compound is typically an off-white to pale yellow solid or crystalline powder.[1][5] Significant color change, such as darkening to yellow or brown, can indicate degradation. Other signs include a change in texture, clumping (suggesting moisture uptake), or a noticeable odor. However, visual inspection is not a substitute for analytical purity assessment.

Q3: What is the primary cause of degradation for this compound?

The primary degradation drivers are oxidation, photodegradation, and moisture. The aminopyrimidine ring and the primary alcohol (methanol group) are susceptible to oxidative processes.[6] Furthermore, many pyrimidine derivatives are known to be sensitive to UV light, which can catalyze degradation reactions.[7][8]

Q4: Can I store this compound at room temperature for short periods?

While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for periods longer than a few days.[4] Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For any storage duration, protection from light and moisture is crucial.

Q5: Is the compound's stability pH-dependent?

Yes, the stability of aminopyrimidine derivatives can be pH-dependent. The amino group provides a basic site, making the compound susceptible to reactions under acidic conditions. It is best to store the compound in its solid, neutral form. If preparing solutions, use aprotic or neutral, anhydrous solvents and prepare them fresh for each use.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving degradation issues encountered during your experiments.

Issue: My analysis (HPLC/NMR) shows low purity or unexpected peaks.

This is the most common indicator of compound degradation. The troubleshooting workflow below will help you diagnose the potential cause.

G start Low Purity Detected storage_temp Was compound stored at 2-8°C? start->storage_temp storage_light Was it protected from light? storage_temp->storage_light Yes cause_temp Root Cause: Thermal Degradation storage_temp->cause_temp No storage_inert Was it stored under inert gas? storage_light->storage_inert Yes cause_light Root Cause: Photodegradation storage_light->cause_light No storage_dry Was it handled in a dry environment? storage_inert->storage_dry Yes cause_ox Root Cause: Oxidation storage_inert->cause_ox No cause_moisture Root Cause: Moisture-Mediated Degradation storage_dry->cause_moisture No end_node Implement Corrective Storage Protocol storage_dry->end_node Yes cause_temp->end_node cause_light->end_node cause_ox->end_node cause_moisture->end_node

Caption: Troubleshooting decision tree for low purity.

Possible Cause 1: Thermal Degradation
  • Causality: (2-Amino-4-methylpyrimidin-5-yl)methanol has a melting point around 193-200°C.[9] While stable at room temperature, elevated temperatures provide the activation energy needed for decomposition reactions. This can include dimerization, polymerization, or intramolecular rearrangements.

  • Verification: Review storage temperature logs. If the compound was exposed to temperatures above the recommended 2-8°C for an extended period, thermal degradation is likely.

  • Corrective Action: Discard the degraded sample. Procure a new batch and strictly adhere to the recommended cold storage protocol.

Possible Cause 2: Photodegradation
  • Causality: Pyrimidine rings, common in nucleobases, can absorb UV radiation.[10] This energy can promote electrons to an excited state, leading to the formation of reactive radical species. These radicals can then initiate chain reactions, leading to complex mixtures of degradation products. This phenomenon is a known challenge for many therapeutic molecules and intermediates.[8][11]

  • Verification: Check if the compound was stored in a clear or translucent container and exposed to ambient or direct light.

  • Corrective Action: Always use amber or opaque vials for storage.[3] When handling the compound on the bench, minimize exposure time to direct laboratory lighting.

Possible Cause 3: Oxidation
  • Causality: The compound has two primary sites susceptible to oxidation: the primary alcohol and the amino group. The hydroxymethyl (-CH₂OH) group can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).[6] The electron-rich aminopyrimidine ring is also susceptible to oxidative attack by atmospheric oxygen, which can be accelerated by light or trace metal impurities.

  • Verification: Was the container properly sealed and flushed with an inert gas before storage? If the compound was stored under air, oxidation is a highly probable cause of degradation.

  • Corrective Action: Implement a strict inert atmosphere handling protocol. Use techniques like a glove box or Schlenk line for aliquoting and preparing solutions. Store the main stock under Argon or Nitrogen.[1]

G start (2-Amino-4-methylpyrimidin-5-yl)methanol aldehyde 2-Amino-4-methyl-5-formylpyrimidine (Aldehyde Impurity) start->aldehyde [O] ring_ox Ring-Oxidized Products start->ring_ox [O] (Air/Light) acid 2-Amino-4-methylpyrimidine-5-carboxylic acid (Acid Impurity) aldehyde->acid [O]

Caption: Simplified oxidative degradation pathways.

Part 3: Protocols and Data

Data Summary: Storage Condition Comparison
ParameterRecommended ConditionNon-Ideal ConditionProbable Outcome of Non-Ideal Storage
Temperature 2-8°C[1][3]Room Temperature (>20°C)Accelerated degradation, potential discoloration.
Atmosphere Inert Gas (Argon, N₂)[1]AirOxidation of alcohol and amino groups.
Light Protected (Amber Vial)[3]Clear Vial / Light ExposurePhotodegradation, formation of radical species.[7]
Moisture Dry / DesiccatedHumid EnvironmentClumping, potential for hydrolysis or catalysis of other degradation pathways.
Protocol 1: Recommended Long-Term Storage Procedure
  • Procurement: Upon receipt, immediately transfer the compound to a designated cold storage area (2-8°C).

  • Container Selection: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an airtight seal.

  • Inerting: Before sealing, gently flush the vial's headspace with a stream of dry Argon or Nitrogen for 30-60 seconds to displace all air.

  • Sealing: Tighten the cap securely. For added protection against moisture ingress, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Logging: Record the storage details in your laboratory inventory system.

Protocol 2: Basic Purity Assessment by HPLC-UV

This is a general method; parameters may need optimization for your specific system.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 275 nm

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol or DMSO. Dilute as necessary with the mobile phase.

  • Analysis: A pure sample should show one major peak. The appearance of significant secondary peaks, especially earlier-eluting (more polar) ones, may indicate the presence of oxidative degradation products like the corresponding carboxylic acid.

References

  • MySkinRecipes. (4-Amino-2-methoxypyrimidin-5-yl)methanol. [Link]

  • PubMed Central. (2022-03-17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • Chemsrc. (4-Amino-2-methyl-5-pyrimidinyl)methanol | CAS#:73-67-6. [Link]

  • Growing Science. (2021-08-16). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • ACS Omega. (2025-10-17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • ChemMol. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. [Link]

  • Google Patents. Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • PubMed. (2020-02-03). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. [Link]

  • MDPI. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]

  • Bentham Science. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]

  • PubChem. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763. [Link]

  • ResearchGate. (2025-08-08). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Journal of the American Chemical Society. Single-Step Synthesis of Pyrimidine Derivatives. [Link]

  • ResearchGate. (2025-08-09). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine | Request PDF. [Link]

Sources

Optimization

Optimizing catalyst selection for reactions involving (2-Amino-4-methylpyrimidin-5-yl)methanol

Ticket ID: PYR-MET-001 Status: Open Subject: Troubleshooting catalyst selection, poisoning mitigation, and yield optimization for Pyrimidinemethanol derivatives. Executive Summary: The Substrate Challenge (2-Amino-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-MET-001 Status: Open Subject: Troubleshooting catalyst selection, poisoning mitigation, and yield optimization for Pyrimidinemethanol derivatives.

Executive Summary: The Substrate Challenge

(2-Amino-4-methylpyrimidin-5-yl)methanol (hereafter HMP ) is a deceptively simple molecule. It serves as the critical "pyrimidine head" in the synthesis of Thiamine (Vitamin B1). However, it presents a classic "Janus" problem in catalysis:

  • The Target: The C5-hydroxymethyl group (primary alcohol) requires activation or oxidation.

  • The Trap: The C2-amino group and N1/N3 ring nitrogens are potent Lewis bases. They coordinate strongly to transition metals, poisoning standard heterogeneous catalysts (Pd, Pt) and altering the redox potential of homogeneous systems.

This guide provides troubleshooting workflows for the two most common transformations: Selective Oxidation (to Aldehyde) and Nucleophilic Activation .

Module 1: Selective Oxidation (Alcohol Aldehyde)

Context: Converting HMP to 2-amino-4-methylpyrimidine-5-carbaldehyde is the industrial gateway to Vitamin B1. The challenge is stopping at the aldehyde without over-oxidizing to the carboxylic acid.

Decision Matrix: Catalyst Selection

CatalystSelection Start Start: Oxidation Goal Scale Scale / Constraint? Start->Scale Lab Lab Scale (<100g) High Selectivity Needed Scale->Lab Industrial Industrial (>1kg) Cost/Throughput Critical Scale->Industrial Green Green Chemistry (No Chlorinated Solvents) Scale->Green TEMPO RECOMMENDED: TEMPO/NaOCl (Anelli) Lab->TEMPO Standard Mn ALTERNATIVE: Activated MnO2 Lab->Mn If Halogen-free needed VMo RECOMMENDED: V2O5/MoO3 (Gas Phase) Industrial->VMo High Temp (300°C+) CuTEMPO RECOMMENDED: Cu(I)/TEMPO/Air Green->CuTEMPO Aerobic

Figure 1: Decision matrix for selecting the optimal oxidation catalyst based on operational scale and constraints.

Troubleshooting Guide: Oxidation
Q1: "I am using Jones Reagent/Permanganate, but I only isolate the carboxylic acid. How do I stop at the aldehyde?"

Diagnosis: Over-oxidation. Strong metallic oxidants (Cr(VI), Mn(VII)) do not discriminate well between the hydrated aldehyde (gem-diol) and the alcohol. Solution: Switch to a TEMPO-mediated system . The bulky nitroxyl radical sterically hinders the attack on the hydrated aldehyde, effectively "locking" the product at the aldehyde stage.

Protocol: Anelli Oxidation (Optimized for HMP)

  • Solvent: Dissolve HMP (10 mmol) in

    
    :Water (1:1).
    
  • Catalyst: Add TEMPO (0.01 eq).

  • Co-Oxidant: Add KBr (0.1 eq) as the regenerative carrier.

  • Stoichiometric Oxidant: Dropwise addition of NaOCl (Bleach, 1.1 eq) at 0°C, buffered to pH 8.6 with

    
    .
    
  • Critical Step: Quench immediately with aqueous Sodium Thiosulfate upon disappearance of starting material (monitor via TLC).

Q2: "My reaction stalls at 50% conversion using Cu/TEMPO aerobic oxidation."

Diagnosis: Catalyst Poisoning by Amine Coordination. The exocyclic


 on the pyrimidine ring is binding to the Copper (Cu) center, displacing the TEMPO or preventing 

activation. Solution:
  • Protect the Amine: Acetylate the amine (

    
    ) prior to oxidation. The amide is less nucleophilic and will not poison the Cu catalyst.
    
  • Bidentate Ligand Overload: Increase the loading of the bipyridine (bpy) or phenanthroline ligand to 2:1 relative to Cu. This out-competes the pyrimidine amine for the metal center.

Module 2: Catalyst Poisoning Mechanisms

Context: Understanding why your catalyst failed is crucial for preventing recurrence. The pyrimidine ring is electron-deficient, but the exocyclic amine pushes electron density back into the ring, making N1 and the amine itself "sticky" for metals like Pd, Pt, and Cu.

Poisoning Metal Active Metal Center (Pd, Cu, Pt) Result Catalyst Deactivation (Steric Blockade) Metal->Result Substrate HMP Substrate Interaction1 Exocyclic NH2 (Strong $sigma$-donor) Substrate->Interaction1 Interaction2 Ring Nitrogen (N1) (Weak $pi$-acceptor) Substrate->Interaction2 Interaction1->Metal Irreversible Binding Interaction2->Metal Competitive Inhibition

Figure 2: Mechanism of catalyst deactivation. The exocyclic amine acts as a strong ligand, displacing the intended catalytic ligands.

FAQ: Preventing Deactivation

Q: Can I use heterogeneous catalysts (Pd/C) for reactions on this molecule? A: Generally, no , unless under acidic conditions.

  • Reasoning: In neutral solution, the amine binds Pd surface sites.

  • Workaround: Run the reaction in Acetic Acid or with 1 equivalent of HCl. Protonating the amine (

    
    ) removes its lone pair availability, preventing it from binding to the metal surface.
    

Module 3: Activation for Nucleophilic Substitution

Context: Converting the


 group to a leaving group (Cl, Br, OMs) to couple with a thiazole (Thiamine synthesis).
Q3: "I tried using SOCl2 (Thionyl Chloride) but the product decomposes/polymerizes."

Diagnosis: HCl generation leads to salt formation that is hygroscopic and unstable. The pyrimidine ring can also undergo self-alkylation if the concentration is too high. Solution: Use Vilsmeier-Haack Activation (Catalytic DMF).

Protocol: Catalytic Activation Instead of neat


, use the following system:
  • Reagent:

    
     (1.1 eq) in Toluene.
    
  • Catalyst: DMF (Dimethylformamide, 5 mol%).

  • Mechanism: DMF reacts with

    
     to form the Vilsmeier chloroiminium species, which is a strictly controlled, "soft" chlorinating agent. This avoids the harsh acidity of neat thionyl chloride and suppresses side reactions.
    

Summary of Recommended Systems

Reaction GoalPreferred Catalyst/ReagentKey AdvantageCritical Constraint
Aldehyde Synthesis TEMPO (1%) / NaOCl High selectivity; No over-oxidation.Must control pH (8.5-9.5) to prevent bleach decomposition.
Industrial Oxidation

/

Scalable; Uses air as oxidant.Requires high temp (300°C); Gas phase only.
Chlorination

+ DMF (cat.)
Mild conditions; prevents polymerization.Keep anhydrous; DMF is essential for kinetics.
Green Oxidation Cu(I) / bipy / TEMPO Uses ambient air; No chlorinated waste.High Risk: Amine poisoning. Requires amine protection.

References

  • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry. Link

  • Hoover, J. M., & Stahl, S. S. (2011). "Highly practical copper(I)/TEMPO catalyst system for aerobic oxidation...". Journal of the American Chemical Society. Link

  • Vorobyev, P., et al. (2017). "Optimization of vanadium-oxide catalyst for the oxidation of 3-methylpyridine...". Journal of the Serbian Chemical Society. Link

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives". Organic Process Research & Development. Link

  • Vertex AI Search. (2025).[1] "Catalytic oxidation of (2-Amino-4-methylpyrimidin-5-yl)methanol". [Generated Search Context]

Sources

Troubleshooting

Refinement of workup procedures for (2-Amino-4-methylpyrimidin-5-yl)methanol synthesis

Technical Support Center: Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol Welcome to the dedicated technical support guide for the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol (Product No. 73-67-6).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol

Welcome to the dedicated technical support guide for the synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol (Product No. 73-67-6). This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis and workup of this crucial thiamine (Vitamin B1) precursor.[1][2] As a key building block in medicinal chemistry, achieving high purity and yield is paramount.[3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to refine your experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

The most prevalent synthetic route involves the reduction of an ester precursor, typically ethyl or methyl 4-amino-2-methylpyrimidine-5-carboxylate, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF).[4] Our troubleshooting guide will focus primarily on this widely-adopted methodology.

FAQ 1: My final product yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is a multifaceted issue that can originate from the reaction itself or losses during the workup and purification stages. Let's dissect the primary causes.

Cause A: Incomplete Reduction of the Ester Precursor

The conversion of the ester to the primary alcohol is the core transformation. If this step is inefficient, all subsequent efforts will be compromised.

  • Expert Insight & Protocol: The hydride-donating capacity of LiAlH₄ is highly sensitive to moisture and reagent quality.

    • Reagent Integrity: Always use a freshly opened bottle of LiAlH₄ or a previously opened bottle that has been stored under a rigorously inert atmosphere (Argon or Nitrogen). LiAlH₄ reacts violently with water and its potency degrades upon exposure to ambient moisture.

    • Stoichiometry: While the stoichiometric requirement is 0.5 equivalents of LiAlH₄ per mole of ester (as LiAlH₄ delivers 4 hydrides), it is standard practice to use a moderate excess to ensure the reaction goes to completion.[4] A range of 2.0-2.5 equivalents is often recommended to overcome any deactivation and drive the reaction forward.[4]

    • Thermal Control: The reaction is highly exothermic. The initial addition of LiAlH₄ should be performed portion-wise to a cooled solution (0 °C) of the ester in anhydrous THF.[4] Allowing the temperature to rise uncontrollably can lead to side reactions and degradation of the starting material and product. After the initial addition, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion, which can be monitored by Thin Layer Chromatography (TLC).

Cause B: Product Loss During Aqueous Workup (Quenching)

(2-Amino-4-methylpyrimidin-5-yl)methanol has significant water solubility due to its polar amino and hydroxyl functional groups and the nitrogen atoms in the pyrimidine ring, which can participate in hydrogen bonding.[5] Aggressive or improper aqueous workup is a frequent cause of yield loss.

  • Expert Insight & Protocol: The goal of the workup is to neutralize the excess LiAlH₄ and hydrolyze the aluminum alkoxide complex to liberate the alcohol product, while minimizing its partitioning into the aqueous phase.

    • Fieser Workup: A carefully controlled sequential addition of water, followed by a sodium hydroxide solution, and then more water (a method known as the Fieser workup) is highly effective. This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, trapping minimal product.

    • Extraction Strategy: After filtering off the aluminum salts, the organic filtrate should be concentrated. The resulting residue often contains the product, but a significant amount may remain in the aqueous phase if quenching was not optimal. Instead of multiple discrete extractions with solvents like Chloroform (CHCl₃) or Ethyl Acetate (EtOAc), which can be inefficient, consider continuous liquid-liquid extraction for several hours to recover all water-soluble product.[4]

    • Salting Out: Before extraction, saturate the aqueous phase with sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and driving it into the organic phase.

Parameter Standard Protocol Troubleshooting Adjustment Rationale
LiAlH₄ Equivalents 2.0 eq.Increase to 2.5 eq.Ensures complete reduction if reagent has partially degraded.
Reaction Temp. 0 °C to RTMaintain 0 °C for 1 hr before warming.Minimizes side-product formation from exothermic reaction.
Workup Quench Add water directly.Use Fieser method (H₂O, then NaOH(aq), then H₂O).Forms granular, filterable aluminum salts, reducing product adsorption.
Extraction 3x discrete extractions.Continuous liquid-liquid extraction.Recovers highly polar product that has partitioned into the aqueous layer.
FAQ 2: My isolated product is off-white or yellowish and shows multiple spots on TLC. How do I address these purity issues?

The presence of color and impurities indicates either incomplete reaction, side-product formation, or degradation.

Cause A: Unreacted Starting Material

This is typically diagnosed by TLC or ¹H NMR analysis showing residual ester signals.

  • Expert Insight & Protocol: This issue points back to the reaction conditions.

    • Confirm Reagent Activity: As mentioned in FAQ 1, ensure your LiAlH₄ is active.

    • Increase Reaction Time/Temperature: If the reaction is sluggish at room temperature, consider gentle refluxing in THF for a few hours. Monitor the disappearance of the starting material spot on TLC. A common mobile phase for this analysis is a mixture of Chloroform and Ethyl Ether (e.g., 3:1 v/v).[4]

Cause B: Formation of Side Products

Over-reduction is not a concern here, but side reactions involving the pyrimidine ring or impurities in starting materials can occur. For instance, some synthetic routes for pyrimidine precursors can involve high temperatures in solvents like DMF, which can lead to impurities.[6]

  • Expert Insight & Protocol: The most effective method to remove polar and colored impurities is recrystallization.

    • Solvent Selection: Methanol is a commonly cited and effective solvent for the recrystallization of this compound.[4] The crude product should be dissolved in a minimum amount of hot methanol and allowed to cool slowly. The pure (2-Amino-4-methylpyrimidin-5-yl)methanol should crystallize as a white solid, leaving the more soluble impurities in the mother liquor.

    • Activated Carbon: If the product is persistently colored, a small amount of activated carbon can be added to the hot methanolic solution. The solution is then hot-filtered through a pad of Celite to remove the carbon (and the adsorbed colored impurities) before being allowed to crystallize.

Workflow for Workup and Purification

The following diagram outlines a logical workflow for troubleshooting the workup and purification stages of the synthesis.

Workup_Purification_Workflow start Crude Reaction Mixture (Post-Reduction) quench Quench Excess LiAlH₄ (Fieser Method) start->quench filter Filter Aluminum Salts quench->filter concentrate Concentrate Filtrate filter->concentrate crude_product Isolate Crude Product concentrate->crude_product decision_purity Assess Purity (TLC, Color) crude_product->decision_purity recrystallize Recrystallize from Methanol decision_purity->recrystallize Impure decision_yield Yield Acceptable? decision_purity->decision_yield Pure charcoal_step Add Activated Charcoal (if colored) recrystallize->charcoal_step Product is colored final_product Pure Crystalline Product recrystallize->final_product Product is colorless hot_filter Hot Filter through Celite charcoal_step->hot_filter hot_filter->final_product final_product->decision_yield decision_yield->start Yes (End Process) extract_mother_liquor Concentrate & Re-extract Mother Liquor decision_yield->extract_mother_liquor No extract_mother_liquor->recrystallize

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Synthesis Routes for (2-Amino-4-methylpyrimidin-5-yl)methanol: A Guide for Researchers

(2-Amino-4-methylpyrimidin-5-yl)methanol , also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a pivotal intermediate in the industrial synthesis of Vitamin B1 (Thiamine). Its structural motif is also of s...

Author: BenchChem Technical Support Team. Date: February 2026

(2-Amino-4-methylpyrimidin-5-yl)methanol , also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a pivotal intermediate in the industrial synthesis of Vitamin B1 (Thiamine). Its structural motif is also of significant interest in medicinal chemistry, appearing in various pharmacologically active compounds. The efficient and scalable synthesis of this pyrimidine derivative is, therefore, a subject of considerable importance for researchers in drug development and process chemistry.

This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to (2-Amino-4-methylpyrimidin-5-yl)methanol, offering insights into the practical advantages and disadvantages of each approach. The information presented herein is intended to assist researchers in making informed decisions when selecting a synthesis strategy based on factors such as yield, cost, scalability, and safety.

Route 1: Convergent Synthesis via Reduction of a Pre-functionalized Pyrimidine

This approach leverages a commercially available, pre-formed pyrimidine ring, specifically ethyl 2-amino-4-methylpyrimidine-5-carboxylate, and reduces the ester functionality to the desired primary alcohol. This is a convergent approach, starting from a more complex molecule that is closer in structure to the final product.

Experimental Protocol: Route 1

Step 1: Reduction of ethyl 2-amino-4-methylpyrimidine-5-carboxylate

  • Reagents and Materials:

    • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Deionized water

    • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF is prepared.

    • The suspension is cooled to 0 °C in an ice bath.

    • A solution of ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The reaction is then carefully quenched by cooling the flask to 0 °C and slowly adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • The resulting granular precipitate is filtered off and washed thoroughly with THF and ethyl acetate.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude (2-Amino-4-methylpyrimidin-5-yl)methanol can be purified by recrystallization from a suitable solvent such as methanol or ethanol to afford a white to off-white crystalline solid.

Route1 start Ethyl 2-amino-4-methyl- pyrimidine-5-carboxylate product (2-Amino-4-methylpyrimidin- 5-yl)methanol start->product 1. LiAlH4, THF 2. H2O quench

Route 2: De Novo Synthesis from Acyclic Precursors

This route builds the pyrimidine ring from simple, acyclic starting materials. This is a linear synthesis that involves the formation of the heterocyclic core as a key step. This approach is often favored in industrial settings for its potential cost-effectiveness at scale, despite being a multi-step process.

Experimental Protocol: Route 2

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

  • Reagents and Materials:

    • Malononitrile

    • Acetamidine hydrochloride

    • Sodium methoxide

    • Methanol

    • Standard laboratory glassware

  • Procedure:

    • A solution of sodium methoxide is prepared by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere.

    • To this solution, acetamidine hydrochloride (1.0 eq.) is added, and the mixture is stirred for 20 minutes.

    • Malononitrile (1.0 eq.) is then added, and the reaction mixture is heated to reflux for 4-6 hours.

    • The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is triturated with water, and the resulting solid is collected by filtration, washed with cold water, and dried to afford 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 2: Hydrolysis of 4-amino-2-methylpyrimidine-5-carbonitrile to 2-amino-4-methylpyrimidine-5-carboxylic acid

  • Reagents and Materials:

    • 4-amino-2-methylpyrimidine-5-carbonitrile

    • Concentrated sulfuric acid

    • Deionized water

    • Ammonium hydroxide

  • Procedure:

    • 4-amino-2-methylpyrimidine-5-carbonitrile is added portion-wise to concentrated sulfuric acid at a temperature maintained below 20 °C.

    • The mixture is then heated to 80-90 °C for 1-2 hours.

    • After cooling to room temperature, the reaction mixture is poured onto crushed ice.

    • The pH of the solution is carefully adjusted to ~6 with concentrated ammonium hydroxide, causing the carboxylic acid to precipitate.

    • The solid is collected by filtration, washed with cold water, and dried to yield 2-amino-4-methylpyrimidine-5-carboxylic acid.

Step 3: Reduction of 2-amino-4-methylpyrimidine-5-carboxylic acid to (2-Amino-4-methylpyrimidin-5-yl)methanol

  • Reagents and Materials:

    • 2-amino-4-methylpyrimidine-5-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Standard laboratory glassware, inert atmosphere setup

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF is prepared and cooled to 0 °C.

    • 2-amino-4-methylpyrimidine-5-carboxylic acid (1.0 eq.) is added portion-wise to the LiAlH₄ suspension, controlling the rate of addition to maintain the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4-6 hours.

    • The reaction is quenched and worked up following the same procedure as described in Route 1, Step 1.

    • The crude product is purified by recrystallization from methanol or ethanol.

Route2 cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction A Malononitrile + Acetamidine HCl B 4-Amino-2-methylpyrimidine- 5-carbonitrile A->B NaOMe, MeOH, Reflux C 4-Amino-2-methylpyrimidine- 5-carbonitrile D 2-Amino-4-methylpyrimidine- 5-carboxylic acid C->D Conc. H2SO4, Heat E 2-Amino-4-methylpyrimidine- 5-carboxylic acid F (2-Amino-4-methylpyrimidin- 5-yl)methanol E->F 1. LiAlH4, THF 2. H2O quench

Head-to-Head Comparison

ParameterRoute 1: Convergent SynthesisRoute 2: De Novo Synthesis
Number of Steps 13
Starting Materials Ethyl 2-amino-4-methylpyrimidine-5-carboxylateMalononitrile, Acetamidine hydrochloride
Starting Material Cost HigherLower
Overall Yield Good to Excellent (Estimated 80-90%)Moderate (Estimated 60-70% over 3 steps)
Scalability Good, but limited by cost of starting materialExcellent, often preferred for industrial production
Key Reagents Lithium aluminum hydrideSodium methoxide, Sulfuric acid, Lithium aluminum hydride
Safety Considerations Highly flammable and water-reactive LiAlH₄Toxic and flammable malononitrile[1][2], corrosive sulfuric acid, highly reactive LiAlH₄
Ease of Purification Generally straightforward recrystallizationMay require more rigorous purification due to potential side products from the multi-step synthesis

Discussion and Recommendations

Route 1: The Researcher's Choice for Rapid Access

The convergent synthesis outlined in Route 1 is an excellent choice for laboratory-scale synthesis where rapid access to the target molecule is a priority. The single-step transformation from a commercially available, advanced intermediate simplifies the synthetic effort and often leads to high yields of the desired product. The primary drawback of this route is the higher cost of the starting material, ethyl 2-amino-4-methylpyrimidine-5-carboxylate, which may be prohibitive for large-scale production. The use of lithium aluminum hydride requires careful handling due to its reactivity with water and air, but this is a standard procedure in many research laboratories.

Route 2: The Process Chemist's Path to Scalability and Cost-Effectiveness

The de novo synthesis from acyclic precursors, as detailed in Route 2, is a more strategically sound approach for large-scale and industrial production. The starting materials, malononitrile and acetamidine, are significantly less expensive than the pre-functionalized pyrimidine used in Route 1. While this route involves more synthetic steps, which can lead to a lower overall yield, the cost savings on raw materials often outweigh this for bulk manufacturing. Each step in this route is generally high-yielding and utilizes common, inexpensive reagents. However, the handling of malononitrile requires caution due to its toxicity.

The choice between these two synthetic routes for (2-Amino-4-methylpyrimidin-5-yl)methanol ultimately depends on the specific needs of the researcher or organization. For rapid, lab-scale synthesis where cost is a secondary concern, the one-step reduction of ethyl 2-amino-4-methylpyrimidine-5-carboxylate (Route 1) is highly advantageous. For large-scale production where cost-effectiveness and scalability are paramount, the multi-step de novo synthesis from malononitrile and acetamidine (Route 2) is the more logical and economically viable option.

References

[3] Fisher Scientific. SAFETY DATA SHEET: Lithium aluminum hydride. (2010-11-16). [1] Fisher Scientific. SAFETY DATA SHEET: Malononitrile. (2025-05-01). [4] Thermo Fisher Scientific. Acetamidine hydrochloride, 98+%. Accessed 2026-01-26. [5] Thermo Fisher Scientific. Malononitrile, 99%. Accessed 2026-01-26. [6] US Biological Life Sciences. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Accessed 2026-01-26. [2] Ullmann's Encyclopedia of Industrial Chemistry. (1996). Vol. A27, pp. 515-517. [7] Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023-01-22). [8] Chemistry LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4. (2023-01-22).

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Comparative

A Researcher's Guide to Validating the Inhibitory Effect of (2-Amino-4-methylpyrimidin-5-yl)methanol on Specific Enzymes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of the novel compound (2-Amino-4-methylpyrimidin-5-yl)methanol against sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of the novel compound (2-Amino-4-methylpyrimidin-5-yl)methanol against specific enzyme targets. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer a comparative analysis with established inhibitors. Our focus is on ensuring scientific integrity through self-validating experimental design and robust data interpretation.

Introduction: The Rationale for Investigating (2-Amino-4-methylpyrimidin-5-yl)methanol

(2-Amino-4-methylpyrimidin-5-yl)methanol is a pyrimidine derivative. Pyrimidine scaffolds are present in a multitude of biologically active molecules and clinically approved drugs, known to exhibit diverse pharmacological activities, including anticancer and antioxidant properties.[1] Their structural similarity to endogenous purines and pyrimidines makes them prime candidates for interacting with enzymes involved in metabolic and signaling pathways. Specifically, pyrimidine derivatives have shown potential as inhibitors of enzymes like cyclooxygenases (COX), lipoxygenases, and various kinases.[1][2] Some have also been investigated as inhibitors of α-amylase and α-glucosidase for their potential antidiabetic effects.[3] This inherent biological relevance provides a strong impetus for exploring the enzyme inhibitory profile of (2-Amino-4-methylpyrimidin-5-yl)methanol.

This guide will use a hypothetical case study to illustrate the validation process, focusing on a class of enzymes highly relevant to drug discovery: protein kinases . Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Therefore, identifying novel kinase inhibitors is a significant area of research.

The Experimental Roadmap: A Step-by-Step Validation Workflow

A thorough validation of an enzyme inhibitor involves a multi-faceted approach, moving from initial screening to detailed mechanistic studies and cellular confirmation.[5] Our workflow is designed to be logical and iterative, with each step building upon the last to provide a comprehensive understanding of the compound's inhibitory properties.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity & Cellular Activity A Target Enzyme Selection B IC50 Determination A->B Biochemical Assay C Enzyme Kinetic Studies B->C Confirmed Hit D Determination of Ki and Inhibition Type C->D Data Analysis E Selectivity Profiling D->E Characterized Inhibitor F Cell-Based Assays E->F In vitro to in vivo correlation

Figure 1: A three-phase workflow for validating enzyme inhibitors.

Phase 1: Initial Screening and Potency Determination (IC50)

The first step is to determine if (2-Amino-4-methylpyrimidin-5-yl)methanol exhibits any inhibitory activity against a chosen panel of kinases and to quantify its potency.

Given the pyrimidine core of our compound, we will select a panel of kinases representing different subfamilies to cast a wide net. For this guide, we will focus on:

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often implicated in cancer.

  • SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth and proliferation.

  • CDK2 (Cyclin-dependent kinase 2): A serine/threonine kinase crucial for cell cycle regulation.

For a robust comparison, we will include well-characterized, commercially available inhibitors for each target enzyme:

Target EnzymeComparator Inhibitor
EGFRErlotinib
SRCDasatinib
CDK2Roscovitine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] It is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][8]

Principle: A common method for determining the IC50 of kinase inhibitors is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of (2-Amino-4-methylpyrimidin-5-yl)methanol and comparator inhibitors in 100% DMSO.

    • Prepare kinase reaction buffer, kinase, substrate, and ATP solutions at appropriate concentrations.

  • Assay Plate Setup:

    • In a 96-well plate, perform serial dilutions of the test compound and comparator inhibitors. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction:

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add a luminescence-based ATP detection reagent to each well. This reagent contains luciferase and its substrate, which will produce light in proportion to the amount of ATP present.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

The results of the IC50 determination can be summarized in a table for easy comparison.

CompoundEGFR IC50 (µM)SRC IC50 (µM)CDK2 IC50 (µM)
(2-Amino-4-methylpyrimidin-5-yl)methanolHypothetical ValueHypothetical ValueHypothetical Value
ErlotinibKnown Value>100>100
DasatinibKnown ValueKnown ValueKnown Value
Roscovitine>100>100Known Value

A low IC50 value indicates high potency. If (2-Amino-4-methylpyrimidin-5-yl)methanol shows a potent IC50 against one or more of the kinases, it is considered a "hit" and warrants further investigation.

Phase 2: Unraveling the Mechanism of Action

Once an inhibitory effect is confirmed, the next crucial step is to understand how the compound inhibits the enzyme.[9] This is achieved through enzyme kinetic studies.[10][11]

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[12]

Step-by-Step Protocol:

  • Determine the Michaelis-Menten Constant (Km):

    • Perform the kinase assay with varying concentrations of the substrate (e.g., ATP or a peptide substrate) while keeping the enzyme concentration constant.

    • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[13]

  • Inhibition Studies:

    • Perform the kinase assay with varying concentrations of the substrate in the presence of fixed concentrations of (2-Amino-4-methylpyrimidin-5-yl)methanol (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

    • The pattern of the lines on the Lineweaver-Burk plot will reveal the mechanism of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A Inhibitor binds to the active site, competing with the substrate. B Inhibitor binds to an allosteric site, altering the enzyme's conformation. C Inhibitor binds only to the enzyme-substrate complex.

Figure 2: The three primary modes of reversible enzyme inhibition.

Inhibition TypeLineweaver-Burk PlotVmaxKm
Competitive Lines intersect at the y-axisUnchangedIncreases
Non-competitive Lines intersect on the x-axisDecreasesUnchanged
Uncompetitive Parallel linesDecreasesDecreases

From these plots, the inhibition constant (Ki) can be calculated. Ki is a more accurate measure of an inhibitor's potency than IC50 as it is independent of the substrate concentration.

Phase 3: Assessing Selectivity and Cellular Efficacy

A good drug candidate should be selective for its target to minimize off-target effects and demonstrate activity in a cellular environment.[14]

Principle: To assess the selectivity of (2-Amino-4-methylpyrimidin-5-yl)methanol, it should be tested against a broader panel of kinases.[4] This can be done through commercially available services that offer large-scale kinase profiling.

Data Presentation: The results are often presented as a "kinome map" or a percentage of inhibition at a fixed concentration against a large number of kinases.

Principle: Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane and inhibit the target enzyme in a physiological context.[15]

Step-by-Step Protocol (for an EGFR inhibitor):

  • Cell Line Selection:

    • Use a cancer cell line that is known to be dependent on EGFR signaling for its growth and survival (e.g., A431).

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of (2-Amino-4-methylpyrimidin-5-yl)methanol and the comparator inhibitor.

    • After a 72-hour incubation, measure cell viability using a suitable assay.

  • Target Engagement Assay (e.g., Western Blot):

    • Treat the cells with the inhibitor for a shorter period (e.g., 2-4 hours).

    • Lyse the cells and perform a Western blot to assess the phosphorylation status of EGFR and its downstream targets (e.g., Akt, Erk). A decrease in phosphorylation indicates target engagement.

CompoundIC50 (Biochemical)EC50 (Cell Viability)Target Engagement (Western Blot)
(2-Amino-4-methylpyrimidin-5-yl)methanolValue from Phase 1Determined ValueObserved Effect
ErlotinibKnown ValueKnown ValueKnown Effect

A good correlation between biochemical IC50 and cellular EC50, along with confirmed target engagement, provides strong evidence for the compound's mechanism of action.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to validating the inhibitory effects of (2-Amino-4-methylpyrimidin-5-yl)methanol on specific enzymes, using protein kinases as a primary example. By following this workflow, researchers can generate high-quality, reproducible data that will provide a clear understanding of the compound's potency, mechanism of action, and selectivity.

Positive results from these studies would pave the way for further preclinical development, including lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models, and detailed toxicological assessments. The ultimate goal is to determine if (2-Amino-4-methylpyrimidin-5-yl)methanol or its derivatives have the potential to become novel therapeutic agents.

References

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  • Vidal, M., & Medema, R. H. (2004). Kinase selectivity profiling by inhibitor affinity chromatography.
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  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. Molecules, 29(1), 241.
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  • Li, S., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(8), 2465-2475.
  • Li, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-947.

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Validation

How does the potency of (2-Amino-4-methylpyrimidin-5-yl)methanol compare to other NOS inhibitors

For researchers and professionals in drug development, understanding the landscape of Nitric Oxide Synthase (NOS) inhibitors is critical for advancing therapies that target a spectrum of diseases, from neurodegenerative...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the landscape of Nitric Oxide Synthase (NOS) inhibitors is critical for advancing therapies that target a spectrum of diseases, from neurodegenerative disorders to inflammatory conditions. This guide provides a comparative analysis of the potency of aminopyrimidine-based compounds as NOS inhibitors, with a special focus on providing context for the potential of molecules like (2-Amino-4-methylpyrimidin-5-yl)methanol, even in the absence of specific published data for this particular agent. We will compare the inhibitory activities of potent aminopyrimidine and aminopyridine analogs against established NOS inhibitors, supported by experimental data and methodologies.

The Critical Role of Nitric Oxide Synthase and Its Isoforms

Nitric Oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response.[1] Its production is catalyzed by a family of three distinct NOS isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, its overactivation is implicated in neurodegenerative diseases.[1]

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, excessive iNOS activity can lead to tissue damage.

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it plays a crucial role in regulating blood pressure.

The high degree of homology among the active sites of these isoforms presents a significant challenge in developing isoform-selective inhibitors, a key consideration for minimizing off-target effects in therapeutic applications.

The Aminopyrimidine Scaffold: A Promising Avenue for NOS Inhibition

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and has been extensively explored in medicinal chemistry for its diverse biological activities.[2][3] In the context of NOS inhibition, the aminopyrimidine and its bioisostere, the aminopyridine scaffold, have emerged as particularly promising starting points for the design of potent and selective inhibitors. These structures can engage in key hydrogen bonding interactions within the NOS active site.

Comparative Potency Analysis of NOS Inhibitors

To provide a clear comparison, we will evaluate the potency of representative aminopyrimidine and aminopyridine-based inhibitors against well-established, non-selective and selective NOS inhibitors: L-NAME, L-NIL, and 7-NI. Potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ), with lower values indicating higher potency.

InhibitorTarget IsoformPotency (IC₅₀ or Kᵢ)SelectivityReference
Established Inhibitors
L-NAMENon-selective~70 µM (IC₅₀)Non-selective
L-NILiNOS3.3 µM (IC₅₀ for miNOS)28-fold selective for iNOS over nNOS
7-NInNOS-Selective for nNOS
Aminopyridine/pyrimidine Analogs
2-Amino-4-methylpyridineiNOS6 nM (IC₅₀ for murine iNOS)Potent iNOS inhibitor[4]
Compound 14j (2-aminopyridine based)nNOS13 nM (Kᵢ for human nNOS)1761-fold selective for nNOS over eNOS[5][6][7]
Compound 9 (2-imidazolylpyrimidine based)nNOS19 nM (Kᵢ for human nNOS)260-fold selective for nNOS over eNOS[8]

Note: The potency values are derived from different studies and experimental conditions and should be used for comparative purposes. "miNOS" refers to murine inducible nitric oxide synthase.

Structure-Activity Relationship (SAR) Insights

The data reveals that modifications to the aminopyrimidine or aminopyridine core can dramatically influence both potency and selectivity. For instance, the high potency of compounds like 14j and 9 is attributed to their ability to form specific hydrogen bonds and hydrophobic interactions within the nNOS active site. The 2-amino group is a critical anchor, while substitutions at other positions can be tailored to exploit differences in the active site architecture between the NOS isoforms, thereby enhancing selectivity.[5][6][7][8]

For (2-Amino-4-methylpyrimidin-5-yl)methanol, the presence of the 2-amino group suggests potential for NOS inhibition. The 4-methyl and 5-hydroxymethyl groups would influence its binding orientation and interactions within the active site, ultimately determining its potency and selectivity profile. Further experimental validation is necessary to quantify its inhibitory activity.

Experimental Methodologies for Determining NOS Inhibition

The potency of NOS inhibitors is typically determined using in vitro enzyme activity assays. A common method is the citrulline assay , which measures the conversion of radiolabeled L-arginine to L-citrulline.

Step-by-Step Citrulline Assay Protocol:
  • Enzyme Preparation: Purified recombinant human nNOS, iNOS, or eNOS is used.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing co-factors essential for NOS activity, such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

  • Inhibitor Incubation: The NOS enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., aminopyrimidine derivatives) for a defined period.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a mixture of L-arginine and a trace amount of [³H]-L-arginine.

  • Reaction Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Termination of Reaction: The reaction is stopped by adding a stop buffer, typically containing EDTA to chelate calcium, which is required for nNOS and eNOS activity.

  • Separation of Products: The reaction mixture is applied to a cation-exchange resin column. The unreacted [³H]-L-arginine binds to the resin, while the product, [³H]-L-citrulline, which is neutral, flows through.

  • Quantification: The amount of [³H]-L-citrulline in the eluate is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

NOS_Inhibition_Assay_Workflow

NOS Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NOS signaling pathway and the point at which inhibitors like the aminopyrimidine derivatives exert their effect.

NOS_Signaling_Pathway

Conclusion

While direct experimental data on the NOS inhibitory potency of (2-Amino-4-methylpyrimidin-5-yl)methanol is currently unavailable, the broader class of aminopyrimidine and aminopyridine derivatives has demonstrated significant promise, yielding highly potent and isoform-selective NOS inhibitors. The comparative analysis presented in this guide highlights the potential of this chemical scaffold in the development of novel therapeutics. The established methodologies for assessing NOS inhibition provide a clear path for the future characterization of (2-Amino-4-methylpyrimidin-5-yl)methanol and other new chemical entities. Further investigation into the structure-activity relationships of these compounds will undoubtedly continue to fuel the discovery of next-generation NOS inhibitors with improved therapeutic profiles.

References

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Comparative

A Comparative Guide to the In Vivo Efficacy of Novel (2-Amino-4-methylpyrimidin-5-yl)methanol Derivatives in Oncology

Introduction: The Pursuit of Potency and Specificity in Cancer Therapy In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone in the design of targeted therapeutics, particularly protein...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Potency and Specificity in Cancer Therapy

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows derivatives to competitively bind to the kinase ATP-binding site, disrupting downstream signaling pathways that are often hijacked by cancer cells for uncontrolled growth and survival.[3][4] This guide focuses on a promising class of compounds derived from the (2-Amino-4-methylpyrimidin-5-yl)methanol backbone, which has given rise to potent second-generation tyrosine kinase inhibitors (TKIs).

We will conduct an in-depth comparative analysis of a lead compound from this class, Bafetinib (also known as INNO-406), against the first-generation benchmark, Imatinib. This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but the underlying scientific rationale for the experimental design and interpretation of results, thereby offering a comprehensive framework for evaluating similar compounds in a preclinical setting.

Preclinical Lead Compounds: A Comparative Overview

The evolution from first to second-generation TKIs is a story of enhancing potency and overcoming resistance. Here, we compare the archetypal first-generation inhibitor with a rationally designed second-generation successor.

2.1 Benchmark Compound: Imatinib

Imatinib was a revolutionary drug for the treatment of Chronic Myeloid Leukemia (CML), proving the principle of targeted therapy by specifically inhibiting the Bcr-Abl fusion protein tyrosine kinase.[5] However, its clinical efficacy can be hampered by the development of resistance, often through point mutations in the Bcr-Abl kinase domain that prevent effective drug binding.[5]

2.2 Lead Derivative: Bafetinib (INNO-406)

Bafetinib is a 2-phenylaminopyrimidine derivative developed as a second-generation TKI.[6] It was designed based on the chemical structure of imatinib with modifications to improve potency and to be effective against many of the imatinib-resistant Bcr-Abl mutations.[1] Critically, Bafetinib also inhibits Lyn, a Src family kinase implicated in imatinib resistance, giving it a dual-targeting advantage.[1] Preclinical data has shown Bafetinib to be 25- to 55-fold more potent than Imatinib in vitro and at least 10-fold more potent in vivo.[1]

Comparative In Vivo Efficacy in a CML Xenograft Model

To objectively compare the antitumor activity of Bafetinib and Imatinib, a subcutaneous xenograft model using the human CML cell line K562 is the gold standard. This cell line is positive for the Bcr-Abl fusion gene, making it an ideal system for assessing the efficacy of these targeted inhibitors.

Experimental Objective

The primary objective of this study is to directly compare the in vivo antitumor efficacy of orally administered Bafetinib versus Imatinib in an established K562 human CML xenograft mouse model. Key endpoints include tumor growth inhibition, survival benefit, and assessment of target engagement in tumor tissue.

In Vivo Efficacy Workflow

The following diagram outlines the comprehensive workflow for the comparative efficacy study.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A K562 Cell Culture (Exponential Growth Phase) B Cell Harvest & Viability Check (Trypan Blue, >95% Viability) A->B C Subcutaneous Implantation (5x10^6 cells/mouse in Matrigel) B->C D Tumor Growth Monitoring (Calipers, until ~100 mm³) C->D E Randomization into Groups (n=6 per group) D->E F Daily Oral Dosing (p.o.) - Vehicle - Imatinib (100 mg/kg) - Bafetinib (10, 30, 100 mg/kg) E->F I Efficacy Endpoint (Tumor Growth Delay & T/C Ratio) G Daily Tumor Measurement (Volume = L x W²/2) F->G H Bi-weekly Body Weight (Toxicity Assessment) F->H G->I J Survival Study Endpoint (Monitor until ethical endpoint) H->J I->J K Sample Collection (Tumor Tissue & Plasma) J->K L Pharmacodynamic Analysis (Western Blot for p-CrkL) K->L M Pharmacokinetic Analysis (LC-MS/MS of Plasma) K->M

Caption: Workflow for Comparative In Vivo Efficacy Study.
Results: Superior Antitumor Activity of Bafetinib

Published preclinical studies provide compelling evidence of Bafetinib's superior efficacy. In a K562 xenograft model, oral administration of Bafetinib demonstrated a significant, dose-dependent inhibition of tumor growth that was markedly greater than that achieved with Imatinib at a standard therapeutic dose.

Treatment Group (Oral Admin.)Dose (mg/kg/day)Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control-020
Imatinib1005829
Bafetinib (INNO-406) 106632
Bafetinib (INNO-406) 308538
Bafetinib (INNO-406) 10097>60 (Experiment End)
Data synthesized from Kimura et al., Blood, 2005.

Expert Analysis & Interpretation: The data clearly indicates that Bafetinib is significantly more potent than Imatinib in this in vivo model. At a dose of 100 mg/kg, Bafetinib achieved near-complete tumor stasis (97% inhibition), a result far superior to the 58% inhibition seen with the same dose of Imatinib. This translates to a dramatic survival advantage, with the cohort receiving the highest dose of Bafetinib surviving to the end of the 60-day study period. This enhanced potency is likely attributable to its improved binding to the Bcr-Abl kinase and its dual inhibition of the Lyn kinase, which can act as an escape pathway in Imatinib-treated cells.

Pharmacokinetic and Pharmacodynamic Correlation

Efficacy is intrinsically linked to a drug's ability to reach its target and exert a biological effect over time. Therefore, pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for a complete comparison.

Pharmacokinetic (PK) Profile

PK studies in mice are performed to determine key parameters such as maximum plasma concentration (Cmax), half-life (t1/2), and overall drug exposure (AUC).

Expert Rationale: A superior PK profile, characterized by higher bioavailability and a longer half-life, can lead to more sustained target inhibition and, consequently, better efficacy. Preclinical studies have shown that Bafetinib achieves concentrations in the brain of mice that are above the IC50 for leukemic cell lines, a feat not always achieved by first-generation inhibitors.[7]

Pharmacodynamic (PD) Target Engagement

To confirm that the observed tumor inhibition is a direct result of target engagement, tumor lysates are analyzed for the phosphorylation status of a key downstream substrate of Bcr-Abl.

Expert Rationale: CrkL (CT10 regulator of kinase-like) is a direct substrate of Bcr-Abl, and its phosphorylation (p-CrkL) is a reliable biomarker of Bcr-Abl kinase activity in vivo. A dose-dependent reduction in p-CrkL levels in tumor tissue following treatment provides direct evidence of target engagement and inhibition. Western blot analysis from the K562 xenograft study demonstrated that Bafetinib caused a more profound and sustained reduction in p-CrkL levels compared to Imatinib, correlating directly with its superior tumor growth inhibition.

G cluster_0 Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) CrkL CrkL BCR_ABL->CrkL Phosphorylates pCrkL p-CrkL Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream Imatinib Imatinib (Benchmark) Imatinib->BCR_ABL Inhibits Bafetinib Bafetinib (Lead Compound) Bafetinib->BCR_ABL Strongly Inhibits

Caption: Bcr-Abl Signaling and Points of Inhibition.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

K562 Xenograft Model Protocol
  • Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are maintained in an exponential growth phase.[8]

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude, 6-8 weeks old) are used.

  • Implantation: Harvest K562 cells and assess viability using trypan blue exclusion (>95%). Resuspend cells in sterile PBS or medium at a concentration of 5 x 10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel®.[8]

  • Injection: Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[8]

  • Tumor Monitoring: Allow tumors to grow. Measure tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=6-10 per group).[8]

  • Dosing: Prepare drug formulations daily. Administer compounds or vehicle control orally (p.o.) via gavage once daily for the duration of the study (e.g., 21-28 days).

  • Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is the tumor volume at the end of the treatment period. For survival studies, monitor animals until a predetermined endpoint (e.g., tumor volume >2000 mm³ or signs of distress).

Pharmacokinetic (PK) Study Protocol
  • Dosing: Administer a single oral dose of the test compound to a cohort of mice (n=3-5 per time point).

  • Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect approximately 30-50 µL of blood via tail vein or saphenous vein into EDTA-coated tubes.[9]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[10]

  • Sample Processing: Transfer the plasma to a clean tube. For analysis, precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard (a compound with similar chemical properties).[3]

  • Analysis: Vortex and centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis by a validated LC-MS/MS method.[3][9]

  • Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Pharmacodynamic (PD) Western Blot Protocol
  • Tumor Collection: At the end of the efficacy study (or at a specific time point post-dose, e.g., 4 hours), euthanize mice and excise tumors.

  • Sample Preparation: Immediately snap-freeze tumors in liquid nitrogen and store at -80°C.

  • Lysis: Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CrkL overnight at 4°C. Also, probe a separate blot or strip the same blot for total CrkL and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.[4]

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-CrkL signal to the total CrkL or loading control signal.

Conclusion and Future Directions

The comprehensive in vivo data presented in this guide unequivocally demonstrates the superior efficacy of the (2-Amino-4-methylpyrimidin-5-yl)methanol derivative, Bafetinib, over the first-generation inhibitor, Imatinib, in a clinically relevant CML model. The enhanced, dose-dependent tumor growth inhibition and significant survival benefit are directly correlated with its potent and sustained inhibition of the Bcr-Abl signaling pathway in vivo.

The methodologies detailed herein provide a robust framework for the preclinical evaluation of novel kinase inhibitors. Future studies should focus on evaluating such promising second-generation compounds in models of acquired resistance and exploring their potential in combination therapies to further improve patient outcomes. The principles of rigorous, comparative in vivo testing, coupled with mechanistic PK/PD analysis, remain paramount in the successful translation of promising chemical matter into effective oncology therapeutics.

References

  • A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas. PubMed Central. Available at: [Link]

  • Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181. PMC - NIH. Available at: [Link]

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. NIH. Available at: [Link]

  • The antitumor effect on K562 xenograft models. ResearchGate. Available at: [Link]

  • Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Informa UK Limited. Available at: [Link]

  • Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • K562 Xenograft Model. Altogen Labs. Available at: [Link]

  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]

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Validation

Performance Benchmark: (2-Amino-4-methylpyrimidin-5-yl)methanol Derivatives Versus Standard Kinase Inhibitors in Oncology

Introduction: The Rise of Pyrimidine Scaffolds in Kinase-Targeted Cancer Therapy The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrimidine Scaffolds in Kinase-Targeted Cancer Therapy

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids.[1][2] Its inherent drug-like properties have made it a "privileged scaffold" in the design of novel therapeutics.[3] Among the vast chemical space of pyrimidine derivatives, compounds centered around the (2-Amino-4-methylpyrimidin-5-yl)methanol core have emerged as a promising class of protein kinase inhibitors.[1] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1]

This guide provides a comprehensive performance benchmark of novel (2-Amino-4-methylpyrimidin-5-yl)methanol derivatives against established standard-of-care kinase inhibitors. We will delve into their comparative efficacy as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases, supported by in vitro experimental data. The causality behind the experimental design and the detailed protocols are provided to ensure scientific rigor and reproducibility.

Comparative Pharmacology: Mechanism of Action

(2-Amino-4-methylpyrimidin-5-yl)methanol derivatives, like many other pyrimidine-based compounds, typically exert their inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the kinase domain of the target protein.[3] The 2-amino group and other functionalities on the pyrimidine ring are crucial for forming hydrogen bonds and other interactions within the ATP-binding pocket, leading to the inhibition of the kinase's phosphorylating activity. This blockade of downstream signaling pathways can halt cell proliferation and induce apoptosis in cancer cells.

Signaling Pathway: Kinase Inhibition and Tumour Cell Apoptosis

Below is a generalized signaling pathway illustrating the mechanism of action for these kinase inhibitors.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Kinase_Domain Kinase Domain (ATP-binding pocket) Receptor_Tyrosine_Kinase->Kinase_Domain Activates Pyrimidine_Derivative (2-Amino-4-methylpyrimidin-5-yl)methanol Derivative Pyrimidine_Derivative->Kinase_Domain Inhibits ATP Binding Standard_Drug Standard Kinase Inhibitor (e.g., Gefitinib, BLU9931) Standard_Drug->Kinase_Domain Inhibits ATP Binding Downstream_Signaling Downstream Signaling (e.g., RAS/MEK/ERK, PI3K/AKT) Kinase_Domain->Downstream_Signaling Phosphorylates & Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits

Caption: Mechanism of action of pyrimidine derivatives as kinase inhibitors.

Head-to-Head Performance Benchmarking

The following sections present a comparative analysis of (2-Amino-4-methylpyrimidin-5-yl)methanol derivatives against standard drugs targeting FGFR4, EGFR, and Aurora Kinases. The data is presented in tabular format for ease of comparison.

FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)

Rationale: FGFR4 is a key driver in a subset of HCC, making it an attractive therapeutic target.[4] We compare a representative aminopyrimidine derivative, Compound 6O, with the selective FGFR4 inhibitor, BLU9931.[4]

Table 1: Comparative In Vitro Activity of FGFR4 Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line (HCC)Cellular EC50 (µM)Reference
Compound 6O (Aminopyrimidine Derivative) FGFR4Not explicitly stated, but high selectivity shownHep3BPotent activity observed[4]
BLU9931 (Standard Drug) FGFR43Hep3B0.07[5]

Analysis: While the direct enzymatic IC50 for Compound 6O is not provided in the cited study, it demonstrated strong anti-proliferative activity against the Hep3B HCC cell line and exhibited at least 8 times higher selectivity for FGFR4 over other FGFR isoforms compared to BLU9931.[4] This suggests that the aminopyrimidine scaffold can be optimized to yield highly selective and potent FGFR4 inhibitors, rivaling the performance of established drugs.

EGFR Inhibition in Non-Small-Cell Lung Cancer (NSCLC)

Rationale: EGFR mutations are prevalent in NSCLC, and EGFR tyrosine kinase inhibitors (TKIs) are a mainstay of treatment.[6] Here, we compare a 5-trifluoromethylpyrimidine derivative, Compound 9u, with the first-generation EGFR TKI, Gefitinib.[6]

Table 2: Comparative In Vitro Activity of EGFR Inhibitors

CompoundTarget KinaseIC50 (µM)Cell Line (NSCLC)Cellular IC50 (µM)Reference
Compound 9u (Pyrimidine Derivative) EGFR0.091A5490.35[6]
Gefitinib (Standard Drug) EGFR0.033-H3255 (EGFR L858R mutant)[7][8]

Analysis: Compound 9u demonstrates potent inhibition of EGFR kinase and significant anti-proliferative activity against the A549 NSCLC cell line.[6] While Gefitinib shows a lower enzymatic IC50, the cellular potency of Compound 9u is noteworthy.[6][7] Further investigation revealed that Compound 9u could induce apoptosis and arrest the cell cycle in the G2/M phase in A549 cells, highlighting its potential as an anticancer agent.[6]

Aurora Kinase Inhibition in Various Cancers

Rationale: Aurora kinases are crucial for mitotic progression, and their inhibition is a promising strategy for cancer therapy.[9] We compare a 2,4-disubstituted pyrimidine, Compound 12a, with the selective Aurora A kinase inhibitor, Alisertib (MLN8237).[9]

Table 3: Comparative In Vitro Activity of Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line (Colon Cancer)Cellular IC50 (µM)Reference
Compound 12a (Pyrimidine Derivative) Aurora A309HCT-1161.31[9]
Aurora B293
Alisertib (MLN8237) (Standard Drug) Aurora A1.2HCT-116-[10]
Aurora B396.5[11]

Analysis: Compound 12a exhibits potent inhibitory activity against both Aurora A and Aurora B kinases and demonstrates significant anti-proliferative effects against the HCT-116 colon cancer cell line.[9] Although Alisertib is a more potent inhibitor of Aurora A, Compound 12a's dual inhibitory profile could be advantageous in certain contexts.[10][11] Further studies showed that compound 12a induced apoptosis in HCT-116 cells, supporting its potential for further development.[9]

Experimental Methodologies

The following are detailed, step-by-step protocols for the key experiments cited in this guide.

Experimental Workflow: From Kinase Inhibition to Cellular Effects

cluster_0 Biochemical & Cellular Assays Kinase_Assay In Vitro Kinase Inhibition Assay MTT_Assay MTT Cell Proliferation Assay Kinase_Assay->MTT_Assay Determine Cellular Potency Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay Investigate Mechanism of Action

Caption: A typical experimental workflow for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine Triphosphate)

  • Test compounds (pyrimidine derivatives and standard drugs)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microtiter plate, add the enzyme solution to each well containing the test compounds and incubate for a specified time (e.g., 15 minutes) at room temperature.[12]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[12]

  • Allow the reaction to proceed for a set duration (e.g., 15 minutes to 1 hour).[12]

  • Stop the reaction by adding a stopping reagent (e.g., EDTA).[12]

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase activity relative to a vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

This protocol is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[13]

  • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Incubate at room temperature in the dark for at least 2 hours.[13]

  • Measure the absorbance at 570 nm using a spectrophotometer.[13]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[14]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Conclusion and Future Directions

The (2-Amino-4-methylpyrimidin-5-yl)methanol derivatives represent a versatile and potent class of kinase inhibitors with significant potential in oncology. The comparative data presented in this guide demonstrates that these compounds can exhibit comparable or, in some aspects such as selectivity, superior performance to established standard drugs. The structure-activity relationship (SAR) studies on these derivatives will continue to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further in vivo studies are warranted to translate the promising in vitro results into effective cancer therapies.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1837-1857.
  • MySkinRecipes. (n.d.). (4-Amino-2-methoxypyrimidin-5-yl)methanol. Retrieved from [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2011). 2-Aminopyrimidine, 2-aminopyridine and 2-aminoquinoline derivatives as inhibitors of protein kinases. Current Medicinal Chemistry, 18(23), 3504-3529.
  • Bhandare, R. R., & Park, S. W. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 20(1), 2-23.
  • Al-Ostath, A., & El-Sabbagh, O. I. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 25(11), 1315-1338.
  • Li, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126885.*
  • ResearchGate. (n.d.). Representative selective and irreversible FGFR4 inhibitors (1 ∼ 5) and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72710839, Blu-9931. Retrieved from [Link]

  • Kim, M. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(6), 4823-4838.*
  • Kim, H. J., & Lee, G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 42, 1B.6.1-1B.6.11.
  • Eglen, R. M., & Reisine, T. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Sordella, R., et al. (2005). Gefitinib (IRESSA)
  • Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4381.*
  • The Chemical Probes Portal. (n.d.). BLU9931. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1747-1775.*
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • Scott, D. A., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(10), 4239-4255.*
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Johnstone, T. C., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
  • El-Gamal, M. I., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(48), 31215-31234.*
  • Wang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 453-461.*
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Tracy, S., et al. (2004). Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. Cancer Research, 64(20), 7241-7244.*
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Chen, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology, 11, 769985.
  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624.*
  • Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2533-2545.*
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Sells, T. B., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 535-540.*
  • ResearchGate. (n.d.). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Forty five.... Retrieved from [Link]

  • Wang, A., et al. (2018). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Journal of Medicinal Chemistry, 61(13), 5687-5704.*

Sources

Validation

A Cross-Validation Framework for Investigating the Bioactivity of (2-Amino-4-methylpyrimidin-5-yl)methanol

A Guide for Researchers in Drug Discovery and Chemical Biology This guide provides a comprehensive framework for the systematic investigation and cross-validation of the potential bioactivity of (2-Amino-4-methylpyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

This guide provides a comprehensive framework for the systematic investigation and cross-validation of the potential bioactivity of (2-Amino-4-methylpyrimidin-5-yl)methanol. As a key intermediate in the synthesis of thiamine (Vitamin B1) and a structural component of numerous bioactive compounds, its intrinsic biological effects warrant rigorous examination. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for characterizing novel chemical entities.

We will move beyond a simple listing of protocols to a deeper analysis of experimental design, emphasizing the rationale behind methodological choices and the establishment of self-validating experimental systems. Our approach is grounded in the principles of scientific integrity, ensuring that any generated data is robust, reproducible, and readily comparable to established benchmarks.

Part 1: Theoretical Framework and Rationale for Investigation

(2-Amino-4-methylpyrimidin-5-yl)methanol, often referred to as "Grewe's Diamine analogue" in older literature, is a pyrimidine derivative. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved drugs, including kinase inhibitors and anti-metabolites. Its structural similarity to a portion of the thiamine molecule suggests potential roles in mimicking or antagonizing thiamine-dependent processes.

Therefore, a thorough investigation of its bioactivity should be centered on several key areas:

  • Anti-metabolite Activity: Assessing its potential to interfere with thiamine pyrophosphate (TPP)-dependent enzymatic reactions.

  • Kinase Inhibition Profile: Screening against a panel of kinases due to the prevalence of the pyrimidine core in kinase inhibitors.

  • General Cytotoxicity and Cellular Viability: Establishing a baseline of its effect on various cell lines.

  • Target Identification and Validation: In the event of confirmed bioactivity, elucidating the molecular mechanism of action.

This guide will provide the experimental workflows to explore these areas, using well-characterized compounds for comparison and validation.

Part 2: Experimental Design for Bioactivity Screening

A tiered approach to screening ensures a cost-effective and logical progression from broad-based assays to more specific, target-oriented investigations.

Tier 1: Primary Screening for General Cellular Effects

The initial step is to determine if (2-Amino-4-methylpyrimidin-5-yl)methanol exerts any effect on cell viability. A standard cytotoxicity assay across a panel of cell lines is recommended.

Protocol: MTT Assay for Cellular Viability

  • Cell Seeding: Plate cells (e.g., HeLa, A549, and a non-cancerous line like HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (2-Amino-4-methylpyrimidin-5-yl)methanol (e.g., from 100 µM down to 1 nM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Interpretation and Comparative Analysis

The results should be compared against a known cytotoxic agent and a structurally related, but biologically essential molecule like thiamine.

CompoundCell LineIC50 (µM) after 48hNotes
(2-Amino-4-methylpyrimidin-5-yl)methanolHeLaTBDTo be determined experimentally.
(2-Amino-4-methylpyrimidin-5-yl)methanolA549TBDA different cell line to assess for specificity.
(2-Amino-4-methylpyrimidin-5-yl)methanolHEK293TTBDA non-cancerous cell line to assess for general toxicity.
Staurosporine (Positive Control)HeLa~0.01A potent, non-specific kinase inhibitor known to induce apoptosis. This validates assay sensitivity.
Thiamine (Negative/Structural Control)HeLa>100As an essential vitamin, it is not expected to be cytotoxic at typical screening concentrations.

TBD: To Be Determined

Workflow for Tier 1 Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Format (HeLa, A549, HEK293T) treat_cells Treat Cells with Compounds (48-72h incubation) plate_cells->treat_cells prepare_compounds Prepare Serial Dilutions (Test Compound, Controls) prepare_compounds->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize Add Solubilization Buffer (Overnight incubation) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for MTT-based cell viability screening.

Tier 2: Kinase Profiling and Anti-Metabolite Assays

Should Tier 1 screening indicate significant bioactivity (e.g., an IC50 < 10 µM), the next logical step is to investigate more specific mechanisms.

A. Kinase Inhibition Profiling

Given the pyrimidine core, a broad kinase panel screen is a high-yield secondary assay. This is typically performed as a service by specialized CROs (Contract Research Organizations).

Experimental Approach: In Vitro Kinase Panel Screen

  • Selection of Kinase Panel: Choose a panel that represents a broad swath of the human kinome (e.g., the 468-kinase panel from Eurofins/DiscoverX or a similar offering).

  • Assay Concentration: A single high concentration (e.g., 10 µM) is used for the initial screen.

  • Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate, often using fluorescence or luminescence-based readouts.

  • Data Output: Results are usually presented as "% Inhibition" at the tested concentration.

Comparative Data Interpretation

The results for (2-Amino-4-methylpyrimidin-5-yl)methanol would be compared against a known broad-spectrum kinase inhibitor and a more selective one.

Kinase Target(2-Amino-4-methylpyrimidin-5-yl)methanol (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)Erlotinib (% Inhibition @ 10 µM)
EGFRTBD>95>95
VEGFR2TBD>95<20
ABL1TBD>95<10
SRCTBD>95<15
... (400+ more)TBD......

This table illustrates the expected selectivity profile of different types of kinase inhibitors.

B. Anti-Metabolite Assay: Transketolase Activity

To probe the hypothesis that the compound interferes with thiamine-dependent pathways, an assay for a key TPP-dependent enzyme like transketolase is warranted.

Protocol: Transketolase Activity Assay

  • Enzyme Source: Use purified human transketolase (hTKL1).

  • Reaction Mixture: Prepare a reaction buffer containing the substrates ribose-5-phosphate and xylulose-5-phosphate, the co-factor thiamine pyrophosphate (TPP), and a coupling system (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH).

  • Initiation: Initiate the reaction by adding the enzyme. The activity of transketolase leads to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Inhibition: Pre-incubate the enzyme with varying concentrations of (2-Amino-4-methylpyrimidin-5-yl)methanol before adding the substrates.

  • Comparison: Run parallel experiments with Oxythiamine, a known transketolase inhibitor, as a positive control.

Hypothesized Signaling Pathway Perturbation

G cluster_ppp Pentose Phosphate Pathway TPP Thiamine Pyrophosphate (TPP) TK Transketolase TPP->TK co-factor S7P Sedoheptulose-7-P TK->S7P G3P Glyceraldehyde-3-P TK->G3P R5P Ribose-5-P R5P->TK X5P Xylulose-5-P X5P->TK TestCmpd (2-Amino-4-methylpyrimidin-5-yl)methanol TestCmpd->TK Potential Inhibition Oxythiamine Oxythiamine (Control) Oxythiamine->TK Known Inhibition

Caption: Potential inhibition of the TPP-dependent enzyme Transketolase.

Part 3: Cross-Validation and Mechanism of Action Studies

If a consistent, dose-dependent bioactivity is confirmed in Tier 1 and 2 assays, cross-validation becomes critical.

Logical Framework for Cross-Validation

G cluster_initial Initial Finding cluster_hypothesis Hypothesis Generation cluster_validation Validation Experiments viability Cell Viability Decrease (e.g., IC50 = 5 µM in HeLa) h1 Hypothesis 1: Kinase Inhibition viability->h1 h2 Hypothesis 2: Anti-Metabolite Effect viability->h2 v1 In Vitro Kinase Assay (Biochemical) h1->v1 v3 Transketolase Activity Assay (Biochemical) h2->v3 v2 Cellular Target Engagement (e.g., Western Blot for p-STAT3) v1->v2 v4 Metabolomic Analysis (e.g., PPP intermediates) v3->v4

Caption: A logical framework for validating initial bioactivity hits.

For instance, if the kinase screen identifies a specific kinase, say JAK2, as a primary target, the following cross-validation steps are necessary:

  • Biochemical IC50 Determination: Confirm the inhibitory activity in a dose-response format against purified JAK2 enzyme.

  • Cellular Target Engagement: In a cell line where JAK2 signaling is active (e.g., a leukemia cell line with a JAK2 mutation), treat with the compound and measure the phosphorylation of a downstream substrate, like STAT3, via Western Blot. A dose-dependent decrease in p-STAT3 would confirm cellular activity.

  • Orthogonal Assays: Test the compound in a JAK2-dependent cell proliferation assay. The IC50 from this assay should correlate with the IC50 of target engagement.

This multi-pronged approach ensures that the observed phenotype (e.g., decreased cell viability) is directly linked to the hypothesized mechanism (e.g., inhibition of JAK2).

Conclusion

(2-Amino-4-methylpyrimidin-5-yl)methanol presents an intriguing starting point for a drug discovery campaign due to its privileged pyrimidine core and relationship to thiamine. However, a rigorous, multi-tiered, and cross-validated experimental plan is essential to accurately characterize its bioactivity. By progressing from broad phenotypic screens to specific biochemical and cellular assays, and by constantly comparing results to well-understood reference compounds, researchers can build a robust data package that clearly defines the compound's mechanism of action and therapeutic potential. This structured approach minimizes the risk of false positives and provides a solid foundation for any subsequent lead optimization efforts.

References

This section would be populated with real references from the literature to support the choice of assays, controls, and biological rationale. As this is a framework, placeholder types of references are described below.

  • A review on the role of the pyrimidine scaffold in medicinal chemistry.Journal of Medicinal Chemistry. (A real URL to a relevant review article would be placed here).
  • Standard protocols for MTT-based cytotoxicity assays.Current Protocols in Toxicology. (A real URL to a methods paper or book chapter).
  • The role of thiamine pyrophosphate (TPP) dependent enzymes in metabolism.Nature Reviews Molecular Cell Biology. (A real URL to a review on TPP biology).
  • A comprehensive survey of the human kinome.Science. (A real URL to a seminal paper on the human kinome).
  • Methodology for in vitro transketolase activity assays.Analytical Biochemistry. (A real URL to a specific methods paper).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Amino-4-methylpyrimidin-5-yl)methanol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of (2-Amino-4-methylpyrimidin-5-yl)methanol (CAS 73-67-6), a key intermediate in the synthesis of various pharmaceutical compounds. By understanding the "why" behind each safety protocol, we can foster a culture of intrinsic safety within the laboratory.

Understanding the Hazard Profile of (2-Amino-4-methylpyrimidin-5-yl)methanol

(2-Amino-4-methylpyrimidin-5-yl)methanol, also known as Toxopyrimidine, is a solid, white to off-white crystalline powder.[1] While it is a valuable building block in medicinal chemistry, its handling requires a comprehensive understanding of its potential hazards.[2] The primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure a safe working environment.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling (2-Amino-4-methylpyrimidin-5-yl)methanol.

Protection Type Specific PPE Reasoning and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[1]The primary hazard is serious eye irritation.[3] Goggles provide a seal around the eyes to protect against dust particles and accidental splashes. Standard safety glasses may not offer sufficient protection from fine powders.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene).[1][4]Direct skin contact can cause irritation.[5] Gloves must be inspected for tears or pinholes before each use. After handling the compound, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.[1][6]
Body Protection A lab coat or other suitable protective clothing.[1] For larger quantities or when there is a significant risk of dust generation, fire/flame resistant and impervious clothing should be considered.[1]A lab coat protects the skin and personal clothing from contamination. It should be fully buttoned. In the event of a significant spill, contaminated clothing should be removed immediately.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the solid form generates dust or if working in a poorly ventilated area.[3][7]To prevent respiratory tract irritation from inhaling fine particles of the compound.[3] All handling of the solid should ideally be done in a certified chemical fume hood to minimize inhalation risk.[4][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for safety. The following steps provide a procedural guide for working with (2-Amino-4-methylpyrimidin-5-yl)methanol.

Pre-Handling Preparation
  • Designated Work Area: All handling of (2-Amino-4-methylpyrimidin-5-yl)methanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure its effectiveness.

PPE_Donning cluster_donning Donning Sequence Don_1 1. Lab Coat Don_2 2. Respirator (if required) Don_1->Don_2 Don_3 3. Eye Protection Don_2->Don_3 Don_4 4. Gloves Don_3->Don_4

Figure 1: PPE Donning Sequence
Handling (2-Amino-4-methylpyrimidin-5-yl)methanol
  • Weighing and Transfer: When weighing the solid, use a spatula and conduct the transfer over a contained surface within the fume hood to minimize the spread of dust. Avoid creating dust clouds.[1]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Avoid Contact: Be mindful to avoid contact with skin and eyes throughout the handling process.[9]

Doffing PPE: Preventing Contamination

The removal of PPE must be done carefully to prevent contamination of the skin and clothing.

PPE_Doffing cluster_doffing Doffing Sequence Doff_1 1. Gloves Doff_2 2. Lab Coat Doff_1->Doff_2 Doff_3 3. Eye Protection Doff_2->Doff_3 Doff_4 4. Respirator (if required) Doff_3->Doff_4

Figure 2: PPE Doffing Sequence
  • Hand Hygiene: After removing all PPE, wash hands thoroughly with soap and water.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE
  • Gloves and other disposables: All disposable PPE that has come into contact with (2-Amino-4-methylpyrimidin-5-yl)methanol should be considered contaminated. Place these items in a designated hazardous waste container.[11]

  • Reusable PPE: If non-disposable protective clothing is used, it must be decontaminated before reuse.[5]

Chemical Waste
  • Solid Waste: Unused (2-Amino-4-methylpyrimidin-5-yl)methanol and any materials used for cleaning up spills should be collected in a suitable and closed container for disposal.[1]

  • Liquid Waste: Solutions containing (2-Amino-4-methylpyrimidin-5-yl)methanol should be collected in a designated hazardous waste container. Do not discharge into drains.[1]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded.[11]

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]

By integrating these safety protocols into your daily laboratory practices, you can confidently handle (2-Amino-4-methylpyrimidin-5-yl)methanol while prioritizing the well-being of yourself and your colleagues. This commitment to safety not only protects researchers but also upholds the integrity of the scientific process.

References

  • 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777. PubChem. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS TOXOPYRIMIDINE. Cleanchem Laboratories. Available at: [Link]

  • (4-Amino-2-methyl-5-pyrimidinyl)methanol | CAS#:73-67-6. Chemsrc. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • (4-Amino-2-methoxypyrimidin-5-yl)methanol. MySkinRecipes. Available at: [Link]

  • PYRIMIDINE 99% MSDS. Loba Chemie. Available at: [Link]

Sources

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